Calcium Glycerophosphate
Description
This compound is a [DB01373] salt of glycerophosphoric acid that forms a white, fine, slightly hygroscopic powder. The commercial product is a mixture of calcium beta-, and D-, and L -alpha-glycerophosphate. By FDA, this compound is considered a generally recognized as safe (GRAS) food ingredient as a nutrient supplement (source of calcium or phosphorus), or in food products such as gelatins, puddings, and fillings. It is also present in dental or oral hygiene products due to its cariostatic effects. It is suggested that this compound promotes plaque-pH buffering, elevation of plaque [DB01373] and phosphate levels and direct interaction with dental mineral.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;1,3-dihydroxypropan-2-yl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHRFSOMMCWGSO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7CaO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17181-54-3 (Parent) | |
| Record name | Calcium 2-glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048962 | |
| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Details | MSDS | |
| Record name | Calcium glycerophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27214-00-2, 58409-70-4 | |
| Record name | Calcium glycerophosphate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium 2-glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycerophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium 1,3-hydroxypropyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM 2-GLYCEROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56W30YB7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Decomposes at 170 | |
| Details | MSDS | |
| Record name | Calcium glycerophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Calcium Glycerophosphate
Introduction
This compound (CaGP) is a calcium salt of glycerophosphoric acid, recognized for its high solubility and bioavailability compared to other calcium salts.[1][2][3] It serves as a versatile compound in various applications, most notably in oral care for its anti-caries properties, as a nutritional supplement for calcium and phosphorus, and in emerging therapeutic areas.[1][4][5] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, supported by experimental data and methodological insights.
Core Mechanism: Dissociation and Ion Delivery
The fundamental action of this compound in any biological system begins with its dissociation. When ingested or applied orally, it readily dissolves and dissociates into its constituent ions: calcium (Ca²⁺) and glycerophosphate.[4][6] The glycerophosphate can be further hydrolyzed by phosphatases to yield glycerol and inorganic phosphate (Pi). This process makes it an effective delivery vehicle for both calcium and phosphate ions.[6][7]
Mechanism of Action in Oral Health
This compound is extensively utilized in dental products for its proven cariostatic (anti-caries) effects.[8][9][10] Its mechanism in the oral cavity is multifactorial, involving pH buffering, direct interaction with tooth mineral, and synergy with fluoride.
Plaque pH Buffering
Dental plaque bacteria metabolize dietary sugars to produce acids (e.g., lactic acid), which lower the plaque pH and lead to enamel demineralization.[6] The phosphate component released from CaGP acts as a potent buffer, neutralizing these acids and maintaining a more neutral pH.[1][2][3] This buffering action reduces the duration and intensity of acid challenges to the enamel.[1][2]
Enhanced Remineralization and Enamel Interaction
The primary mechanism for caries prevention is the chemical process of remineralization, which repairs demineralized enamel. CaGP enhances this process by increasing the concentration of bioavailable calcium and phosphate ions in the plaque and saliva.[1][8][9] This supersaturation of mineral ions drives the equilibrium away from demineralization and towards the precipitation of calcium phosphate salts, primarily hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], back into the tooth structure.[6][10][11]
Synergy with Fluoride
CaGP has been shown to work synergistically with fluoride, particularly sodium monofluorophosphate (SMFP).[8][9][10] It is thought to increase the uptake of fluoride into enamel.[1] This combination promotes the formation of fluoridated hydroxyapatite (fluorapatite), which is more resistant to acid dissolution than hydroxyapatite. This results in a greater anti-caries effect than when either compound is used alone.[1][8][9]
Quantitative Data from Oral Health Studies
| Study Type | CaGP Concentration | Key Finding | Reference |
| In vitro Biofilm Model | 0.25% and 0.50% | Significantly reduced enamel demineralization in a dose-dependent manner compared to control. | [12] |
| In vitro pH Cycling | 0.13% (in toothpaste) | Analysis of plaque after two years of use showed significant elevations of both calcium and phosphorus. | [9] |
| In vitro pH Cycling | Mouth rinse with SMFP + CaGP | Resulted in the highest surface microhardness recovery on demineralized primary enamel compared to fluoride-only groups. | [13] |
| In vitro Erosion Model | 5 mM and 10 mM (in beverage) | Significantly prevented the reduction in surface microhardness and mineral loss from enamel. | [14] |
| 3-Year Clinical Trial | Not specified (additive) | Showed a consistent, though not statistically significant, trend towards lower caries increments when added to an SMFP dentifrice. | [15] |
Experimental Protocol: In vitro Biofilm Demineralization Model
This protocol is based on methodologies used to assess the anti-caries properties of CaGP.[12]
-
Biofilm Culture : A consortium of seven cariogenic bacterial species is grown in a chemostat.
-
Flow Cell Inoculation : The bacterial consortium is used to inoculate four flow cells, each containing blocks of human enamel and dentine.
-
Cariogenic Challenge : To simulate sugar intake, the flow cells are pulsed with a sucrose solution twice daily to induce acid production and pH cycling.
-
Treatment Application :
-
Test Groups : Three flow cells are pulsed with CaGP solutions at varying concentrations (e.g., 0.10%, 0.25%, 0.50%) concurrently with the sucrose pulse.
-
Control Group : The fourth flow cell is pulsed with water instead of CaGP.
-
-
Analysis : After a set period (e.g., 10 days), the enamel and dentine blocks are removed. Demineralization is quantified by measuring the mineral loss using transverse microradiography.
Mechanism in Systemic Applications
As a dietary supplement, this compound serves as a source of essential minerals for bone health and other physiological processes.[5][16]
Bone Mineralization
Bone health is dependent on a continuous supply of calcium and phosphate for the formation of hydroxyapatite, the primary mineral component of the bone matrix.[11] CaGP provides a highly soluble and bioavailable source of these ions.[1][2][3] Studies suggest that CaGP leads to greater phosphate retention compared to combinations of calcium gluconate and potassium phosphate, which in turn allows for increased calcium retention and incorporation into the bone structure.[1][2]
Cellular Metabolism and Other Roles
Beyond bone health, the dissociated ions have widespread physiological functions. Calcium is critical for muscle contraction, nerve transmission, and blood clotting.[6][16] The glycerophosphate component can enter cellular metabolic pathways; for instance, it can be converted to glycerol-3-phosphate, a key intermediate in lipid metabolism and cellular energy production.[4][6]
Emerging Mechanism: Intestinal Barrier Function
Recent research has uncovered a novel role for CaGP in preserving intestinal epithelial integrity. This suggests potential applications in conditions characterized by increased gut permeability.
Preservation of Transepithelial Integrity
An in vitro study using the Caco-2 cell model of the intestinal barrier found that CaGP can protect against damage caused by hypoxia and cytokine stimulation.[17] It was shown to preserve the transepithelial electrical resistance (TEER), a measure of barrier integrity, and attenuate the flux of mannitol, a marker of paracellular permeability.
Quantitative Data from Caco-2 Cell Study
| Condition | CaGP Concentration | Effect | Reference |
| Hypoxia | As low as 1 µmol/L | Significantly preserved TEER and attenuated the increase in mannitol flux rates in a dose-dependent manner. | [17] |
| Cytokine Stimulation | As low as 1 µmol/L | Attenuated the cytokine-induced increase in gut permeability. | [17] |
Experimental Protocol: Caco-2 Transepithelial Transport Model
This protocol is adapted from the methodology used to assess the effect of CaGP on intestinal permeability.[17]
-
Cell Culture : Human Caco-2 cells are cultured on semi-permeable filter supports until they form a confluent, differentiated monolayer that mimics the intestinal epithelium.
-
Baseline Measurement : The integrity of the cell monolayer is confirmed by measuring the baseline Transepithelial Electrical Resistance (TEER) using a voltmeter.
-
Induction of Permeability : The cells are exposed to a stressor, such as:
-
Hypoxia : Placing the cells in a low-oxygen environment.
-
Cytokine Stimulation : Adding inflammatory cytokines (e.g., TNF-α, IFN-γ) to the culture medium.
-
-
Treatment : Test groups are co-treated with various concentrations of CaGP (e.g., 1 µmol/L to 1 mmol/L) during the stress period. A control group receives the stressor without CaGP.
-
Permeability Assessment :
-
TEER : TEER is measured at regular intervals throughout the experiment. A preservation of TEER in the CaGP-treated groups compared to the control indicates a protective effect.
-
Mannitol Flux : A fluorescently-labeled, non-metabolizable sugar (e.g., mannitol) is added to the apical side of the monolayer. The amount that crosses to the basolateral side over time is quantified to measure paracellular flux. A lower flux in treated groups indicates enhanced barrier function.
-
Conclusion
The mechanism of action of this compound is multifaceted, stemming from its ability to efficiently deliver bioavailable calcium and phosphate ions. In oral care, it provides a robust anti-caries effect by buffering plaque acid, enhancing enamel remineralization, and acting synergistically with fluoride. Systemically, it serves as an effective nutritional source for bone mineralization and general physiological health. Emerging research into its role in preserving intestinal barrier function highlights its potential for new therapeutic applications, warranting further investigation by researchers and drug development professionals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalcalcium.com [globalcalcium.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Calcium and orthophosphate deposits in vitro do not imply osteoblast-mediated mineralization: mineralization by betaglycerophosphate in the absence of osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and caries: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cimasci.com [cimasci.com]
- 10. researchgate.net [researchgate.net]
- 11. Bone Mineralization Process and Regulation | Bone and Spine [boneandspine.com]
- 12. karger.com [karger.com]
- 13. The Remineralization Effect of this compound in Fluoride Mouth Rinse on Demineralized Primary Enamel: An in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of this compound-supplemented Carbonated Beverages in Reducing Mineral Loss from the Enamel Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. pillintrip.com [pillintrip.com]
- 17. This compound preserves transepithelial integrity in the Caco-2 model of intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Calcium Glycerophosphate in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium glycerophosphate (CaGP) is a compound of significant interest in various biological and pharmaceutical applications. Primarily recognized for its roles in oral healthcare and as a nutritional supplement for bone health, the underlying cellular and molecular mechanisms of its action are a subject of ongoing investigation. This technical guide provides an in-depth exploration of the established and putative roles of this compound in core cellular processes. By dissociating into calcium (Ca²⁺) and glycerophosphate ions, CaGP serves as a source for these two critical components, influencing a wide array of signaling pathways and cellular functions. This document summarizes the current understanding of CaGP's impact on cellular signaling, metabolism, proliferation, and apoptosis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes key pathways and workflows to guide future research and drug development endeavors.
Introduction
This compound is a salt of glycerophosphoric acid, valued for its high solubility and bioavailability compared to other calcium and phosphate salts.[1] Its primary mechanism of action is rooted in its dissociation, which locally increases the concentration of calcium and phosphate ions.[2] These ions are fundamental to numerous physiological processes, ranging from structural roles in the extracellular matrix to intricate signaling cascades within the cell. While the applications of CaGP in preventing dental caries and supporting bone mineralization are well-documented, its broader effects on cellular processes in other tissues are less understood. This guide aims to bridge this gap by consolidating existing knowledge and proposing avenues for future investigation.
Core Cellular Mechanisms of this compound
The cellular effects of this compound are dictated by the independent and synergistic actions of its constituent ions: calcium and glycerophosphate.
Role as an Ionic Source
Upon administration, this compound dissociates, providing a bioavailable source of calcium and phosphate.[2]
-
Calcium (Ca²⁺): A ubiquitous second messenger, calcium is involved in the regulation of a vast number of cellular processes, including muscle contraction, neurotransmitter release, enzyme activity, and gene transcription.[2]
-
Glycerophosphate: This molecule serves as a source of inorganic phosphate (Pi) upon hydrolysis by enzymes such as alkaline phosphatase. Phosphate is integral to energy metabolism (e.g., ATP), cellular signaling (e.g., phosphorylation cascades), and the synthesis of nucleic acids and phospholipids.[2]
Modulation of Cellular Signaling Pathways
While direct studies on CaGP's comprehensive impact on signaling are limited, the known roles of its constituent ions allow for the extrapolation of its likely effects on several key pathways.
The increase in extracellular, and subsequently intracellular, calcium concentration from CaGP dissociation can be expected to modulate calcium-dependent signaling pathways.
-
Protein Kinase C (PKC) Activation: The activation of conventional PKC isoforms is dependent on both calcium and diacylglycerol (DAG). An influx of calcium is a primary step in recruiting PKC to the cell membrane where it can be activated by DAG. Activated PKC then phosphorylates a multitude of target proteins, influencing processes like cell proliferation, differentiation, and apoptosis.
-
MAP Kinase (MAPK) Pathway: Calcium signaling is known to interact with the MAPK pathways (ERK, JNK, and p38) at multiple levels. These interactions can influence cell proliferation, differentiation, and stress responses.
-
NF-κB Signaling: Intracellular calcium levels have been shown to be crucial for the activation of the NF-κB signaling pathway in some cell types, which plays a key role in inflammatory and immune responses.[3][4][5]
The glycerophosphate component, by providing a source of inorganic phosphate, is critical in cellular processes dependent on phosphorylation.
-
Energy Metabolism: As a precursor to glycerol-3-phosphate, glycerophosphate can enter metabolic pathways such as glycolysis and glycerolipid synthesis.[2] Studies on beta-glycerophosphate have shown it can alter the bioenergetic profile of vascular smooth muscle cells, promoting a more oxidative phenotype.
-
Wnt Signaling: In the context of osteogenic differentiation, phosphate has been shown to promote this process through the non-canonical Wnt signaling pathway.
Role in Cell Proliferation, Differentiation, and Apoptosis
The influence of this compound on these fundamental cellular processes is an area of active research, with some evidence suggesting a context-dependent role.
Cell Proliferation and Differentiation
In the context of bone health, CaGP is known to promote the differentiation of osteoblasts and subsequent mineralization.[2] However, its effects on other cell types are less clear. Some studies using calcium phosphate nanoparticles have indicated an anti-proliferative effect on certain cancer cell lines.[6][7]
Apoptosis
Calcium is a critical regulator of apoptosis. Sustained increases in intracellular calcium can lead to mitochondrial calcium overload, release of cytochrome c, and activation of caspases, ultimately resulting in programmed cell death.[8] Studies on calcium phosphate nanoparticles have demonstrated their ability to induce apoptosis in cancer cells.[6][7] It is plausible that CaGP, by elevating intracellular calcium, could trigger apoptotic pathways in susceptible cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and its components on cellular processes.
Table 1: Effect of this compound on Enamel Demineralization
| CaGP Concentration | Reduction in Demineralization vs. Control | Statistical Significance |
|---|---|---|
| 0.10% | Dose-dependent decrease | Not specified as significant |
| 0.25% | Significant reduction | p < 0.05 |
| 0.50% | Significant reduction | p < 0.05 |
Data from an in vitro biofilm model.[9]
Experimental Protocols
This section details methodologies for key experiments to assess the cellular effects of this compound.
Intracellular Calcium Flux Measurement
This protocol is designed to measure changes in intracellular calcium concentration in response to CaGP treatment.
-
Cell Culture: Plate cells (e.g., HEK293, HeLa) in a 96-well plate and grow to confluence.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.[10][11]
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a microplate reader or flow cytometer with appropriate excitation and emission wavelengths.[12]
-
CaGP Stimulation: Add varying concentrations of a sterile this compound solution to the wells.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to capture the transient changes in intracellular calcium.
-
Controls: Include a positive control (e.g., ionomycin) to induce maximal calcium influx and a negative control (vehicle) to establish the baseline.[10]
-
Data Analysis: Analyze the fluorescence data to determine parameters such as peak amplitude, time to peak, and area under the curve for each CaGP concentration.
Cell Viability and Proliferation (MTT Assay)
This protocol assesses the effect of CaGP on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., HeLa, Jurkat) in a 96-well plate at a predetermined density and allow them to attach overnight.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each CaGP concentration relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells following treatment with CaGP.
-
Cell Treatment: Treat cells (e.g., Jurkat) with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Conclusion and Future Directions
This compound is a molecule with diverse biological activities, primarily stemming from its ability to deliver calcium and phosphate ions. While its role in dental and bone health is well-established, its broader impact on cellular processes is an emerging field of study. The available evidence suggests that CaGP has the potential to modulate key signaling pathways, including those involving PKC and MAP kinases, and to influence cell fate decisions regarding proliferation, differentiation, and apoptosis.
For drug development professionals, understanding these core mechanisms is crucial for identifying new therapeutic applications for CaGP. Future research should focus on:
-
Elucidating the specific signaling cascades activated by CaGP in various non-skeletal cell types.
-
Conducting in vivo studies to determine the systemic effects of CaGP on cellular processes in different tissues.
-
Investigating the potential of CaGP as an anti-cancer agent, given the pro-apoptotic effects observed with other calcium phosphate nanoparticles.
By pursuing these research avenues, the full therapeutic potential of this compound can be realized.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. STIM- and Orai-mediated Calcium Entry Controls NF-κB Activity and Function in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Calcium to NF-κB Signaling Pathways in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Calcium Control of Canonical NF-κB Signaling in B Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Activities of Nano Amorphous Calcium Phosphates toward Premalignant and Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency of calcium phosphate composite nanoparticles in targeting Ehrlich carcinoma cells transplanted in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbuon.com [jbuon.com]
- 9. Effect of this compound on demineralization in an in vitro biofilm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 12. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Calcium Glycerophosphate
Introduction
This compound is a calcium salt of glycerophosphoric acid, recognized for its high bioavailability as a source of both calcium and phosphate.[1][2] It is a complex mixture of calcium α- and β-glycerophosphates, with the commercial product typically consisting of the β-isomer and a racemic DL-α-isomer mixture.[1][3] Chemically designated as calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, it may also be hydrated.[4] Due to its superior solubility compared to other calcium salts like calcium phosphate, it is extensively utilized in pharmaceutical formulations, nutraceuticals, oral care products, and as a food additive.[2][5] This document provides a comprehensive technical overview of its chemical structure, properties, synthesis, analytical methods, and pharmacological significance.
Chemical Structure and Isomerism
This compound is not a single molecular entity but a combination of isomers. The phosphate group can esterify either the primary hydroxyl group (C1 or C3) of glycerol, forming α-glycerophosphate, or the secondary hydroxyl group (C2), forming β-glycerophosphate. The α-isomer is chiral, existing as D- and L-enantiomers, while the β-isomer is achiral.[3] Commercial preparations are typically a mixture of the calcium β-salt and the calcium DL-α-racemic salt.[1][3]
-
α-Glycerophosphate: Calcium 2,3-dihydroxypropyl phosphate
-
β-Glycerophosphate: Calcium 1,3-dihydroxypropan-2-yl phosphate[6]
Physicochemical Properties
This compound is a fine, white, slightly hygroscopic powder that is odorless and almost tasteless.[1][3] Its key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇CaO₆P | [1][6] |
| Average Molecular Weight | 210.14 g/mol | [3][6] |
| Monoisotopic Mass | 209.9606158 Da | [6] |
| CAS Registry Number | 27214-00-2 | [3][6] |
| Appearance | White or almost white, fine, hygroscopic powder | [1][3][7] |
| Solubility | Sparingly soluble in water (approx. 1 g in 50 mL); Practically insoluble in alcohol and boiling water. | [3][8] |
| Decomposition Temperature | >170°C | [3][] |
| Calcium Content | 18.6% to 19.4% (dried basis) | [4] |
| Aqueous Solution pH | Alkaline | [3] |
Synthesis and Manufacturing
The industrial synthesis of this compound can be achieved through several methods, primarily involving the esterification of glycerol followed by precipitation with a calcium salt.
General Synthesis Workflow
A common approach involves the reaction of glycerol with a phosphorylating agent, followed by neutralization and precipitation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. justdial.com [justdial.com]
- 3. This compound [drugfuture.com]
- 4. This compound [doi.usp.org]
- 5. globalcalcium.com [globalcalcium.com]
- 6. This compound | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acrossbiotech.com [acrossbiotech.com]
- 8. scribd.com [scribd.com]
Calcium Glycerophosphate: A Deep Dive into its Pharmacokinetics and Bioavailability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Calcium glycerophosphate is a compound that dissociates in the gastrointestinal tract into calcium ions and glycerophosphate.[1][2] This dissociation is a critical first step for its absorption and subsequent physiological activity.[2][3] The calcium component is essential for numerous physiological processes, including bone formation, nerve transmission, and muscle function, while the glycerophosphate moiety serves as a precursor for various metabolic pathways, including lipid metabolism and energy production.[2][3] This guide will explore the pharmacokinetic profile of this compound, with a focus on its bioavailability and the experimental methods used for its assessment.
Pharmacokinetics
The pharmacokinetic profile of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For this compound, the primary focus in the available literature has been on its absorption and the subsequent metabolic fate of its constituent ions.
Absorption
Upon oral administration, this compound dissociates into calcium and glycerophosphate ions in the gastrointestinal tract.[1][2] The absorption of these components is then understood to follow their individual absorption pathways.
-
Calcium: Calcium ions are primarily absorbed in the small intestine through both active transport, a process regulated by vitamin D, and passive diffusion.[2][3] The active transport mechanism is saturable and is the primary route at low to moderate calcium intakes.
-
Glycerophosphate: The absorption of the glycerophosphate portion is less well-documented. However, it is believed to be absorbed and then enter the portal circulation.
While several sources state that calcium from glycerophosphate is bioavailable, and potentially more so than from other salts like calcium phosphate due to its increased solubility, specific quantitative data from human pharmacokinetic studies are lacking.[1][4][5] Studies in infant formulas and total parenteral nutrition (TPN) solutions have focused on calcium and phosphorus retention rather than detailed pharmacokinetic parameters like plasma concentration-time profiles.[6][7]
Distribution
Once absorbed, calcium ions enter the bloodstream and are distributed throughout the body.[2][3] They are incorporated into bone and teeth, and are also found in the blood and extracellular fluid, where they play a crucial role in various physiological functions.[2][3] The distribution of the glycerophosphate moiety is linked to its metabolic fate.
Metabolism
Glycerophosphate is a precursor in several metabolic pathways.[2][3] It can be converted to glycerol-3-phosphate, a key intermediate in both lipid metabolism (glycerolipid synthesis) and energy production (glycolysis and the glycerol phosphate shuttle).[3][8][9][10]
The following diagram illustrates the metabolic pathway of glycerophosphate:
Metabolic fate of this compound.
Excretion
The primary route of excretion for absorbed calcium that is not utilized by the body is via the kidneys into the urine. Unabsorbed calcium is eliminated in the feces. The excretion of phosphate is also primarily regulated by the kidneys.
Bioavailability Assessment
The bioavailability of a compound refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For this compound, bioavailability is a key determinant of its efficacy as a calcium and phosphate source.
Quantitative Bioavailability Data
As previously mentioned, there is a notable absence of publicly available, quantitative bioavailability data for oral this compound in humans, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[11][12][13] A few small studies and pharmacokinetic analyses suggest that calcium from glycerophosphate is bioavailable, but large-scale clinical trials with detailed pharmacokinetic profiling are lacking.[4]
The following table summarizes the available information on studies related to the bioavailability and physiological effects of this compound.
| Study Type | Organism | Key Findings | Citation(s) |
| Clinical Trial | Human Infants | Supplementation with this compound in infant formula did not have a measurable effect on urinary calcium excretion or overall calcium homeostasis. | [5][6] |
| Animal Study | Piglets | This compound was efficiently used as a source of calcium and phosphorus in TPN solutions, leading to significantly greater retention of both minerals compared to conventional sources. | [7] |
| In Vitro Study | Caco-2 cells | This compound was shown to preserve transepithelial integrity in a model of intestinal transport, suggesting a potential protective effect on gut permeability. No quantitative Papp value was reported. | [14] |
Experimental Protocols
Several experimental methodologies are crucial for assessing the pharmacokinetics and bioavailability of compounds like this compound.
In Vitro Permeability Studies: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal absorption of drugs.[15][16] These cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[17][18]
Experimental Workflow:
General workflow for a Caco-2 permeability assay.
Data Interpretation:
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. Compounds are generally classified as having low, moderate, or high permeability based on their Papp values. A high Papp value suggests good intestinal absorption.
In Vivo Studies
Animal Models: Studies in animals, such as piglets, can provide valuable information on mineral retention and overall bioavailability.[7] These studies often involve administering the compound and then measuring the levels of the analytes in plasma, urine, and feces over time.
Human Clinical Trials: The gold standard for determining pharmacokinetics and bioavailability is a well-controlled human clinical trial.[6] Such a study would involve administering a defined dose of this compound to healthy volunteers and collecting blood and urine samples at various time points to determine the concentration of calcium and glycerophosphate. From these data, key pharmacokinetic parameters can be calculated.
Analytical Methods
Accurate and sensitive analytical methods are essential for quantifying calcium and glycerophosphate in biological matrices.
| Analyte | Matrix | Analytical Technique |
| Calcium | Plasma, Serum, Urine | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS) |
| Phosphate/Glycerophosphate | Plasma, Serum, Urine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Colorimetric Assays |
Conclusion
This compound is a promising source of calcium and phosphorus with good solubility, suggesting favorable bioavailability. However, a comprehensive understanding of its pharmacokinetics in humans is limited by the lack of publicly available quantitative data. The primary mechanism of absorption involves its dissociation into calcium and glycerophosphate ions, which are then absorbed through their respective pathways. The glycerophosphate moiety serves as a precursor for important metabolic intermediates. Future research, particularly well-designed human clinical trials that include detailed pharmacokinetic profiling, is necessary to fully elucidate the absorption, distribution, metabolism, and excretion of this compound and to firmly establish its bioavailability relative to other calcium salts. In vitro models like the Caco-2 permeability assay will also continue to be valuable tools for screening and mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Randomized trial of this compound-supplemented infant formula to prevent lead absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a source of calcium and phosphorus in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Mechanism and Physiological Role of Glycerol 3-Phosphate in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]
- 11. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auc cmax tmax: Topics by Science.gov [science.gov]
- 14. SMPDB [smpdb.ca]
- 15. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 16. pkCSM [biosig.lab.uq.edu.au]
- 17. Frontiers | Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study [frontiersin.org]
- 18. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Calcium Glycerophosphate as a Bioavailable Source of Calcium and Phosphate Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Glycerophosphate is an organic calcium salt of glycerophosphoric acid, recognized for its high bioavailability and dual function as a source of both calcium and phosphate ions.[1][2] It is a white, fine, slightly hygroscopic powder, and the commercial product is typically a mixture of calcium β-, D-, and L-α-glycerophosphate isomers.[3] Upon ingestion, it readily dissociates to release calcium and glycerophosphate ions, which are essential for a multitude of physiological processes.[1][4]
Calcium is critical for bone mineralization, muscle function, and nerve transmission, while phosphate is a key component in energy metabolism, DNA synthesis, and cellular signaling.[4] Due to its enhanced solubility and absorption compared to some inorganic calcium salts, this compound is widely utilized in dietary supplements, food fortification, dental care products, and parenteral nutrition solutions.[2][5][6][7] This guide provides a comprehensive technical overview of its properties, mechanisms, and applications in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Its solubility in water is a key advantage, particularly in the formulation of liquid preparations and parenteral nutrition solutions, where the poor solubility of other mineral salts can be a limiting factor.[8][9]
| Property | Value | References |
| Chemical Name | calcium 2,3-dihydroxypropyl phosphate | [10] |
| CAS Number | 27214-00-2 | [8][3] |
| Molecular Formula | C₃H₇CaO₆P | [3][10] |
| Molecular Weight | 210.14 g/mol | [8][3][10] |
| Appearance | White or almost white, fine, hygroscopic powder | [11] |
| Taste & Odor | Almost tasteless, odorless | [8][3] |
| Solubility | Sparingly soluble in water (~1 g in 50 mL); practically insoluble in alcohol. | [8][11] |
| pH (1% aq. solution) | Alkaline | [8] |
Mechanism of Action: Ion Dissociation and Bioavailability
The primary mechanism of this compound involves its dissociation in the gastrointestinal tract, which releases calcium ions (Ca²⁺) and glycerophosphate. The glycerophosphate is subsequently hydrolyzed by phosphatases to yield glycerol and inorganic phosphate (Pi). This process is crucial for the absorption and bioavailability of these essential ions.[4]
Caption: Dissociation and absorption of this compound.
The absorption of calcium is an active process, primarily occurring in the small intestine and regulated by vitamin D.[4] Studies suggest that this compound has superior absorption and bioavailability compared to more common salts like calcium carbonate.[1][2][12] This enhanced bioavailability makes it a preferred source in formulations where efficient mineral delivery is critical, such as in total parenteral nutrition (TPN) for low-birth-weight infants.[7][13]
Cellular Signaling Pathways
Both calcium and phosphate ions liberated from this compound are pivotal signaling molecules that regulate numerous cellular functions, from proliferation and differentiation to apoptosis.
Calcium as a Second Messenger
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger. Following cell stimulation (e.g., by a hormone), Ca²⁺ can be released from intracellular stores like the endoplasmic reticulum or enter from the extracellular space. This transient increase in cytosolic Ca²⁺ concentration activates a cascade of downstream proteins, including kinases and phosphatases, to elicit a specific cellular response.
Caption: A generalized GPCR-mediated calcium signaling pathway.
Phosphate as a Signaling Molecule
Extracellular inorganic phosphate (Pi) is not merely a metabolite but also an important signaling molecule that can directly regulate gene expression and cell function.[14][15] Elevated extracellular Pi has been shown to activate signaling cascades such as the Raf/MEK/ERK pathway in various cell types, including osteoblasts and chondrocytes.[14] This signaling is crucial for processes like bone mineralization and can contribute to pathological conditions like vascular calcification if dysregulated.[14]
Caption: Phosphate-induced activation of the ERK signaling pathway.
Experimental Protocols and Workflows
This compound is a standard reagent in several key experimental models, particularly for inducing osteogenic differentiation and mineralization in cell culture.
In Vitro Bone Mineralization Assay
This protocol describes the induction of mineralization in osteoblast precursor cells (e.g., MC3T3-E1) using an osteogenic medium supplemented with β-glycerophosphate as the phosphate source.[16][17]
Methodology:
-
Cell Seeding: Plate osteoblast precursor cells (e.g., MC3T3-E1) in culture plates and grow to confluence in standard growth medium (e.g., DMEM with 10% FBS).[17]
-
Induction of Differentiation: Upon reaching confluence, switch the medium to an osteogenic differentiation medium. This medium is typically supplemented with:
-
β-Glycerophosphate (e.g., 10 mM): Serves as a substrate for alkaline phosphatase (ALP), providing a sustained source of phosphate ions for matrix mineralization.[17]
-
Ascorbic Acid (e.g., 50 µg/mL): Essential cofactor for collagen synthesis, a primary component of the bone matrix.[17]
-
Dexamethasone (e.g., 10 nM): A synthetic glucocorticoid that promotes the commitment of mesenchymal stem cells to the osteoblastic lineage.[17]
-
-
Culture Period: Culture the cells for 14-21 days, replacing the osteogenic medium every 2-3 days. During this period, cells will form an extracellular matrix (osteoid) which will subsequently mineralize.[16][18]
-
Assessment of Mineralization:
-
Alizarin Red S Staining: This stain binds to calcium salts, staining mineralized nodules a bright orange-red. It is used for qualitative assessment and can be quantified by extracting the dye and measuring its absorbance.
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay (e.g., p-nitrophenyl phosphate substrate).[16]
-
Caption: Workflow for an in vitro bone mineralization assay.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol outlines a common method to measure changes in [Ca²⁺]i in response to a stimulus using a fluorescent ratiometric dye like Fura-2 AM.[19][20]
Methodology:
-
Cell Preparation: Seed adherent cells on black, clear-bottom 96-well plates and grow until 80-90% confluent.[19]
-
Dye Loading:
-
Prepare a loading buffer (e.g., HEPES-buffered saline).
-
Add the membrane-permeant Fura-2 AM dye to the buffer. Fura-2 AM crosses the cell membrane and is cleaved by intracellular esterases, trapping the active Fura-2 inside the cell.[19]
-
Remove growth medium from cells, wash, and incubate with the Fura-2 AM loading buffer for the optimized time (e.g., 30-60 minutes) at 37°C.[19]
-
-
Washing: After incubation, wash the cells with the buffer to remove extracellular dye.
-
Measurement:
-
Use a fluorescence plate reader capable of dual-wavelength excitation.
-
Measure the fluorescence emission at ~510 nm while alternating the excitation wavelength between ~340 nm (for Ca²⁺-bound Fura-2) and ~380 nm (for Ca²⁺-free Fura-2).[20]
-
Establish a stable baseline reading for several cycles.
-
-
Stimulation: Add the agonist (stimulant) of interest and continue to record the dual-excitation fluorescence readings to capture the transient change in [Ca²⁺]i.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340 nm / 380 nm). This ratio is proportional to the intracellular calcium concentration and normalizes for variations in cell number or dye loading.[19]
Caption: Workflow for measuring intracellular calcium with Fura-2.
Applications in Research and Drug Development
This compound is a versatile compound with established and emerging applications.
| Application Area | Description | References |
| Osteogenic Research | Widely used as the organic phosphate source in cell culture media to induce and study osteoblast differentiation and bone matrix mineralization in vitro. | [16][18][21] |
| Parenteral Nutrition | Used in TPN solutions, especially for neonates, due to its superior solubility and bioavailability compared to inorganic calcium and phosphate salts, preventing mineral precipitation. | [9][13] |
| Dental Formulations | Incorporated into toothpastes and oral rinses to prevent dental caries. It acts by buffering plaque pH, increasing enamel acid resistance, and providing a source of calcium and phosphate for remineralization. | [4] |
| Drug Development & Formulation | Serves as a GRAS (Generally Recognized As Safe) excipient and a source of calcium/phosphate in pharmaceutical formulations and dietary supplements.[5][3] Its potential as a carrier for drug delivery systems is also being explored.[22] | |
| Food & Beverage | Used as a nutrient supplement for food fortification and as a stabilizer in products like gels and puddings.[5] |
Conclusion
This compound serves as a highly effective and bioavailable source of calcium and phosphate ions. Its favorable chemical properties, particularly its solubility, and its well-understood role in fundamental biological processes like cellular signaling and bone mineralization, make it an invaluable compound for researchers, scientists, and drug development professionals. Its application extends from being a critical component in in vitro models of osteogenesis to an essential ingredient in advanced clinical nutrition and therapeutic formulations. Future research may further explore its utility in novel drug delivery systems and regenerative medicine.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound Powder [trbextract.com]
- 3. This compound Manufacturer, Supplier, Exporter [shreejipharmainternational.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. In vitro solubility of this compound versus conventional mineral salts in pediatric parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium 1-glycerophosphate | C3H7CaO6P | CID 120096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. desertharvest.com [desertharvest.com]
- 13. This compound as a source of calcium and phosphorus in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Preparation and performance study of in situ mineralized bone tissue engineering scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04047C [pubs.rsc.org]
- 17. Co-modification of calcium phosphate cement to achieve rapid bone regeneration in osteoporotic femoral condyle defect with lithium and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. berthold.com [berthold.com]
- 21. beta-Glycerophosphate-induced mineralization of osteoid does not alter expression of extracellular matrix components in fetal rat calvarial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound BP EP USP Pharma Grade Supplier & Manufacturer | Factory Price [jeiferpharm.com]
The History and Discovery of Calcium Glycerophosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium Glycerophosphate is a compound with a rich history, evolving from an early 20th-century nerve tonic to a key ingredient in modern dental care and a vital component in clinical nutrition. This technical guide provides a comprehensive overview of its discovery, historical applications, and the scientific research that has elucidated its mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a quantitative summary of its physicochemical properties. Furthermore, this guide illustrates the key signaling pathways influenced by this compound in bone and intestinal epithelial cells, offering a valuable resource for researchers and professionals in drug development and life sciences.
Introduction
This compound (CaGP) is the calcium salt of glycerophosphoric acid, a phosphorylated glycerol molecule. It serves as a bioavailable source of both calcium and phosphorus, two essential minerals for numerous physiological processes. Historically, its use has been diverse, reflecting an evolving understanding of its biological roles. In contemporary research and application, CaGP is primarily recognized for its cariostatic properties in dental products and its use as a phosphate source in parenteral nutrition. This document aims to provide a detailed technical account of the scientific journey of this compound, from its initial discovery to its current applications and the molecular mechanisms that underpin its efficacy.
History and Discovery
The emergence of this compound is rooted in the late 19th and early 20th centuries, a period of significant advancement in organic chemistry and pharmacology. While calcium phosphates from bone ash were identified as early as 1769, the specific synthesis of this compound came later.[1]
-
Early 1900s: this compound was initially marketed as a nerve tonic, reflecting the era's focus on phosphorus-containing compounds for neurological health.[1][2]
-
1930s: Research began to shift towards its potential role in dental health, with initial studies investigating the effects of calcium phosphates on enamel demineralization.[3] This was driven by the hypothesis that processed foods were contributing to an increase in dental caries due to the removal of natural protective agents like calcium phosphates.[3]
-
Mid-20th Century: The application of this compound in dental care gained momentum. It was incorporated into toothpaste formulations, often in combination with fluoride compounds like sodium monofluorophosphate (SMFP), to enhance anti-caries effects.[3]
-
Late 20th and Early 21st Century: The U.S. Food and Drug Administration (FDA) designated this compound as Generally Recognized as Safe (GRAS) for use as a nutrient supplement and food ingredient.[4] Its superior solubility and compatibility compared to inorganic phosphate salts led to its adoption in total parenteral nutrition (TPN) solutions, particularly for neonatal and pediatric patients who require high concentrations of calcium and phosphorus for bone development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and product formulation. The commercial product is typically a mixture of the α- and β-isomers.
| Property | Value |
| Molecular Formula | C₃H₇CaO₆P |
| Molecular Weight | 210.14 g/mol |
| Appearance | White or almost white, fine, slightly hygroscopic powder |
| Solubility in Water | Sparingly soluble; approximately 1 g in 50 mL of water (20 mg/mL). Solubility is higher at lower temperatures. |
| Solubility in Ethanol | Practically insoluble |
| CAS Number | 27214-00-2 |
| pKa (Strongest Acidic) | ~1.13 - 1.51 |
| logP | ~ -1 to -2 |
| Calcium Content | Typically 18.6% to 19.4% (of dried substance) |
Key Research and Experimental Protocols
The scientific investigation of this compound has spanned various fields, from synthetic chemistry to clinical nutrition and dentistry. This section details the methodologies for key experiments cited in the literature.
Synthesis of this compound
Several methods for the synthesis of this compound have been developed, primarily described in patent literature. These methods aim to produce a stable product with high purity and good solubility.
This method involves the esterification of glycerol with a phosphorus-containing reagent, followed by precipitation of the calcium salt.
-
Esterification: Glycerol is reacted with a mixture of sodium dihydrogen phosphate and phosphoric acid (molar ratio 1:1-2) under vacuum at a temperature of up to 140°C.
-
Saponification: The reaction mixture, containing diglycerophosphate as a by-product, is diluted with an equal mass of 15-20% hydrochloric acid and heated to 90-100°C to saponify the diglycerophosphate.
-
Neutralization and Precipitation: The solution is neutralized to pH 7 with a 40% sodium hydroxide solution. A concentrated solution of calcium chloride is then added to precipitate this compound.
-
Purification: The pH is adjusted to 9.0, and an excess of calcium chloride solution is added. The resulting precipitate is filtered, washed with hot water, and dried.
This method utilizes glycerophosphate salts and calcium chloride to produce this compound.
-
Dissolution: In a reactor vessel, add 925.6 kg of 98% purity sodium glycerophosphate to 4 tonnes of water and dissolve with stirring.
-
Reaction: Add 467.4 kg of 95% purity calcium chloride to the solution. Heat the mixture to 50°C.
-
pH Control: Maintain the pH of the reaction mixture at 10 throughout the process using glutamic acid.
-
Reaction Completion and Filtration: Stir the reaction for 1.5 hours until complete. Filter the mixture while hot.
-
Washing and Granulation: Wash the filtered solid multiple times to remove salts. Add modified starch (4% of the wet weight) for granulation.
-
Drying: Dry the granulated product to obtain this compound.
In Vitro Dental Remineralization Studies
The anti-caries effect of this compound is often evaluated through in vitro models that simulate the demineralization and remineralization cycles occurring in the oral cavity.
This protocol assesses the ability of this compound, often in combination with fluoride, to reharden artificially demineralized enamel.
-
Specimen Preparation: Sound human or bovine enamel blocks are prepared and their baseline surface microhardness (SMH) is measured using a microhardness tester.
-
Artificial Caries Creation (Demineralization): The enamel blocks are immersed in a demineralizing solution (e.g., containing 2.0 mmol/L calcium, 2.0 mmol/L phosphate, and 75 mmol/L acetate, pH 4.4) for a period of several days to create artificial carious lesions. The SMH is measured again after demineralization.
-
pH Cycling: The demineralized specimens are subjected to a pH cycling regimen for several days, alternating between the demineralizing solution and a remineralizing solution (e.g., containing 1.5 mmol/L calcium, 0.9 mmol/L phosphate, 150 mmol/L KCl, 20 mmol/L cacodylate buffer, pH 7.0).
-
Treatment: During the pH cycling, the specimens are treated daily with the experimental agents. For example, groups could include:
-
Group A: Artificial saliva (negative control)
-
Group B: Sodium fluoride (NaF) solution
-
Group C: Sodium monofluorophosphate (SMFP) solution
-
Group D: SMFP + this compound solution
-
-
Final Assessment: After the pH cycling period, the final SMH is measured. The percentage of surface microhardness recovery (%SMHR) is calculated to determine the remineralization efficacy.
Parenteral Nutrition Studies
The suitability of this compound as a source of calcium and phosphate in total parenteral nutrition (TPN) has been investigated in animal models.
This study evaluates the bioavailability and effect on bone mineralization of this compound in TPN solutions.
-
Animal Model: Four-day-old piglets are used as the animal model.
-
TPN Solution Preparation: Two TPN solutions are prepared:
-
Control Group: Provides 4.2 mmol Ca/kg/24h (as calcium gluconate) and 2.1 mmol P/kg/24h (as potassium phosphate).
-
CaGP Group: Provides 15.0 mmol Ca/kg/24h and 15.0 mmol P/kg/24h (as this compound).
-
-
Infusion: The piglets are infused with their respective TPN solutions for 7 days.
-
Mineral Balance Studies: Over the infusion period, calcium and phosphorus intake and excretion are measured to determine net retention.
-
Bone Mineralization Assessment: At the end of the study, the humerus and femur are collected. The ratio of calcium to fat-free dry weight is determined as an indicator of bone mineralization.
Intestinal Epithelial Integrity Studies
The effect of this compound on the integrity of the intestinal barrier can be assessed using in vitro models with Caco-2 cells.
This protocol evaluates the ability of this compound to protect the intestinal epithelial barrier from challenges like hypoxia.
-
Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated monolayer with stable transepithelial electrical resistance (TEER).
-
Treatment: The Caco-2 monolayers are treated with varying concentrations of this compound (e.g., 1 µmol/L to 1 mmol/L).
-
Induction of Injury: The cells are subjected to hypoxia or stimulated with cytokines to induce a loss of epithelial integrity.
-
Assessment of Barrier Function:
-
TEER Measurement: TEER is measured at regular intervals to assess the integrity of the tight junctions. A decrease in TEER indicates a loss of barrier function.
-
Mannitol Flux Assay: The passage of a paracellular marker, such as radiolabeled mannitol, across the cell monolayer is measured. An increase in mannitol flux indicates increased permeability.
-
-
Data Analysis: The effect of this compound on preserving TEER and attenuating the increase in mannitol flux is analyzed to determine its protective effect on the intestinal barrier.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through several mechanisms, primarily by providing a source of calcium and phosphate ions. The glycerophosphate moiety can also be enzymatically cleaved to release inorganic phosphate.
Dental Remineralization and Caries Prevention
In the oral cavity, this compound contributes to the prevention of dental caries through multiple actions:
-
Ion Reservoir: It elevates the levels of calcium and phosphate ions in dental plaque.[3][4] This increases the saturation of these ions with respect to hydroxyapatite, the mineral component of enamel, thereby reducing demineralization and enhancing remineralization.
-
pH Buffering: The phosphate component can act as a buffer, neutralizing the acids produced by cariogenic bacteria from sugar metabolism.[4][5]
-
Direct Interaction with Enamel: this compound can adsorb to the enamel surface, providing a localized source of calcium and phosphate for remineralization.
Caption: Mechanism of this compound in dental caries prevention.
Osteoblast Differentiation and Bone Mineralization
In the context of bone health, this compound serves as a substrate for osteoblasts, the bone-forming cells. The glycerophosphate component is particularly important in in vitro models of osteogenesis.
-
Source of Inorganic Phosphate: Osteoblasts have high levels of alkaline phosphatase (ALP) on their surface. ALP hydrolyzes β-glycerophosphate, releasing inorganic phosphate (Pi).
-
Hydroxyapatite Formation: The locally increased concentration of Pi, along with calcium ions present in the extracellular fluid, drives the formation and deposition of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the mineral component of bone.
-
Intracellular Signaling: Emerging evidence suggests that the influx of Pi into osteoblasts acts as an intracellular signal. This can modulate the expression of key osteogenic genes, such as osteopontin, and may involve the activation of signaling pathways like the ERK/MAPK pathway, which in turn can influence the activity of the master osteogenic transcription factor, Runx2.
Caption: Role of this compound in osteoblast differentiation and mineralization.
Preservation of Intestinal Epithelial Integrity
Recent research has uncovered a protective role for this compound in maintaining the integrity of the intestinal epithelial barrier, particularly under conditions of stress such as hypoxia or inflammation.
-
Inhibition of Alkaline Phosphatase: this compound can act as an inhibitor of intestinal alkaline phosphatase.
-
Increased Sphingosine-1-Phosphate (S1P): Alkaline phosphatase is involved in the dephosphorylation of sphingosine-1-phosphate (S1P). By inhibiting this enzyme, this compound may lead to an increase in local S1P concentrations.
-
Enhanced Barrier Function: S1P is a bioactive lipid that signals through S1P receptors on intestinal epithelial cells. This signaling enhances the function of intercellular junctions, such as tight junctions and adherens junctions, which are crucial for maintaining the barrier. This leads to increased transepithelial electrical resistance (TEER) and reduced paracellular permeability.
Caption: Proposed mechanism for this compound in preserving intestinal barrier function.
Conclusion
From its origins as a general health tonic to its current specialized applications, this compound has proven to be a versatile and valuable compound. Its history in research demonstrates a progressive understanding of its biochemical roles, particularly as a source of essential minerals. For researchers and drug development professionals, this compound offers continued opportunities for exploration, whether in optimizing dental formulations, improving clinical nutrition, or investigating its potential in new therapeutic areas such as maintaining gut health. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for future innovation and application of this historically significant molecule.
References
- 1. Sphingosine-1-Phosphate Regulates the Expression of Adherens Junction Protein E-Cadherin and Enhances Intestinal Epithelial Cell Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of sphingosine-1-phosphate in the gut mucosal microenvironment and inflammatory bowel diseases [frontiersin.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inorganic phosphate regulates multiple genes during osteoblast differentiation, including Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Metabolism: A Technical Guide to the Biological Functions of Glycerophosphate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Glycerol-3-phosphate (G3P), a seemingly simple three-carbon molecule, stands as a critical nexus in cellular metabolism, intricately weaving together the central pathways of glycolysis, lipid biosynthesis, and redox homeostasis. Its strategic position makes it a key regulator of cellular energy status and a vital precursor for the synthesis of essential structural and signaling lipids. This technical guide provides a comprehensive overview of the multifaceted roles of glycerophosphate, offering detailed insights into its metabolic functions, the enzymes that govern its transformations, and its emerging role in cellular signaling. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal metabolite and its therapeutic potential.
Core Functions of Glycerophosphate in Cellular Metabolism
Glycerophosphate's influence extends across several fundamental metabolic processes. It is primarily generated from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, through the action of cytosolic glycerol-3-phosphate dehydrogenase (GPD1).[1] This reaction not only channels glycolytic flux towards lipid synthesis but also plays a crucial role in regenerating NAD+ from NADH, thereby maintaining the cellular redox balance.
The Glycerol Phosphate Shuttle: A Conduit for Redox Balance
The inner mitochondrial membrane is impermeable to NADH, presenting a challenge for the re-oxidation of cytosolic NADH generated during glycolysis. The glycerol phosphate shuttle is a vital mechanism, particularly in tissues with high energy demands like skeletal muscle and the brain, that circumvents this barrier.[2] This shuttle involves two key enzymes:
-
Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1): This enzyme catalyzes the reduction of DHAP to G3P, concomitantly oxidizing cytosolic NADH to NAD+.[2]
-
Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2): Located on the inner mitochondrial membrane, GPD2 oxidizes G3P back to DHAP, transferring electrons to the electron transport chain via FAD to form FADH2.[3]
This process effectively transports reducing equivalents from the cytosol into the mitochondria for ATP production.[4] The glycerol phosphate shuttle is also recognized as a Ca2+-sensitive system, highlighting its integration with cellular signaling pathways that regulate energy metabolism.[1][4][5]
A Cornerstone of Lipid Biosynthesis
Glycerophosphate serves as the foundational backbone for the synthesis of all glycerolipids, including triglycerides (TAGs) and phospholipids.[6] The initial and rate-limiting step in this pathway is the acylation of G3P by glycerol-3-phosphate acyltransferases (GPATs).[6][7] This reaction forms lysophosphatidic acid (LPA), a precursor for both storage lipids (TAGs) and the phospholipids that constitute cellular membranes.[6] The activity of GPAT isoforms is a critical regulatory point in lipid metabolism and is influenced by hormonal signals such as insulin.[7][8]
A Link to Glycolysis and Gluconeogenesis
The reversible conversion of DHAP to G3P directly links glycerophosphate metabolism to glycolysis.[9] Under conditions of high glucose, the increased glycolytic flux can drive the production of G3P, promoting lipid synthesis. Conversely, when glucose is scarce, G3P can be synthesized from non-carbohydrate precursors in a pathway known as glyceroneogenesis. Furthermore, in hepatocytes, intracellular G3P concentrations are responsive to glucose levels, indicating a dynamic interplay between glucose and lipid metabolism.[10]
Quantitative Data on Glycerophosphate Metabolism
The following tables summarize key quantitative parameters related to the enzymes and concentrations central to glycerophosphate metabolism.
| Enzyme | Mammalian Isoform | Subcellular Localization | Preferred Acyl-CoA Substrate | Km (G3P) | Km (Acyl-CoA) | Vmax | Reference(s) |
| Glycerol-3-Phosphate Acyltransferase | GPAT1 | Outer Mitochondrial Membrane | Saturated (e.g., Palmitoyl-CoA) | ~800 µM | ~100 µM | - | [6][8][11] |
| GPAT2 | Outer Mitochondrial Membrane | Arachidonoyl-CoA | - | - | - | [6] | |
| GPAT3 | Endoplasmic Reticulum | Oleoyl-CoA | - | - | - | [6] | |
| GPAT4 | Endoplasmic Reticulum | Palmitoyl-CoA (mild preference) | - | - | - | [6] | |
| Glycerol-3-Phosphate Dehydrogenase | GPD1 (cytosolic) | Cytosol | - | - | - | - | [2] |
| GPD2 (mitochondrial) | Inner Mitochondrial Membrane | - | - | - | - | [3] |
| Cell Type | Condition | Intracellular Glycerol-3-Phosphate Concentration | Reference(s) |
| Hepatocytes | 5 mM Glucose | 2 mM | [10] |
| 25 mM Glucose | 4.5 mM | [10] | |
| Adipocytes | - | - | - |
| Muscle Cells | - | - | - |
Table 2: Intracellular Concentrations of Glycerol-3-Phosphate. Note: Data on intracellular G3P concentrations in various cell types under different conditions is limited.
Signaling Pathways Involving Glycerophosphate
Beyond its metabolic roles, glycerophosphate and its derivatives are emerging as important signaling molecules.
The Glycerol Phosphate Shuttle and Cellular Signaling
The activity of the glycerol phosphate shuttle is not only a metabolic necessity but is also integrated with cellular signaling networks. For instance, calcium ions can modulate the shuttle's activity, linking cellular energy status to calcium signaling pathways that govern a multitude of cellular processes.[1][4][5]
DOT script for Glycerol Phosphate Shuttle Signaling Pathway
Caption: The Glycerol Phosphate Shuttle and its regulation by calcium signaling.
Glycerophosphoinositols: Bioactive Lipid Messengers
Glycerophosphoinositols are derivatives of glycerophosphate that have emerged as a class of bioactive lipid messengers.[12][13] These molecules are generated from membrane phosphoinositides through the action of phospholipase A2.[12] They can act both intracellularly and in a paracrine fashion to modulate a variety of cellular processes, including cell proliferation, actin cytoskeleton dynamics, and inflammatory responses.[12][13][14] For example, glycerophosphoinositol 4-phosphate (GroPIns4P) has been shown to regulate Rho GTPases, key players in cytoskeletal organization.[12]
DOT script for Glycerophosphoinositol Signaling
Caption: Overview of the glycerophosphoinositol signaling pathway.
Insulin Signaling and the Regulation of GPAT Activity
The synthesis of glycerolipids is tightly regulated by hormonal signals, with insulin playing a central role. Insulin signaling enhances the expression and activity of GPAT1, the mitochondrial isoform of GPAT, thereby promoting the storage of fatty acids as triglycerides.[7][8] This regulation is mediated, in part, through the transcription factor SREBP-1c.[7] Dysregulation of this pathway is implicated in the development of hepatic steatosis and insulin resistance.[7][8]
DOT script for Insulin Regulation of GPAT Activity
Caption: Insulin signaling pathway leading to the upregulation of GPAT1 and triglyceride synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study glycerophosphate metabolism.
Quantification of Glycerol-3-Phosphate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the accurate quantification of G3P in biological samples.[15]
Materials:
-
Acetonitrile
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Ribitol (internal standard)
-
Glycerol-3-phosphate standard
-
Microcentrifuge tubes
-
Lyophilizer
-
Vortex mixer
-
Heating block (65°C)
-
GC-MS system with an HP-5MS column
Procedure:
-
Sample Preparation: Homogenize and extract metabolites from tissue or cell samples using a suitable solvent (e.g., a methanol/water/chloroform mixture). Lyophilize the aqueous phase to dryness.
-
Derivatization: a. Add 50-75 µL of acetonitrile to the dried samples and vortex for 10 seconds. b. Add 50-75 µL of MSTFA with 1% TMCS. c. Incubate the samples at 65°C for 1 hour. d. Transfer the contents to a GC insert.
-
GC-MS Analysis: a. Inject 0.5-1 µL of the derivatized sample into the GC-MS. b. Use a suitable temperature program for the GC oven to separate the analytes. c. Operate the mass spectrometer in selective ion monitoring (SIM) mode. d. Monitor the following ions:
- G3P: quantifier ion m/z 299, qualifier ions m/z 357 and 445.
- Ribitol (internal standard): quantifier ion m/z 217, qualifier ions m/z 147 and 307.
-
Data Analysis: a. Generate a standard curve using known concentrations of G3P. b. Quantify the amount of G3P in the samples by comparing the peak area ratio of G3P to the internal standard against the standard curve.
DOT script for GC-MS Workflow for G3P Quantification
Caption: Workflow for the quantification of glycerol-3-phosphate using GC-MS.
Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay
This spectrophotometric assay measures GPDH activity by monitoring the change in NADH absorbance at 340 nm.[16][17]
Materials:
-
Cell or tissue lysate
-
Homogenization buffer
-
Assay buffer
-
Substrate solution (containing dihydroxyacetone phosphate)
-
Cofactor solution (containing NADH)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation: a. Homogenize cells or tissues in 4 volumes of homogenization buffer. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. c. Collect the supernatant (soluble fraction) for the assay.
-
Assay Reaction: a. Prepare a working reagent by mixing the assay buffer, substrate solution, and cofactor solution. b. Add the working reagent to the wells of a 96-well plate. c. Add the sample lysate to the wells to initiate the reaction. d. Include a blank control with assay buffer instead of the sample.
-
Measurement: a. Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 3-5 minutes.
-
Data Analysis: a. Calculate the rate of NADH oxidation (ΔOD340nm/min) from the linear portion of the absorbance versus time curve. b. Determine the GPDH activity, which is proportional to the rate of NADH oxidation.
Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay
This radioisotope-based assay measures GPAT activity by quantifying the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.[18]
Materials:
-
Cell or tissue homogenates (total membrane fraction)
-
[³H]glycerol-3-phosphate
-
Palmitoyl-CoA (or other acyl-CoA substrate)
-
Assay buffer (e.g., 100 mM HEPES-NaOH, pH 7.5)
-
N-ethylmaleimide (NEM) for distinguishing mitochondrial and microsomal isoforms
-
Bovine serum albumin (BSA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Sample Preparation: a. Isolate the total membrane fraction from cell or tissue homogenates by ultracentrifugation (e.g., 100,000 x g for 1 hour). b. Determine the protein concentration of the membrane fraction.
-
Assay Reaction: a. Prepare a reaction mixture containing assay buffer, BSA, [³H]glycerol-3-phosphate, and the acyl-CoA substrate. b. For differentiating isoforms, pre-incubate a set of samples with NEM to inhibit the NEM-sensitive microsomal GPAT activity. c. Initiate the reaction by adding the membrane protein. d. Incubate at 25°C for 10 minutes (ensure the reaction is in the linear range).
-
Lipid Extraction and Measurement: a. Stop the reaction by adding a chloroform/methanol mixture to extract the lipids. b. Separate the organic and aqueous phases by centrifugation. c. Transfer the organic phase (containing the radiolabeled lysophosphatidic acid) to a scintillation vial. d. Evaporate the solvent. e. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific activity of GPAT as the amount of [³H]glycerol-3-phosphate incorporated into the lipid fraction per unit of protein per unit of time. b. NEM-sensitive activity can be calculated by subtracting the NEM-resistant activity from the total activity.
Conclusion
Glycerophosphate is a metabolite of profound importance, operating at the heart of cellular metabolism and signaling. Its central role in linking carbohydrate and lipid metabolism, maintaining redox balance, and serving as a precursor for bioactive lipids underscores its significance in cellular physiology. A thorough understanding of the enzymes that govern its metabolism and the signaling pathways that regulate its function is crucial for elucidating the mechanisms underlying various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this technical guide provide a solid foundation for further research into the multifaceted world of glycerophosphate and its potential as a therapeutic target. As our knowledge of the intricate connections within cellular metabolism continues to expand, the central role of glycerophosphate is certain to remain a key area of investigation for scientists and drug development professionals alike.
References
- 1. Glycerol-3-Phosphate Shuttle Is a Backup System Securing Metabolic Flexibility in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular identification of microsomal acyl-CoA:glycerol-3-phosphate acyltransferase, a key enzyme in de novo triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycerol-3-Phosphate Shuttle Is a Backup System Securing Metabolic Flexibility in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Glycerolipid signals alter mTOR complex 2 (mTORC2) to diminish insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Glycerol-3-Phosphate Acyltransferase-Deficient Mice Have Reduced Weight and Liver Triacylglycerol Content and Altered Glycerolipid Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The natural phosphoinositide derivative glycerophosphoinositol inhibits the lipopolysaccharide-induced inflammatory and thrombotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. takara.co.kr [takara.co.kr]
- 18. Glycerol-3-phosphate acyltransferase-4-deficient mice are protected from diet-induced insulin resistance by the enhanced association of mTOR and rictor - PMC [pmc.ncbi.nlm.nih.gov]
Calcium Glycerophosphate: A Technical Guide to Its Hygroscopic Properties and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the hygroscopic nature of calcium glycerophosphate, a critical consideration for its use in research, pharmaceutical development, and manufacturing. Understanding and controlling its interaction with atmospheric moisture is paramount to ensuring the stability, efficacy, and quality of final products.
Introduction to this compound and its Hygroscopic Nature
This compound is an organic calcium salt of glycerophosphoric acid.[1][2] It presents as a fine, white, or almost white, odorless powder.[3][4] The commercial product is a mixture of calcium beta-, and D-, and L-alpha-glycerophosphate and may be hydrated.[1][5] It is recognized for its high bioavailability as a source of both calcium and phosphorus.[4]
A key physicochemical property of this compound is its hygroscopicity, meaning its tendency to attract and retain water molecules from the surrounding environment.[2][4] It is generally described as "somewhat hygroscopic" or "slightly hygroscopic".[1][3][4] This property necessitates careful consideration during handling and storage to prevent physicochemical changes that could impact its performance. The uptake of moisture can lead to issues such as caking, altered flow properties, and potential chemical degradation, which are critical concerns in pharmaceutical formulations.[6][7]
Quantitative Assessment of Hygroscopicity
Loss on Drying
A common pharmacopeial test for assessing the water content of a substance is "Loss on Drying" (LOD). For this compound, the typical specification for LOD is a maximum of 12.0% when dried in an oven at 150°C for 4 hours.[3][8] This value represents the total volatile content, which is primarily water, present in the material under these specific test conditions.
Hygroscopicity Classification
The European Pharmacopoeia (Ph. Eur.) provides a classification system for the hygroscopicity of solids based on their percentage weight gain after being stored at a specific temperature and relative humidity (RH).[2][3] This classification helps in determining the appropriate handling and storage conditions for pharmaceutical ingredients.
Table 1: European Pharmacopoeia Hygroscopicity Classification [2][3]
| Classification | Weight Gain (% w/w) at 25°C and 80% RH for 24 hours |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Although specific data for this compound's classification under this system is not published, its qualitative description as "slightly hygroscopic" suggests its weight gain would likely fall within the 0.2% to 2% range under these conditions.
Experimental Protocols for Hygroscopicity Determination
To quantitatively assess the hygroscopic properties of a substance like this compound, several established experimental methods can be employed.
European Pharmacopoeia Method for Hygroscopicity Classification
This method provides a straightforward approach to classify the hygroscopic nature of a substance.[3][4]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the substance (typically 0.1–0.3 grams) into a pre-weighed, dry container (e.g., a petri dish).
-
Controlled Environment: Place the sample in a desiccator containing a saturated solution of ammonium chloride to maintain a constant relative humidity of approximately 80% ± 2%. The temperature should be maintained at 25°C ± 1°C.
-
Equilibration: Store the sample under these conditions for 24 hours.
-
Final Weighing: After 24 hours, remove the sample from the desiccator and immediately weigh it again.
-
Calculation: Calculate the percentage weight gain using the following formula:
References
- 1. researchgate.net [researchgate.net]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
Initial Studies on the Effect of Calcium Glycerophosphate on Various Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Glycerophosphate (CGP), a salt of glycerophosphoric acid, serves as a bioavailable source of both calcium and phosphate ions.[1] It is widely utilized in dental preparations for its anti-caries properties and as a nutritional supplement.[2][3] Emerging research has begun to explore its effects on various cell lines, particularly in the contexts of bone and gut health, as well as its potential in cancer therapy. This technical guide provides an in-depth overview of initial in vitro studies investigating the impact of this compound and its components on different cell lines. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Data Presentation: Quantitative Effects of this compound and its Components on Cell Lines
The following tables summarize the key quantitative findings from in vitro studies on the effects of β-glycerophosphate (a primary component of CGP), calcium, and nano-amorphous calcium phosphate (nACP) on various cell lines.
Table 1: Effect of β-Glycerophosphate on Osteoblast-like (Saos-2) and Mesenchymal Stem Cells (hMSCs) [2]
| Cell Line | Treatment | Time Point | Endpoint | Observation |
| Saos-2 | β-Glycerophosphate (β-Gly) | 14 days | Proliferation | Significantly decreased |
| Saos-2 | β-Gly | 14 days | Gene Expression (OCN, PHEX) | Upregulated |
| hMSCs | β-Gly | 14 days | Proliferation | No significant change |
Table 2: Effect of Calcium Ions on Osteoblast Viability, Proliferation, and Differentiation [4][5]
| Cell Line | Calcium Concentration | Endpoint | Observation |
| Osteoblasts | 2-4 mM | Proliferation & Survival | Suitable |
| Osteoblasts | 6-8 mM | Differentiation & Mineralization | Favorable |
| Osteoblasts | >10 mM | Viability | Cytotoxic |
| Osteoblasts | 8 mM | Osteocalcin mRNA Expression | Maximum |
| Osteoblasts | 10 mM | Calcium Deposition | Prominent |
Table 3: Effect of Nano Amorphous Calcium Phosphates (nACP) on Oral Premalignant (DOK) and Cancer (SCC-25) Cell Lines [1]
| Cell Line | nACP Concentration (mg/mL) | Time Point | Endpoint | Viability (%) |
| DOK | 1 | 1 day | Viability | 93 ± 6.46 |
| DOK | 2 | 1 day | Viability | 83 ± 2.84 |
| DOK | 4 | 1 day | Viability | 87 ± 1.13 |
| DOK | 1 | 7 days | Viability | 82 ± 10.71 |
| DOK | 2 | 7 days | Viability | 73 ± 5.17 |
| DOK | 4 | 7 days | Viability | 78 ± 4.70 |
| SCC-25 | 1 | 1 day | Viability | 98 ± 19.21 |
| SCC-25 | 2 | 1 day | Viability | 71 ± 5.77 |
| SCC-25 | 4 | 1 day | Viability | 32 ± 4.38 |
| SCC-25 | 1 | 72 hours | Viability | 75 ± 10.42 |
| SCC-25 | 2 | 72 hours | Viability | 50 ± 13.29 |
| SCC-25 | 4 | 72 hours | Viability | 26 ± 2.76 |
| SCC-25 | 1 | 7 days | Viability | 76 ± 11.10 |
| SCC-25 | 2 | 7 days | Viability | 46 ± 16.60 |
| SCC-25 | 4 | 7 days | Viability | 16 ± 2.06 |
Table 4: Effect of this compound on Caco-2 Cell Monolayer Integrity [6]
| Treatment | Concentration | Time Point | Endpoint | Observation |
| This compound | 1 µmol/L - 1 mmol/L | 2, 4, 24 hours | TEER | Preserved during hypoxia/cytokine stimulation |
| This compound | 1 µmol/L - 1 mmol/L | - | Mannitol Flux | Attenuated increase during hypoxia/cytokine stimulation |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial studies of this compound and its components.
Osteogenic Differentiation and Mineralization Assay (Alizarin Red S Staining)
This protocol is adapted for Saos-2 cells to assess matrix mineralization.[5]
Materials:
-
Saos-2 cells
-
DMEM F12 Glutamax medium supplemented with 110mg/L sodium pyruvate, 10% FCS, and 1% penicillin-streptomycin
-
Osteogenic medium: Basal medium supplemented with 50 µg/mL ascorbic acid and 5 mM β-glycerophosphate
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
2% Alizarin Red S solution (pH 4.1-4.3)
-
Deionized water (diH2O)
Procedure:
-
Seed Saos-2 cells at a density of 50,000 cells/cm² in a 6-well plate and culture in basal medium until confluent.
-
For the day 0 control, wash the cells with PBS, fix with 4% PFA for 15 minutes, and store at 4°C in PBS.
-
For experimental wells, replace the basal medium with osteogenic medium.
-
Culture the cells for the desired time points (e.g., 3, 6, 9, 12 days), replacing the osteogenic medium every 2-3 days.
-
At each time point, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
After fixation, wash the wells twice with diH2O.
-
Add 1 mL of 2% Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the Alizarin Red S solution and wash the wells 3-5 times with diH2O to reduce background staining.
-
Visualize the stained mineralized nodules under a microscope.
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline for assessing the effect of a compound on the viability of adherent cancer cell lines.[7][8]
Materials:
-
DOK or SCC-25 cells
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., nACP) and include untreated controls.
-
Incubate for the desired time periods (e.g., 24, 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control.
Intestinal Epithelial Barrier Integrity Assay (Transepithelial Electrical Resistance - TEER)
This protocol is designed for Caco-2 cells grown on permeable supports.[9][10]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Appropriate cell culture medium
-
TEER meter with electrodes
-
Sterile PBS
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 100,000 to 200,000 cells/cm².
-
Add fresh medium to both the apical and basolateral chambers.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer. Change the medium every 2-3 days.
-
Before the experiment, equilibrate the TEER meter electrodes in sterile culture medium for at least 30 minutes.
-
To measure TEER, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are submerged in the medium.
-
Record the resistance in ohms (Ω). To calculate the TEER in Ω·cm², subtract the resistance of a blank insert (without cells) and multiply by the surface area of the membrane.
-
A TEER value of ≥240 Ω·cm² is generally considered acceptable for a confluent Caco-2 monolayer.
-
To assess the effect of a compound, add it to the apical or basolateral chamber and measure TEER at various time points.
Visualization of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a typical experimental workflow.
Caption: A typical experimental workflow for studying the effects of this compound on cell lines.
Caption: The canonical Wnt signaling pathway in osteogenesis, potentially modulated by this compound.
Caption: The Runx2 signaling pathway, a key regulator of osteoblast differentiation, influenced by factors like BMPs which can be stimulated by components of this compound.
Conclusion
The initial in vitro studies on this compound and its constituents reveal significant effects on various cell lines, particularly in promoting osteogenic differentiation and maintaining intestinal barrier integrity. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and execute further investigations. The visualized signaling pathways, while based on the established roles of calcium and phosphate, provide a framework for exploring the specific molecular mechanisms of this compound. Future research should focus on elucidating the direct effects of the intact this compound molecule on these and other cell lines, as well as exploring its potential in a broader range of therapeutic applications.
References
- 1. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling in Bone Development and Disease: Making Stronger Bone with Wnts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
- 9. corning.com [corning.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Osteogenic Differentiation Using Calcium Glycerophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Calcium Glycerophosphate (CaGP) for the induction of osteogenic differentiation in various cell types, including mesenchymal stem cells (MSCs). This document outlines the underlying principles, detailed experimental protocols, and expected outcomes.
Introduction
This compound is a biocompatible salt that serves as an effective source of both calcium and phosphate ions in cell culture. In the context of osteogenic differentiation, it plays a pivotal role in providing the necessary phosphate for the formation of hydroxyapatite, the primary mineral component of bone.[1] The standard approach for inducing osteogenesis in vitro involves culturing cells in a specialized medium containing dexamethasone, ascorbic acid, and a phosphate source, for which this compound is an excellent candidate.[2][3] The release of phosphate ions from CaGP not only contributes to the mineral matrix but also acts as a signaling molecule, influencing gene expression and promoting the osteoblastic phenotype.[4][5]
Mechanism of Action
This compound promotes osteogenic differentiation through a multi-faceted mechanism. Primarily, it provides a sustained release of phosphate ions, which, along with calcium, are essential for the mineralization of the extracellular matrix (ECM) by developing osteoblasts.[1] Beyond this structural role, inorganic phosphate (Pi) has been shown to modulate intracellular signaling pathways. Elevated extracellular Pi can activate the Raf/MEK/ERK signaling cascade and influence non-canonical Wnt signaling, leading to the upregulation of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Sp7).[5][6] The complete osteogenic medium, including dexamethasone, also potently activates the canonical Wnt/β-catenin signaling pathway, which is a critical regulator of osteoblast differentiation.[7][8][9]
Signaling Pathways in Osteogenic Differentiation
Caption: Signaling pathways activated by osteogenic medium containing CaGP.
Experimental Protocols
Preparation of Osteogenic Induction Medium (OIM)
-
Basal Medium : Start with a basal medium appropriate for your cell type, such as Dulbecco's Modified Eagle Medium (DMEM) with low glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Supplements : To the basal medium, add the following sterile-filtered components to the final concentrations indicated:
-
Storage : Store the complete OIM at 4°C for up to two weeks. Warm to 37°C before use.
Osteogenic Differentiation Workflow
Caption: A typical experimental workflow for inducing and assessing osteogenesis.
Alkaline Phosphatase (ALP) Activity Assay
Alkaline phosphatase is an early marker of osteoblast differentiation.[10] Its activity can be quantified using a colorimetric assay based on the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase buffer (e.g., 2-amino 2-methyl 1-propanol buffer, pH 10.5)[11]
-
Cell lysis buffer (e.g., 0.5% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader (405 nm absorbance)
-
p-Nitrophenol (pNP) standards
Protocol:
-
Cell Culture : Culture cells in a 96-well plate under control and osteogenic conditions for the desired time period (e.g., 7 or 14 days).
-
Wash : Gently aspirate the culture medium and wash the cell monolayer twice with PBS.
-
Cell Lysis : Add 150 µL of cell lysis buffer to each well and incubate for 5-10 minutes at room temperature with gentle shaking.[12]
-
Reaction Setup : Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Substrate Addition : Add 100 µL of pNPP substrate solution to each well containing the lysate.
-
Incubation : Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized.
-
Stop Reaction : Stop the reaction by adding 50 µL of 1 N NaOH.
-
Measurement : Measure the absorbance at 405 nm using a microplate reader.
-
Quantification : Create a standard curve using known concentrations of p-nitrophenol. Normalize the ALP activity to the total protein content of each sample, which can be determined using a BCA or Bradford assay on the remaining cell lysate.
Alizarin Red S (ARS) Staining for Mineralization
Alizarin Red S is a dye that specifically binds to calcium deposits in the extracellular matrix, staining them a bright orange-red.[13] This is a hallmark of late-stage osteogenic differentiation.
Materials:
-
Alizarin Red S (ARS) staining solution (2% w/v in ddH₂O, pH 4.1-4.3)[14]
-
10% Formalin or 4% Paraformaldehyde for fixation
-
Distilled water (ddH₂O)
-
PBS
Protocol:
-
Cell Culture : Culture cells in multi-well plates (e.g., 12- or 24-well plates) under control and osteogenic conditions for 2-4 weeks.
-
Wash : Gently aspirate the culture medium and wash the cells once with PBS.
-
Fixation : Add 1 mL of 10% formalin to each well and incubate for 15-60 minutes at room temperature.[14]
-
Rinse : Carefully remove the fixative and wash the wells twice with ddH₂O.
-
Staining : Add 1 mL of Alizarin Red S solution to each well and incubate at room temperature for 20-45 minutes with gentle shaking.[14]
-
Washing : Aspirate the ARS solution and wash the wells four times with ddH₂O to remove excess stain.
-
Visualization : Add PBS to the wells to prevent drying and visualize the stained mineralized nodules using a phase-contrast microscope.
Real-Time Quantitative PCR (RT-qPCR) for Osteogenic Markers
RT-qPCR is used to quantify the expression of key genes involved in osteogenesis.
Protocol:
-
Cell Culture : Culture cells under control and osteogenic conditions for various time points (e.g., 3, 7, 14, and 21 days).
-
RNA Extraction : Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR : Perform qPCR using a qPCR master mix, the synthesized cDNA, and primers specific for your target genes and a reference gene (e.g., GAPDH, ACTB).[15][16]
-
Data Analysis : Analyze the data using the comparative ΔΔCT method to determine the fold change in gene expression relative to the control group and normalized to the reference gene.[15]
Quantitative Data Summary
The following tables summarize typical quantitative results obtained from osteogenic differentiation experiments using a glycerophosphate source.
Table 1: Optimal Concentrations of Glycerophosphate
| Cell Type | Optimal Concentration Range | Observed Effects |
| Mesenchymal Stem Cells (various sources) | 5 - 10 mM | Promotes robust mineralization and expression of osteogenic markers.[2] |
| MC3T3-E1 (pre-osteoblasts) | 2 - 5 mM | Efficient bone nodule formation. Higher concentrations (>5 mM) may lead to non-specific mineral deposition.[2] |
| Canine Bone Marrow MSCs | 10 - 40 mM | Dose-dependent upregulation of osterix, collagen type I, and osteocalcin.[17] |
Table 2: Time-Dependent Expression of Osteogenic Markers (Fold Change vs. Control)
| Gene Marker | Day 7 | Day 14 | Day 21 |
| Runx2 | 2-5 fold | 3-7 fold | 2-4 fold |
| Alkaline Phosphatase (ALP) | 5-15 fold | 10-30 fold | 5-15 fold |
| Osteocalcin (OCN) | 1-3 fold | 10-50 fold | 50-200 fold |
| Osterix (Sp7) | 3-8 fold | 5-15 fold | 4-10 fold |
| Collagen Type I (COL1A1) | 2-4 fold | 3-6 fold | 2-5 fold |
Note: These values are representative and can vary significantly based on the cell type, donor variability, and specific culture conditions.[16][18][19]
Conclusion
This compound is a reliable and effective reagent for inducing osteogenic differentiation in vitro. By providing a source of phosphate for mineralization and acting as a signaling molecule, it drives the expression of key osteogenic genes and the formation of a mineralized extracellular matrix. The protocols and data presented here provide a solid foundation for researchers to design and execute successful osteogenesis experiments. Optimization of CaGP concentration and differentiation time is recommended for each specific cell line to achieve maximal differentiation efficiency.
References
- 1. Phosphate homeostasis and its role in bone health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High concentrations of calcium suppress osteogenic differentiation of human periodontal ligament stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Roles of Phosphate in Skeleton [frontiersin.org]
- 6. Phosphate promotes osteogenic differentiation through non-canonical Wnt signaling pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Polyphosphate Nanoparticles Act as an Effective Inorganic Phosphate Source during Osteogenic Differentiation of Human Mesenchymal Stem Cells [mdpi.com]
- 11. e-century.us [e-century.us]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro and In Vivo Osteogenic Differentiation of Human Adipose-Derived Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ixcellsbiotech.com [ixcellsbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. drmillett.com [drmillett.com]
- 18. Osteoinductive low-dose 3D porous calcium phosphate graphene oxide–integrated matrices enhance osteogenesis and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocol for Preparing Calcium Glycerophosphate Stock Solution for Cell Culture
Introduction
Calcium Glycerophosphate (CaGP) is a widely utilized supplement in cell culture, particularly for inducing osteogenic differentiation of mesenchymal stem cells (MSCs), pre-osteoblasts, and other progenitor cell lines. It serves as a crucial source of both calcium and organic phosphate ions, which are essential for the formation of hydroxyapatite, the primary mineral component of bone. The controlled and reproducible preparation of a sterile CaGP stock solution is paramount to ensure consistent experimental outcomes in bone tissue engineering, regenerative medicine, and drug discovery applications.
These application notes provide a detailed protocol for the preparation, sterilization, and storage of a this compound stock solution. Additionally, it outlines its primary application in osteogenic differentiation and the key signaling pathways it influences.
Key Applications
-
Osteogenic Differentiation: CaGP is a standard component of osteogenic induction media, typically used in conjunction with ascorbic acid and dexamethasone. It provides the necessary phosphate source for matrix mineralization by differentiating osteoblasts.
-
Bone Tissue Engineering: In the development of biomaterials and scaffolds for bone regeneration, CaGP is often incorporated into the culture medium to support the growth and mineralization of bone-forming cells.
-
Drug Screening: Employed in high-throughput screening assays to identify therapeutic compounds that enhance or inhibit osteogenesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of this compound in cell culture.
| Parameter | Value | Reference/Comment |
| Chemical Formula | C₃H₇CaO₆P | |
| Molecular Weight | 210.14 g/mol | |
| Solubility in Water | Approx. 20 mg/mL | Sparingly soluble; solubility increases at lower temperatures.[1][2] |
| Recommended Stock Solution Concentration | 100 mM | A practical, near-saturated concentration. |
| Working Concentration in Media | 5 mM - 10 mM | For osteogenic differentiation. |
| Storage of Powder | Room Temperature | In a well-sealed container. |
| Storage of Stock Solution | -20°C | For up to 3 months. |
Experimental Protocols
Materials
-
This compound powder (Cell culture grade)
-
Nuclease-free water (Cell culture grade)
-
0.22 µm sterile syringe filter
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Magnetic stirrer and stir bar (optional)
-
Water bath (optional)
Preparation of 100 mM this compound Stock Solution
This protocol details the preparation of 50 mL of a 100 mM CaGP stock solution.
-
Weighing: Accurately weigh out 1.05 g of this compound powder. Calculation: 210.14 g/mol * 0.1 mol/L * 0.05 L = 1.05 g
-
Dissolution:
-
Add the weighed CaGP powder to a sterile 50 mL conical tube.
-
Add approximately 40 mL of nuclease-free water.
-
Agitate the solution vigorously. Due to its limited solubility, the powder may not dissolve completely at room temperature.
-
If necessary, gently warm the solution in a water bath at 37°C for 15-30 minutes to aid dissolution. Intermittently vortex or invert the tube.
-
Once the powder is fully dissolved, bring the final volume to 50 mL with nuclease-free water.
-
-
Sterilization:
-
Aseptically draw the CaGP solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile 50 mL conical tube. This is the sterile 100 mM stock solution.
-
Note: Do not autoclave this compound solutions as this can lead to precipitation.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C. The stock solution is stable for up to 3 months. Avoid repeated freeze-thaw cycles.
-
Preparation of Osteogenic Differentiation Medium (100 mL)
This is an example protocol for preparing a standard osteogenic medium.
-
Base Medium: To 90 mL of a suitable base medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin), add the following sterile supplements:
-
Dexamethasone: 100 µL of a 100 µM stock solution (final concentration: 100 nM).
-
Ascorbic Acid: 200 µL of a 25 mg/mL stock solution (final concentration: 50 µg/mL).
-
This compound: 10 mL of the 100 mM stock solution (final concentration: 10 mM).
-
-
Final Volume: Adjust the final volume to 100 mL with the base medium.
-
Storage: Store the complete osteogenic medium at 4°C and use within 1-2 weeks.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for the preparation and application of the this compound stock solution.
Caption: Workflow for CaGP stock solution preparation and use.
Signaling Pathway in Osteogenic Differentiation
This compound provides a source of inorganic phosphate (Pi) which, along with other osteogenic stimuli, activates key signaling pathways leading to the differentiation of mesenchymal stem cells into mature osteoblasts. A simplified representation of this process is shown below, focusing on the Wnt/β-catenin and Runx2 pathways.
Caption: Simplified osteogenic signaling pathway.
References
Application Notes: Calcium Glycerophosphate in In Vitro Mineralization Assays
References
- 1. Calcium and orthophosphate deposits in vitro do not imply osteoblast-mediated mineralization: mineralization by betaglycerophosphate in the absence of osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: In Vitro Mineralization Assay: A Colorimetric Method to Quantify Osteoblast Calcium Deposits on Bone Graft Substitute by Alizarin Red S Staining and Extraction - Experiment [app.jove.com]
- 8. jove.com [jove.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Alizarin Red S staining and calcium quantification assay [bio-protocol.org]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. Deposition of calcium in an in vitro model of human breast tumour calcification reveals functional role for ALP activity, altered expression of osteogenic genes and dysregulation of the TRPM7 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. app.jove.com [app.jove.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bio.umass.edu [bio.umass.edu]
Application Notes and Protocols for the Laboratory Synthesis of Calcium Glycerophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calcium glycerophosphate is a compound widely utilized in pharmaceuticals, food supplements, and oral care products. It serves as a biocompatible source of both calcium and phosphorus, essential minerals for various physiological processes, including bone health and dental remineralization. This document provides detailed protocols for two common laboratory-scale synthesis methods for this compound: Double Decomposition and Direct Esterification of Glycerol.
Method 1: Double Decomposition
This method relies on a precipitation reaction between a soluble glycerophosphate salt (e.g., sodium or potassium glycerophosphate) and a soluble calcium salt (e.g., calcium chloride). It is a relatively simple and rapid method suitable for producing this compound with good yield.
Experimental Protocol
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve the chosen glycerophosphate salt (sodium or potassium glycerophosphate) in water with stirring.
-
In a separate container, prepare a solution of calcium chloride in water.
-
-
Reaction:
-
Slowly add the calcium chloride solution to the glycerophosphate solution with continuous stirring.
-
Heat the reaction mixture to the specified temperature (e.g., 50-100 °C) to facilitate the reaction.[1][]
-
Control and maintain the pH of the reaction mixture within the desired range (e.g., 7-10) using a suitable pH adjuster like glutamic acid.[1][]
-
-
Precipitation and Isolation:
-
Washing and Drying:
-
Wash the collected precipitate multiple times with hot water to remove any soluble impurities, such as sodium chloride or potassium chloride.
-
The wet solid can be granulated with a binder like dextrin or modified starch if desired.[1][]
-
Dry the final product in a suitable dryer (e.g., fluidized bed dryer or oven) to obtain the powdered this compound.
-
Quantitative Data Summary
| Parameter | Example 1[] | Example 2[1] | Example 3[1] |
| Glycerophosphate Salt | 925.6 kg Sodium Glycerophosphate (98%) | 1.02 t Potassium Glycerophosphate (98%) | 863.9 kg Sodium Glycerophosphate (98%) |
| Calcium Salt | 467.4 kg Calcium Chloride (95%) | 467.4 kg Calcium Chloride (95%) | 467.4 kg Calcium Chloride (95%) |
| Solvent | 4 tonnes Water | 2 t Water | 1.5 t Mother Solution |
| Reaction Temperature | 50 °C | 80 °C | 100 °C |
| pH | 10 (maintained with glutamic acid) | 8.1 (maintained with glutamic acid) | 7 (maintained with glutamic acid) |
| Reaction Time | 1.5 hours | 40 minutes | 10 minutes |
| Binder | 4% Modified Starch | 7% Dextrin | 10% Cyclodextrin |
| Approximate Yield | Not specified | ~931 kg | ~1.5 t |
Logical Workflow Diagram
Caption: Workflow for the synthesis of this compound via Double Decomposition.
Method 2: Direct Esterification of Glycerol
This method involves the direct reaction of glycerol with a phosphorylating agent, followed by neutralization with a calcium source. This approach allows for the formation of the glycerophosphate backbone in situ.
Experimental Protocol
-
Esterification:
-
In a reaction vessel equipped with a stirrer and a condenser, mix glycerol, a phosphorus source (e.g., phosphoric acid and calcium dihydrogen phosphate, or a mixture of sodium dihydrogen phosphate and phosphoric acid), and a catalyst if required (e.g., citric acid).[][3][4]
-
Stir the mixture at a lower temperature (e.g., 80 °C) to ensure all solids dissolve.[][4]
-
Apply a vacuum and gradually increase the temperature to 140 °C to drive the esterification reaction and remove the water formed.[][3][4]
-
Maintain these conditions for several hours (e.g., 4-7.5 hours).[][3][4]
-
-
Hydrolysis (if necessary):
-
Cool the reaction mixture (e.g., to 80-110 °C).
-
If by-products like diglycerophosphates are formed, they can be hydrolyzed by adding an acid solution (e.g., 15-20% HCl) and heating.[3]
-
-
Neutralization and Precipitation:
-
Dilute the cooled reaction mixture with distilled water.[]
-
Adjust the pH of the solution to 7-9 by adding a calcium source, such as a calcium hydroxide suspension, or by adding a base like sodium hydroxide followed by a calcium chloride solution.[][3] This step neutralizes the acidic glycerophosphoric acid and precipitates the calcium salt.
-
-
Purification and Isolation:
-
Filter the mixture to remove any insoluble by-products.
-
The this compound can be precipitated from the filtrate by adding ethanol.[]
-
The resulting precipitate is then collected and dried, for instance, using a spray dryer, to obtain the final product.[][5]
-
Quantitative Data Summary
| Parameter | Example 1[4] | Example 2[] | Example 3[3] |
| Glycerol | 40 g | 141 g | 1.8 mol |
| Phosphorus Source | 8 g Calcium Dihydrogen Phosphate, 32.7 g Phosphoric Acid | 41 g Calcium Dihydrogen Phosphate, 115.3 g Phosphoric Acid | 0.45 mol Sodium Dihydrogen Phosphate, 1.05 mol Phosphoric Acid |
| Catalyst/Additive | 0.08 g Citric Acid | 5.6 g Citric Acid | Not specified |
| Esterification Temp. | 80 °C (0.5h), then 140 °C (7.5h) under vacuum (0.08 MPa) | 80 °C (0.5h), then 140 °C (7.5h) under vacuum (0.08 MPa) | 140 °C (4h) under vacuum |
| Hydrolysis | Not specified | Reflux with water at 110 °C for 2h | Heat with 15% HCl at 110 °C for 1h |
| Neutralization | Not specified | 4% Calcium Hydroxide suspension to pH 8.0-9.0 | 40% NaOH to pH 7, then 33% CaCl2 to pH 9.0 |
| Precipitation | Not specified | Addition of 1600 mL of 95% ethanol | Precipitation with excess CaCl2 |
| Yield | Not specified | Not specified, Calcium content: 98.06% | 74% |
Logical Workflow Diagram
Caption: Workflow for the synthesis of this compound via Direct Esterification.
References
- 1. CN112521417A - Preparation method and application of this compound - Google Patents [patents.google.com]
- 3. RU1667365C - Method of this compound producing - Google Patents [patents.google.com]
- 4. Preparation method of this compound with high calcium content - Eureka | Patsnap [eureka.patsnap.com]
- 5. Method for synthesizing calcium glycerinophosphate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: Analytical Techniques for Quantifying Calcium Glycerophosphate in Solutions
This document provides detailed application notes and protocols for the quantitative analysis of Calcium Glycerophosphate (CaGP) in various solutions. The methods described are suitable for researchers, scientists, and professionals involved in drug development, quality control, and formulation science.
This compound is a compound that serves as a source of both calcium and phosphate. It is a mixture of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate.[1][2] Accurate quantification is crucial for ensuring product quality, stability, and efficacy. The following sections detail several established analytical techniques for this purpose.
Complexometric Titration for Calcium Content
Complexometric titration is a classic, robust, and widely adopted method for determining the total calcium content in a sample. It is the official method in several pharmacopoeias.[1][3][4] The method involves titrating the calcium ions with a solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA), at a high pH. A metal indicator is used to signal the endpoint of the titration.
Experimental Protocol
This protocol is based on the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for this compound.[1][3]
1. Reagents and Materials:
-
0.1 M Edetate Disodium (EDTA) volumetric solution (VS)
-
Calconcarboxylic acid triturate indicator or Hydroxynaphthol blue indicator[1][5]
-
Deionized Water
-
Analytical Balance
-
Burette (50 mL)
-
Beakers (400 mL)
-
Magnetic stirrer and stir bar
2. Sample Preparation:
-
Accurately weigh approximately 200-350 mg of the this compound sample.[1][3]
-
Dissolve the sample in 300 mL of deionized water in a 400 mL beaker. Gentle heating may be applied if necessary, followed by cooling to room temperature.[3]
3. Titration Procedure:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
While stirring, add 6 mL of 10 M Sodium Hydroxide to raise the pH to approximately 12.3-12.5.[1][5]
-
Add approximately 15-50 mg of the calconcarboxylic acid triturate indicator. The solution should turn a pink or purple color.[1][3]
-
Titrate the solution with 0.1 M EDTA VS.
-
The endpoint is reached when the color of the solution changes from purple/violet to a distinct blue.[1]
-
Record the volume of EDTA VS consumed.
4. Calculation: The percentage of calcium (Ca) in the sample is calculated using the following formula:
% Ca = (V * M * 40.08 * 100) / W
Where:
-
V is the volume of EDTA VS used in mL.
-
M is the molarity of the EDTA VS (e.g., 0.1 M).
-
40.08 is the atomic weight of Calcium ( g/mol ).
-
W is the weight of the this compound sample in mg.
Each mL of 0.1 M edetate disodium is equivalent to 4.008 mg of calcium (Ca).[1][4]
Workflow for Complexometric Titration
Caption: Workflow for Calcium Quantification by Complexometric Titration.
Quantitative Data Summary
This method is a primary assay technique and its performance is well-established. Validation parameters are typically determined during in-house validation.
| Parameter | Typical Acceptance Criteria | Reference |
| Accuracy | 98.0% - 102.0% recovery | [6][7] |
| Precision (RSD) | ≤ 2.0% | [6][7] |
| Linearity | Not applicable for titration | - |
| Specificity | High, but can be affected by other divalent cations | [5] |
Ion Chromatography for Glycerophosphate Content
Ion Chromatography (IC) is a powerful technique for separating and quantifying ionic species. For this compound, IC is ideal for directly measuring the glycerophosphate anion, and can distinguish it from potential impurities like free phosphate or other anions.[8][9]
Experimental Protocol
This protocol is a representative method based on published literature for the analysis of glycerophosphate.[8][9][10]
1. Instrumentation and Columns:
-
Ion Chromatography system with a suppressed conductivity detector.[8]
-
Anion-exchange analytical column (e.g., Metrosep A Supp 7 or IonPac AS18).[8][11]
-
Guard column as recommended for the analytical column.
-
Autosampler.
2. Reagents and Mobile Phase:
-
Eluent (Mobile Phase): A solution of sodium carbonate and sodium bicarbonate. A typical concentration is 3.6 mM Na₂CO₃.[9] Alternatively, a potassium hydroxide (KOH) gradient can be used.[8]
-
Suppressor Regenerant: Sulfuric acid solution (e.g., 1.23 g/L).[3]
-
Standards: Prepare a stock solution of Sodium Glycerophosphate or this compound of known purity. Create a series of calibration standards by diluting the stock solution in deionized water.
3. Chromatographic Conditions (Example):
-
Eluent: 3.6 mM Sodium Carbonate[9]
-
Flow Rate: 0.7 mL/min[9]
-
Column Temperature: 35 °C[9]
-
Injection Volume: 20 - 50 µL[3]
-
Detection: Suppressed conductivity[8]
4. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve and dilute the sample with deionized water to a final concentration that falls within the range of the calibration standards.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the glycerophosphate concentration in the samples by interpolating their peak areas from the calibration curve.
Workflow for Ion Chromatography
References
- 1. This compound [drugfuture.com]
- 2. This compound EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 3. cimasci.com [cimasci.com]
- 4. scribd.com [scribd.com]
- 5. Direct complexometric titration of calcium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
- 7. particle.dk [particle.dk]
- 8. Determination of glycerophosphate and other anions in dentifrices by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. β-glycerophosphate and L-malate in a pharmaceutical formulation | Metrohm [metrohm.com]
Application Notes and Protocols: Calcium Glycerophosphate Supplementation in Mesenchymal Stem Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes. This inherent plasticity makes them a focal point in regenerative medicine and tissue engineering, particularly for bone repair and regeneration. The directed differentiation of MSCs into the osteogenic lineage is a critical step in these applications.
Osteogenic differentiation is typically induced in vitro by culturing MSCs in a specialized medium containing supplements that mimic the physiological cues for bone formation. A standard osteogenic cocktail includes dexamethasone, ascorbic acid, and a source of organic phosphate. Calcium glycerophosphate is an effective organic phosphate source that provides both calcium and phosphate ions essential for mineralization and osteoblast function. This document provides detailed application notes and protocols for the use of this compound in MSC culture media to promote osteogenic differentiation.
Principle of Action
This compound serves a dual role in promoting osteogenesis. Firstly, it is a bioavailable source of phosphate ions, a critical component of hydroxyapatite, the primary mineral constituent of bone. Alkaline phosphatase (ALP), an early marker of osteogenic differentiation, hydrolyzes the glycerophosphate, releasing phosphate ions that, along with calcium, contribute to the mineralization of the extracellular matrix. Secondly, the released calcium ions can act as second messengers, triggering intracellular signaling cascades that are crucial for osteogenic gene expression.
Experimental Protocols
Mesenchymal Stem Cell Culture
A standardized protocol for the culture of MSCs is essential for reproducible differentiation experiments.
Materials:
-
Human Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)
-
MSC Growth Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) - Low Glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks/plates
Protocol:
-
Thaw cryopreserved MSCs rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed MSC Growth Medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh MSC Growth Medium and plate onto a T75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA.
Osteogenic Differentiation
Materials:
-
MSC Growth Medium (as described above)
-
Osteogenic Induction Medium:
-
MSC Growth Medium
-
100 nM Dexamethasone
-
50 µM Ascorbic Acid
-
This compound (various concentrations, typically 2-20 mM)
-
-
24-well or 6-well cell culture plates
Protocol:
-
Seed MSCs into the desired culture plates at a density of 2-5 x 10^4 cells/cm².
-
Culture in MSC Growth Medium until they reach 80-90% confluency.
-
Aspirate the growth medium and replace it with Osteogenic Induction Medium.
-
Culture the cells for 14-21 days, changing the medium every 2-3 days.
-
Monitor the cells for morphological changes indicative of osteogenic differentiation (e.g., cuboidal shape, formation of nodules).
Assessment of Osteogenic Differentiation
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteogenic differentiation. Its activity can be quantified using a colorimetric assay.
Materials:
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Alkaline phosphatase assay buffer
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plate
-
Microplate reader
Protocol:
-
After 7-14 days of osteogenic induction, wash the cells with PBS.
-
Lyse the cells with cell lysis buffer.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals.
-
Calculate ALP activity based on a p-nitrophenol standard curve and normalize to total protein content.
Alizarin Red S Staining for Mineralization
Alizarin Red S is a dye that stains calcium deposits in the extracellular matrix, a hallmark of late-stage osteogenic differentiation.
Materials:
-
4% Paraformaldehyde (PFA) or 70% Ethanol for fixation
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Distilled water
Protocol:
-
After 14-21 days of induction, wash the cells with PBS.
-
Fix the cells with 4% PFA or 70% ethanol for 15-30 minutes at room temperature.
-
Wash the fixed cells thoroughly with distilled water.
-
Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash with distilled water until the wash runs clear.
-
Visualize the stained calcium deposits under a microscope.
-
For quantification, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance read at 562 nm.
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
The expression of key osteogenic transcription factors and bone matrix proteins can be quantified by qRT-PCR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for osteogenic marker genes (e.g., RUNX2, SP7/Osterix, ALPL, BGLAP/Osteocalcin, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system
Protocol:
-
At desired time points (e.g., day 7, 14, 21), lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control group (e.g., MSCs cultured in growth medium).
Data Presentation
The following tables summarize the expected outcomes of this compound supplementation on key markers of osteogenic differentiation. Note that the optimal concentration of this compound can vary depending on the MSC source and culture conditions. It is recommended to perform a dose-response experiment (e.g., 2, 5, 10, 20 mM) to determine the optimal concentration for your specific system. While much of the literature uses beta-glycerophosphate, similar trends are expected for this compound.
| Concentration of this compound | Observation Time | Alkaline Phosphatase (ALP) Activity | Reference |
| 0 mM (Control) | Day 7, 14 | Basal level | [1] |
| 2 mM | Day 7, 14 | Increased ALP activity, formation of trabecular-like bone nodules | [1] |
| 5-10 mM | Day 14 | Widespread, non-specific mineral deposition | [1] |
| Concentration of this compound | Observation Time | Calcium Deposition (Alizarin Red S Staining) | Reference |
| 0 mM (Control) | Day 21 | Minimal to no staining | [1] |
| 2-10 mM | Day 21 | Dose-dependent increase in red staining, indicating mineralization | [1] |
| > 10 mM | Day 21 | Intense staining, potential for cytotoxicity | [1] |
| Gene Marker | Expected Change with this compound | Function | Reference |
| RUNX2 | Upregulation | Master transcription factor for osteoblast differentiation | [2] |
| SP7 (Osterix) | Upregulation | Transcription factor essential for osteoblast maturation | [2] |
| ALPL (Alkaline Phosphatase) | Upregulation | Early marker of osteogenesis, provides phosphate for mineralization | [3] |
| COL1A1 (Collagen Type I Alpha 1) | Upregulation | Major component of the bone extracellular matrix | [3] |
| BGLAP (Osteocalcin) | Upregulation | Late marker of osteogenesis, involved in bone mineralization | [3] |
| SPP1 (Osteopontin) | Upregulation | Involved in bone matrix mineralization and remodeling | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing and assessing osteogenic differentiation of MSCs using this compound.
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced osteogenic differentiation of MSCs.
Conclusion
This compound is a valuable supplement for inducing osteogenic differentiation of MSCs in vitro. It provides the necessary calcium and phosphate for matrix mineralization and activates key signaling pathways that drive the expression of osteogenic genes. The protocols and data presented in this application note provide a framework for researchers to effectively utilize this compound in their bone tissue engineering and regenerative medicine studies. It is crucial to optimize the concentration and culture conditions for each specific MSC line to achieve robust and reproducible osteogenic differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Ox-PAPCs in the Differentiation of Mesenchymal Stem Cells (MSCs) and Runx2 and PPARγ2 Expression in MSCs-Like of Osteoporotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-Glycerophosphate-induced mineralization of osteoid does not alter expression of extracellular matrix components in fetal rat calvarial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Calcium Glycerophosphate in Caco-2 Intestinal Transport Models: Enhancing Barrier Integrity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium glycerophosphate (CGP) is a compound of interest for its potential therapeutic effects on intestinal barrier function. The Caco-2 cell line, derived from a human colorectal carcinoma, serves as a widely accepted in vitro model for the intestinal epithelium. When cultured on semipermeable supports, these cells differentiate into a polarized monolayer with tight junctions, mimicking the barrier properties of the human intestine. This document provides detailed application notes and protocols for utilizing the Caco-2 intestinal transport model to investigate the effects of this compound, particularly its role in preserving transepithelial integrity under inflammatory and hypoxic conditions. While the direct transport of this compound across Caco-2 monolayers has not been extensively reported, its significant impact on barrier function is a key area of study.
Data Presentation: Effects of this compound on Caco-2 Monolayer Integrity
The following tables summarize the quantitative effects of this compound on Transepithelial Electrical Resistance (TEER), a measure of tight junction tightness, and mannitol flux, an indicator of paracellular permeability.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) under Hypoxic Conditions [1][2][3]
| CGP Concentration | 1 hour (% of initial TEER) | 2 hours (% of initial TEER) | 3 hours (% of initial TEER) | 4 hours (% of initial TEER) | 5 hours (% of initial TEER) |
| Control (Hypoxia) | ~85% | ~70% | ~60% | ~50% | ~45% |
| 1 µM | Attenuated decrease | Attenuated decrease | Attenuated decrease | Attenuated decrease | Attenuated decrease |
| 10 µM | Attenuated decrease | Attenuated decrease | Attenuated decrease | Attenuated decrease | Attenuated decrease |
| 100 µM | Attenuated decrease | Attenuated decrease | Attenuated decrease | Attenuated decrease | Attenuated decrease |
| 1 mM | Significantly attenuated decrease | Significantly attenuated decrease | Significantly attenuated decrease | Significantly attenuated decrease | Significantly attenuated decrease |
Note: Data is derived from graphical representations in the source literature and presented as trends. CGP demonstrated a concentration-dependent attenuation of the hypoxia-induced decrease in TEER.[1][2][3]
Table 2: Effect of this compound on Mannitol Flux under Hypoxic Conditions [1][2]
| CGP Concentration | 1 hour (dpm/h) | 2 hours (dpm/h) | 3 hours (dpm/h) | 4 hours (dpm/h) | 5 hours (dpm/h) |
| Control (Hypoxia) | Increased | Increased | Increased | Increased | Increased |
| 1 µM | Attenuated increase | Attenuated increase | Attenuated increase | Attenuated increase | No significant effect |
| 10 µM | Attenuated increase | Attenuated increase | Attenuated increase | Attenuated increase | No significant effect |
| 100 µM | Attenuated increase | Attenuated increase | Attenuated increase | Attenuated increase | No significant effect |
| 1 mM | Significantly attenuated increase | Significantly attenuated increase | Significantly attenuated increase | Significantly attenuated increase | No significant effect |
Note: Data is derived from graphical representations in the source literature. CGP showed a concentration and time-dependent attenuation of the hypoxia-induced increase in mannitol flux. The protective effect diminished by 5 hours.[1][2]
Table 3: Effect of this compound on Mannitol Flux with Cytokine Stimulation [1][2]
| CGP Concentration | 2 hours | 4 hours | 6 hours | 8 hours | 24 hours |
| Control (Cytokines) | Increased | Increased | Increased | Increased | Increased |
| 1 µM | Attenuated increase | Attenuated increase | Attenuated increase | Attenuated increase | Attenuated increase |
| 10 µM | Attenuated increase | Attenuated increase | Attenuated increase | Attenuated increase | Attenuated increase |
| 100 µM | Attenuated increase | Attenuated increase | Attenuated increase | Attenuated increase | Attenuated increase |
| 1 mM | Significantly attenuated increase | Significantly attenuated increase | Significantly attenuated increase | Significantly attenuated increase | Significantly attenuated increase |
Note: Data is derived from graphical representations in the source literature. CGP demonstrated a concentration-dependent attenuation of the cytokine-induced increase in mannitol flux over a 24-hour period.[1][2]
Experimental Protocols
Caco-2 Cell Culture and Differentiation
This protocol outlines the steps for culturing Caco-2 cells to form a differentiated monolayer suitable for transport and barrier function studies.
-
Cell Line: Caco-2 cells obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using 0.25% Trypsin-EDTA. Subculture at a ratio of 1:4 to 1:6.
-
Seeding on Transwell® Inserts: For transport studies, seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm².
-
Differentiation: Culture the cells on the inserts for 21-28 days. Change the medium in both the apical and basolateral chambers every 2-3 days. Monolayer differentiation and integrity should be confirmed by measuring TEER. A stable TEER value of >200 Ω·cm² generally indicates a well-formed monolayer.[4][5]
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a non-invasive method to assess the integrity of the Caco-2 cell monolayer.
-
Equipment: Use an epithelial voltohmmeter (e.g., Millicell® ERS-2).
-
Procedure:
-
Equilibrate the Caco-2 monolayers in fresh, pre-warmed culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 10-15 minutes at 37°C.[4]
-
Place the "chopstick" electrodes into the apical and basolateral chambers of the Transwell® insert, ensuring the shorter electrode is in the apical chamber and the longer one is in the basolateral chamber.
-
Avoid touching the cell monolayer with the electrodes.
-
Record the resistance reading in ohms (Ω).
-
To calculate the TEER in Ω·cm², subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and then multiply by the surface area of the insert. TEER (Ω·cm²) = (R_monolayer - R_blank) x Area (cm²)
-
Paracellular Permeability (Mannitol Flux) Assay
This assay measures the passage of a paracellular marker, such as radiolabeled mannitol, across the Caco-2 monolayer.
-
Materials:
-
Caco-2 monolayers on Transwell® inserts.
-
Transport buffer (e.g., HBSS).
-
[¹⁴C]-Mannitol or other suitable paracellular marker.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound (this compound) to the apical and/or basolateral chambers and incubate for a predetermined period.
-
To initiate the flux assay, add transport buffer containing a known concentration of [¹⁴C]-mannitol to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
Measure the radioactivity of the collected samples using a scintillation counter.
-
The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the transport rate (amount of mannitol transported per unit time).
-
A is the surface area of the insert (cm²).
-
C₀ is the initial concentration of mannitol in the donor chamber.
-
-
Hypoxia and Cytokine Stimulation Models
To investigate the protective effects of this compound under stress conditions:
-
Hypoxia Model:
-
Culture differentiated Caco-2 monolayers as described above.
-
Place the Transwell® plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Treat the cells with different concentrations of this compound during the hypoxic exposure.
-
Measure TEER and perform mannitol flux assays at various time points during hypoxia.[1]
-
-
Cytokine Stimulation Model:
-
Prepare a cytokine cocktail (e.g., TNF-α, IFN-γ, IL-1β) in the culture medium.
-
Add the cytokine-containing medium to the basolateral chamber of the Transwell® inserts to mimic systemic inflammation.
-
Treat the cells with different concentrations of this compound.
-
Measure TEER and perform mannitol flux assays at various time points after cytokine addition.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the effect of this compound on Caco-2 barrier function.
Caption: Hypothesized mechanism of this compound in preserving intestinal barrier integrity.
Conclusion
The Caco-2 intestinal transport model is a valuable tool for investigating the protective effects of this compound on intestinal epithelial barrier function. The provided protocols and data summaries demonstrate that CGP can effectively attenuate the loss of barrier integrity induced by hypoxia and pro-inflammatory cytokines. This suggests a potential therapeutic role for this compound in conditions characterized by increased intestinal permeability. Further research is warranted to elucidate the precise molecular mechanisms underlying these protective effects and to investigate the direct transport characteristics of this compound across the intestinal epithelium.
References
Troubleshooting & Optimization
How to improve Calcium Glycerophosphate solubility in aqueous solutions
Welcome to the technical support center for Calcium Glycerophosphate (CaGP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the aqueous solubility of CaGP. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (CaGP) in water?
This compound is sparingly soluble in water.[1][2][3] At 25°C, approximately 1 gram of CaGP will dissolve in 50 mL of water, yielding a concentration of about 20 mg/mL or 2% (w/v).[4][5] Its aqueous solutions are typically alkaline.[6] CaGP is practically insoluble in ethanol.[2][4][5]
Q2: How does temperature affect the solubility of CaGP?
CaGP exhibits retrograde or inverse temperature solubility, meaning it is more soluble in cold water than in hot water.[4][5] As the temperature of the aqueous solution increases, the solubility of CaGP decreases.
Q3: How does pH influence the solubility of CaGP?
The solubility of CaGP is highly dependent on pH. It is more soluble in acidic conditions and less soluble as the pH increases (becomes more alkaline).[7] This is a critical factor to control when preparing CaGP solutions, as precipitation can occur if the pH becomes too high. In parenteral nutrition solutions, a lower pH favors the presence of monobasic phosphate ions (H₂PO₄⁻), which form a significantly more soluble salt with calcium compared to the dibasic phosphate ions (HPO₄²⁻) that predominate at a higher pH.[8][9]
Q4: What are the recommended methods to improve the aqueous solubility of CaGP?
There are two primary methods for enhancing the solubility of CaGP in aqueous solutions:
-
Lowering the Temperature: Preparing the solution with cold water can increase the amount of CaGP that dissolves.[4][5]
-
Adding a Solubility Enhancer: The addition of certain organic acids, such as citric acid or lactic acid, can significantly improve the solubility of CaGP.[4][5][6]
Q5: How does citric acid work to increase CaGP solubility?
Citric acid enhances the solubility of CaGP through a dual mechanism:
-
pH Reduction: As an acid, it lowers the pH of the solution, which is known to increase the solubility of calcium phosphate salts.[3][10]
-
Chelation: Citrate ions can form soluble complexes with calcium ions.[10][11] This process, known as chelation, effectively sequesters calcium ions in the solution, preventing them from precipitating and allowing more CaGP to dissolve.[3][12][13]
Troubleshooting Guide
Problem 1: My CaGP powder is not dissolving completely at the desired concentration.
-
Cause: The desired concentration may exceed the intrinsic solubility of CaGP under your current experimental conditions.
-
Solution 1: Temperature Adjustment: Try dissolving the CaGP in cold water (e.g., 4-8°C). Use a magnetic stirrer in a cold room or an ice bath to facilitate dissolution.
-
Solution 2: pH Modification with Citric Acid: Add a small amount of citric acid to your aqueous solvent before adding the CaGP powder. This will lower the pH and promote dissolution. See the experimental protocol below for a detailed procedure.
-
Solution 3: Re-evaluate Concentration: If possible, consider if a lower concentration of CaGP would be sufficient for your application.
Problem 2: A precipitate forms in my CaGP solution over time or after temperature changes.
-
Cause 1: Temperature Fluctuation: If the solution was prepared cold and then warmed to room temperature or higher, the solubility of CaGP will decrease, leading to precipitation.
-
Troubleshooting: If the application allows, store and use the solution at a lower temperature. If it must be used at a higher temperature, prepare a more dilute solution initially to ensure it remains stable.
-
Cause 2: pH Instability: The pH of the solution may have increased due to interaction with other components or atmospheric CO₂, causing the CaGP to precipitate.
-
Troubleshooting: Ensure the solution is adequately buffered if it is to be mixed with other components. Storing the solution in a tightly sealed container can minimize interaction with atmospheric CO₂.
-
Cause 3: Excessive Citric Acid: While citric acid enhances solubility, using an excessive amount (e.g., >0.3% w/w) can lead to the precipitation of tricalcium citrate, which has low solubility.[3]
-
Troubleshooting: Use citric acid judiciously. A concentration of 0.1% to 0.3% (w/w) is often sufficient.[3] If you suspect tricalcium citrate precipitation, you may need to reformulate your solution with a lower concentration of citric acid.
Data Presentation
Table 1: Solubility of this compound at Different pH Values
| Controlled pH | Solubility |
| ≤ 3.0 | Highest Solubility |
| 4.5 | High Solubility |
| 6.0 | Moderate Solubility |
| 7.5 | Low Solubility |
This table is based on the findings from the study by Christel C. Tang, et al. (2006), which demonstrated that the solubility of this compound increases as the pH decreases.[7]
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound This protocol is adapted from standard pharmacopeia procedures.[4][14]
-
Preparation: Weigh the desired amount of CaGP powder. For example, to prepare a 1% (10 mg/mL) solution, weigh 1.0 g of CaGP.
-
Dissolution: Add the weighed CaGP to a volume of room temperature, carbon dioxide-free water that is less than the final desired volume (e.g., add 1.0 g to 80 mL of water for a final volume of 100 mL).
-
Mixing: Stir the solution with a magnetic stirrer until the powder is completely dissolved. This may take some time.
-
Final Volume Adjustment: Once dissolved, add water to reach the final desired volume and mix thoroughly.
Protocol 2: Enhanced Solubility Method Using Citric Acid
-
Prepare the Solvent: Create a 0.1% (w/w) citric acid solution. For example, dissolve 0.1 g of citric acid in 99.9 g (approximately 99.9 mL) of purified water.
-
Chill the Solvent: Cool the citric acid solution to 4-8°C.
-
Dissolution: Slowly add the pre-weighed CaGP powder to the cold citric acid solution while stirring continuously with a magnetic stirrer.
-
Maintain Temperature: Keep the solution cold during the dissolution process to maximize solubility.
-
Final Checks: Once the CaGP is fully dissolved, the solution can be used. If the solution needs to be pH-adjusted for an application, do so carefully with dropwise addition of a suitable acid or base, keeping in mind that a significant increase in pH may cause precipitation.
Visualizations
Caption: Workflow for selecting the appropriate protocol for dissolving CaGP.
Caption: Dual mechanism of citric acid in enhancing CaGP solubility.
References
- 1. bio.umass.edu [bio.umass.edu]
- 2. scribd.com [scribd.com]
- 3. US8277848B2 - Method for preparing aqueous solution of high-concentration calcium phosphate stable in neutral pH range - Google Patents [patents.google.com]
- 4. This compound EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 5. This compound n Hydrated Sodium Glycerophosphate Suppliers [teappcm.com]
- 6. CN112521417A - Preparation method and application of this compound - Google Patents [patents.google.com]
- 7. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Navigating Through the Calcium and Phosphate Solubility Curves of Parenteral Nutrition [capspharmacy.com]
- 9. Calcium and Phosphate Solubility Curve Equation for Determining Precipitation Limits in Compounding Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 11. Preparation method of this compound with high calcium content - Eureka | Patsnap [eureka.patsnap.com]
- 12. Increasing calcium phosphate aqueous solubility and spontaneous supersaturation combining citrate and gluconate with perspectives for functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nano.ku.dk [nano.ku.dk]
- 14. This compound [drugfuture.com]
Technical Support Center: Preventing Calcium Glycerophosphate Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent Calcium Glycerophosphate (CaGP) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CaGP) and why is it used in cell culture?
This compound (CaGP) is an organic salt that serves as a source of both calcium and phosphate ions in cell culture media. It is often preferred over inorganic phosphate sources, such as sodium phosphate, due to its higher solubility and stability in solution. This increased stability helps prevent the spontaneous precipitation of calcium phosphate, which can be detrimental to cell health and experimental reproducibility. CaGP is commonly used in applications requiring high concentrations of these ions, such as osteogenic differentiation studies.
Q2: What causes CaGP to precipitate in my cell culture medium?
Precipitation of CaGP, while less common than with inorganic phosphates, can still occur and is typically triggered by one or more of the following factors:
-
High pH: As the pH of the medium increases (becomes more alkaline), the solubility of calcium phosphate decreases, making precipitation more likely. This can occur due to cellular metabolism or improper CO₂ levels in the incubator.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storing media at inappropriate temperatures can lead to the precipitation of salts and other media components.
-
High Concentrations: Exceeding the solubility limit of CaGP, especially in combination with other media components, can lead to precipitation.
-
Order of Component Addition: When preparing media from powders or concentrates, the order in which components are added is crucial. Adding calcium and phosphate sources in close succession without allowing for complete dissolution can result in localized high concentrations and precipitation.
-
Evaporation: Water loss from the culture medium can increase the concentration of all solutes, including CaGP, potentially leading to precipitation.
Q3: Is the precipitate I'm seeing harmful to my cells?
Yes, precipitates in cell culture media can be harmful. They can alter the nutrient composition of the medium by removing essential ions like calcium and phosphate from the solution. The precipitate particles can also be phagocytosed by cells, leading to cytotoxicity, or they can interfere with cell attachment and proliferation. Furthermore, at a subcellular level, calcium phosphate precipitation can inhibit mitochondrial energy metabolism.
Q4: How does CaGP compare to Beta-Glycerophosphate (β-GP) in cell culture?
Both CaGP and β-GP are organic phosphate sources used in cell culture, particularly for osteogenic differentiation. The key difference is that CaGP provides both calcium and phosphate, while β-GP (typically as a sodium salt) is primarily a phosphate source. The choice between them depends on the specific requirements of the experiment. Studies have shown that β-glycerophosphate is a key factor in inducing mineralization in osteoblast cultures. However, high concentrations of β-GP (5-10 mM) can lead to widespread, non-specific mineral deposition and decreased osteoblast viability. CaGP, with its balanced calcium and phosphate contribution, can offer a more controlled delivery of these ions.
Troubleshooting Guides
Visual Guide: Troubleshooting CaGP Precipitation
If you observe a precipitate in your cell culture medium, follow this logical workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for CaGP precipitation.
Quantitative Data Summary
Table 1: Influence of pH on Calcium Salt Solubility
| pH of Medium | Relative Calcium Salt Solubility | Tendency for Precipitation |
| < 7.0 | High | Low |
| 7.2 - 7.4 | Moderate | Moderate |
| > 7.6 | Low | High |
Table 2: Comparison of Calcium and Phosphate Sources
| Salt Type | General Solubility in Neutral Solutions | Stability in Complex Solutions (e.g., Media) | Reference |
| This compound (Organic) | Higher | More Stable | |
| Inorganic Calcium/Phosphate Salts | Lower | Prone to Precipitation |
Table 3: Recommended Concentrations for Osteogenic Differentiation
| Supplement | Typical Concentration Range | Potential Issues at High Concentrations | Reference |
| Beta-Glycerophosphate | 2 - 10 mM | >5 mM can cause non-specific mineralization and cytotoxicity | |
| Ascorbic Acid | 50 µg/mL | Generally well-tolerated | |
| Dexamethasone | 10 - 100 nM | Can have off-target effects |
Experimental Protocols
Protocol for Preparing Cell Culture Medium with CaGP to Prevent Precipitation
This protocol provides a step-by-step method for supplementing basal cell culture medium (e.g., DMEM, MEM) with CaGP while minimizing the risk of precipitation.
Materials:
-
Basal cell culture medium (liquid or powder)
-
Sterile, cell culture grade water
-
This compound (CaGP) powder
-
Sterile 0.22 µm filter unit
-
Other supplements as required (e.g., FBS, antibiotics, L-glutamine)
-
Sterile storage bottles
Procedure:
-
Prepare Basal Medium:
-
If using powdered medium, dissolve it in 80-90% of the final volume of sterile water, as per the manufacturer's instructions. Add sodium bicarbonate and other stable components. Ensure complete dissolution.
-
If using liquid concentrate, dilute it to 80-90% of the final volume with sterile water.
-
-
Prepare a Separate CaGP Stock Solution:
-
Rationale: Preparing a concentrated stock and adding it to the final medium prevents localized high concentrations that can trigger precipitation.
-
Weigh the required amount of CaGP powder to create a 100x or 1000x concentrated stock solution (e.g., 1M for a final concentration of 10mM or 1mM).
-
Dissolve the CaGP powder in a small volume of sterile water. Gentle warming (to 37°C) may be required to aid dissolution, but do not boil.
-
Sterilize the CaGP stock solution by passing it through a 0.22 µm filter.
-
-
Add Other Supplements:
-
Add other required supplements like L-glutamine, antibiotics, and serum to the basal medium. Mix gently but thoroughly after each addition.
-
-
pH Adjustment (if necessary):
-
Before adding the CaGP stock, check the pH of the medium. If necessary, adjust it to the desired final pH (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.
-
-
Add CaGP Stock to the Final Medium:
-
Slowly add the sterile CaGP stock solution to the nearly complete medium while gently swirling.
-
Crucially, do not add the CaGP stock to a concentrated buffer or salt solution. Add it to the diluted, pH-adjusted basal medium.
-
-
Final Volume and Storage:
-
Bring the medium to the final volume with sterile water.
-
Mix gently one final time.
-
Store the complete medium at 2-8°C, protected from light. For long-term storage, consider preparing aliquots to avoid repeated warming and cooling.
-
Impact on Cellular Signaling
Altered Calcium/Phosphate Homeostasis and Osteogenic Signaling
The concentrations of extracellular calcium and phosphate are critical regulators of cellular signaling, particularly in osteogenic differentiation. Precipitation of CaGP can deplete these ions from the medium, thereby altering these signaling pathways. High concentrations of calcium can paradoxically suppress the expression of key osteogenic markers.
Caption: Impact of CaGP precipitation on osteogenic signaling.
Technical Support Center: Optimizing Calcium Glycerophosphate Concentration for Osteoblast Culture
Welcome to the technical support center for optimizing Calcium Glycerophosphate (Ca-GP) in osteoblast culture. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during osteogenic differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (Ca-GP) for inducing osteoblast differentiation and mineralization?
The optimal concentration of β-glycerophosphate (β-GP), a common source of phosphate for mineralization, typically ranges from 2 mM to 10 mM.[1] However, a concentration of 2 mM β-GP is often recommended as it promotes the formation of a "trabecular" bone-like morphology and ensures that mineralization is confined to these structures.[1] Higher concentrations, particularly between 5-10 mM, can lead to widespread, non-specific (dystrophic) mineral deposition across the entire cell monolayer, which can inhibit normal matrix deposition and even induce cell death.[1]
Q2: What are the other essential components of an osteogenic differentiation medium?
Besides Ca-GP, a standard osteogenic medium typically includes:
-
Ascorbic acid (or Ascorbic acid 2-phosphate): Usually at a concentration of 50 µg/mL. It is crucial for proper collagen assembly.[2]
-
Dexamethasone: Often used at a concentration of 10 nM. It has a significant effect on the proliferation and differentiation of osteoblasts.[3][4]
The combination of these supplements in a suitable basal medium, such as α-MEM or DMEM, is critical for successful osteogenic differentiation.[3][5]
Q3: How long does it typically take to observe mineralization after adding Ca-GP?
The timeline for mineralization can vary depending on the cell type and culture conditions. For primary mouse osteoblasts, mineralization is typically observed after 21-28 days of culture.[5] For rat osteoblasts, it can be earlier, around 14 days.[1][5] For the MC3T3-E1 cell line, strong positive signals for mineralization can be seen within 14 days.[3][4]
Q4: Can I use other phosphate sources instead of β-glycerophosphate?
Yes, inorganic phosphate itself can be used as an alternative to β-GP.[1] However, β-GP is the most widely used phosphate source for in vitro bone mineralization studies.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or poor mineralization | Insufficient phosphate source. | Ensure β-glycerophosphate is added to the osteogenic medium. In the absence of β-GP, an organic matrix may be deposited, but mineralization will not occur.[1] |
| Inappropriate concentration of β-GP. | Titrate the β-GP concentration. While a range of 2-10 mM is reported, a concentration of 2 mM is often optimal for well-defined mineralization.[1] | |
| Absence of other key supplements. | Confirm the presence of ascorbic acid (e.g., 50 µg/mL) and, for some cell types like rat osteoblasts, dexamethasone (e.g., 10 nM) in your osteogenic medium.[5] | |
| Widespread, non-specific mineral deposition (dystrophic calcification) | High concentration of β-GP. | Reduce the β-GP concentration. Concentrations of 5-10 mM or higher can cause non-specific mineral deposition and may be toxic to the cells.[1][4] |
| Media pH is too high. | Monitor and maintain the pH of the culture medium. Extracellular pH is an important regulator of bone mineralization.[1] | |
| Decreased cell viability after inducing differentiation | Cytotoxicity from high β-GP concentrations. | Lower the β-GP concentration. Concentrations in the 5-10 mM range have been shown to decrease osteoblast viability, as assessed by LDH release.[1] |
| Intracellular mineral deposition. | High β-GP can lead to intracellular mineral deposition, causing damage to cell membranes and organelles. Reducing the β-GP concentration can mitigate this.[1] | |
| Precipitate formation in the culture medium | Spontaneous precipitation of calcium phosphates. | High concentrations of calcium and phosphate can lead to precipitation, especially with changes in pH.[6] Ensure proper mixing and consider sterile filtering the medium after adding supplements. Using this compound can sometimes offer better solubility compared to other calcium and phosphate salts.[7] |
Quantitative Data Summary
Table 1: Effect of β-Glycerophosphate Concentration on Osteoblast Mineralization and Viability
| β-GP Concentration | Observed Effect on Mineralization | Effect on Cell Viability | Cell Type | Reference |
| 0 mM | No mineralization, unmineralized collagenous matrix. | - | Rat Calvarial Osteoblasts | [1] |
| 2 mM | "Trabecular" morphology, mineralization confined to these structures. | Optimal | Rat Calvarial Osteoblasts | [1] |
| 5-10 mM | Widespread, non-specific (dystrophic) mineral deposition. | Decreased viability, intracellular mineral deposition. | Rat Calvarial Osteoblasts | [1] |
| 2-5 mM | Selective mineralization of the collagenous matrix. | - | Mouse Calvarial Osteoblasts | [4] |
| 10 mM | Widespread, non-specific dystrophic mineralization. Reduced TNAP expression. | - | Mouse Calvarial Osteoblasts | [4] |
| 5 mM | Significant mineral deposition by day 21. | - | IDG-SW3 Cells | [2][8] |
| 10 mM | 50% increase in mineral deposition compared to 5 mM. | - | IDG-SW3 Cells | [2][8] |
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture: Seed osteoblasts in a multi-well plate and culture until they reach confluence.
-
Induction of Differentiation: Replace the growth medium with an osteogenic medium containing the desired concentration of Ca-GP, ascorbic acid, and dexamethasone. Culture for the desired period (e.g., 7, 14, 21 days), changing the medium every 2-3 days.
-
Cell Lysis:
-
Wash the cell layer twice with PBS.
-
Add a lysis buffer (e.g., Tris buffer with 0.1% Triton X-100) to each well.
-
Incubate for 10 minutes at 37°C.[9]
-
-
Enzymatic Reaction:
-
Mix an aliquot of the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubate at 37°C.
-
-
Measurement: Read the absorbance at 405 nm using a microplate spectrophotometer. The amount of p-nitrophenol produced is proportional to the ALP activity.
Alizarin Red S Staining for Mineralization
-
Cell Culture and Differentiation: Follow steps 1 and 2 from the ALP activity assay protocol.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[9]
-
-
Staining:
-
Wash the fixed cells with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.2) to each well and incubate for 5 minutes at room temperature.[10]
-
-
Washing: Wash the cells several times with deionized water to remove excess stain.
-
Visualization and Quantification (Optional):
-
Visualize the red-stained calcium deposits using a microscope.
-
For quantification, extract the stain by adding 10% cetylpyridinium chloride for 10 minutes and measure the optical density at 570 nm.[10]
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for inducing and assessing osteoblast differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bone-abstracts.org [bone-abstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro solubility of this compound versus conventional mineral salts in pediatric parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6 |. Primary calvarial osteoblast cell culture [bio-protocol.org]
Technical Support Center: Troubleshooting Mineralization Experiments
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during in vitro mineralization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in mineralization assays?
Inconsistent results in mineralization assays can stem from several factors, including variability in cell culture conditions, reagent quality, and procedural inconsistencies. Key areas to scrutinize include cell seeding density, the quality and concentration of osteogenic inducers (like β-glycerophosphate and ascorbic acid), and the pH of staining solutions.[1][2]
Q2: How can I improve the sensitivity of my Alizarin Red S staining?
To enhance the sensitivity of Alizarin Red S staining, consider increasing the mineralization capacity of your osteoblasts. One effective method is to supplement the osteogenic differentiation medium with calcium chloride (in the range of 2.5 to 10 mM). This can lead to a significant, dose-dependent increase in mineralization, allowing for the detection of more subtle effects.[3][4][5]
Q3: My Alizarin Red S staining looks weak or brownish-yellow instead of red. What could be the problem?
Weak or off-color Alizarin Red S staining can be due to several issues. A common culprit is an incorrect pH of the staining solution; it should be between 4.1 and 4.3.[6][7] Another possibility is the loss of calcium deposits during the staining procedure, which can happen with excessive washing or rehydration steps.[7] Also, ensure that your Alizarin Red S solution is fresh and has been stored correctly, protected from light.[6] The use of old or improperly prepared reagents can lead to suboptimal staining.[8]
Q4: Can the type of cell culture plate influence mineralization?
Yes, the culture surface can influence mineralization. While some studies have shown that mineralization can occur in both 24-well and 96-well plates, the surface area can affect the extent of mineralization, with larger surface areas sometimes showing more robust staining.[3] Additionally, using non-adherent V-shaped plates can promote the formation of 3D spheroids, which can enhance biomineralization in a more physiologically relevant manner.[9][10]
Troubleshooting Guide
Issue 1: High Background Staining in Alizarin Red S Assay
| Question | Answer & Troubleshooting Steps |
| Why am I seeing high background staining in my Alizarin Red S assay? | High background staining is often due to inadequate washing or issues with the dye solution.[6] |
| Troubleshooting Steps: 1. Increase Washing: After staining, increase the number and duration of washing steps with distilled water to remove excess, unbound dye.[6]2. Use Fresh Dye: Prepare a fresh Alizarin Red S working solution. An old or improperly stored solution can lead to non-specific binding.3. Check pH: Verify that the pH of your Alizarin Red S solution is within the optimal range of 4.1-4.3.[6] |
Issue 2: Uneven or Patchy Mineralization
| Question | Answer & Troubleshooting Steps |
| What causes uneven or patchy mineralization across my cell culture? | Uneven mineralization can be a result of non-uniform cell seeding, inconsistent fixation, or uneven drying of the cell layer.[6] |
| Troubleshooting Steps: 1. Ensure Uniform Seeding: When plating your cells, ensure they are evenly distributed across the well to create a uniform monolayer.2. Optimize Fixation: Make sure the entire cell layer is completely submerged in the fixative for a consistent duration.3. Careful Handling: Avoid letting the cell layer dry out at any stage of the protocol, as this can lead to artifacts in staining. |
Issue 3: No Mineralization Detected
| Question | Answer & Troubleshooting Steps |
| I am not observing any mineralization in my positive control group. What should I check? | A complete lack of mineralization can point to several critical issues in the experimental setup. |
| Troubleshooting Steps: 1. Verify Osteogenic Induction Media: Confirm the correct concentrations of all components in your osteogenic differentiation medium (e.g., β-glycerophosphate, ascorbic acid, dexamethasone).[11][12]2. Assess Cell Health and Passage Number: Use cells at a low passage number, as primary cells can lose their differentiation potential over time.[13] Ensure the cells are healthy and not overly confluent before inducing differentiation.3. Check for Contamination: Contamination, such as with EDTA from dissociation reagents, can chelate calcium and inhibit mineralization.[7]4. Extend Culture Time: Mineralization is a process that occurs over time. Consider extending the culture period to allow for sufficient matrix deposition and mineralization.[1][2] |
Quantitative Data Summary
Table 1: Effect of Calcium Chloride on Mineralization of Osteoblasts
This table summarizes the fold increase in solubilized Alizarin Red S-bound calcium in human SaOs-2 osteoblasts after three weeks of incubation with increasing concentrations of calcium chloride, relative to the standard osteoblast differentiation medium (ODM+).
| Calcium Chloride Concentration | Fold Increase in Mineralization (vs. ODM+) | p-value |
| 2.5 mM | 36.3 | < 0.001 |
| 5 mM | 61.0 | < 0.001 |
| 10 mM | 68.5 | < 0.001 |
Data adapted from a study on optimizing the Alizarin Red S assay.[4]
Experimental Protocols
Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
-
Cell Seeding: Plate MSCs in a suitable culture vessel and allow them to reach approximately 80% confluency.
-
Preparation of Osteogenic Medium (OM): Prepare the growth medium (e.g., DMEM with low glucose) supplemented with 10% FBS, 100 U/mL Penicillin-Streptomycin, 10 mM β-glycerophosphate, 200 μM L-ascorbic acid, and 100 nM dexamethasone.[11]
-
Induction of Differentiation: Replace the growth medium with the freshly prepared OM.
-
Maintenance: Culture the cells for 14-21 days, replacing the OM every 3-4 days.[11]
-
Assessment: After the differentiation period, assess mineralization using Alizarin Red S staining or by measuring alkaline phosphatase activity.[11]
Protocol 2: Alizarin Red S Staining for Calcium Deposition
-
Preparation of Alizarin Red S Solution:
-
Staining Procedure:
-
Wash the cell culture wells twice with PBS.
-
Fix the cells with 70% ethanol or 4% formalin for 1 hour.[9][10][14]
-
Wash the fixed cells twice with distilled water.[14]
-
Add the Alizarin Red S solution to each well and incubate for 40-45 minutes.[9][10][14]
-
Remove the staining solution and wash the wells four times with distilled water.[9][10]
-
Visualize the stained calcium deposits under a microscope.
-
Visual Guides
Caption: A typical experimental workflow for in vitro mineralization studies.
Caption: Simplified signaling pathway in osteogenic differentiation.
References
- 1. Factors influencing synthesis and mineralization of bone matrix from fetal bovine bone cells grown in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing synthesis and mineralization of bone matrix from fetal bovine bone cells grown in vitro [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. [Histonet] Alizarin Red Troubleshooting [histonet.utsouthwestern.narkive.com]
- 8. researchgate.net [researchgate.net]
- 9. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of osteogenic differentiation of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Generation of Osteoblasts | Springer Nature Experiments [experiments.springernature.com]
- 14. Isolation of Human Osteoblast Cells Capable for Mineralization and Synthetizing Bone-Related Proteins In Vitro from Adult Bone - PMC [pmc.ncbi.nlm.nih.gov]
The impact of pH on the stability of Calcium Glycerophosphate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of Calcium Glycerophosphate (CaGP) solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CaGP) and why is its solubility important?
A1: this compound is an organic calcium salt that serves as a source of both calcium and phosphate.[1] Its solubility is critical in numerous applications, including parenteral nutrition, cell culture media, and pharmaceutical formulations, to prevent the precipitation of calcium phosphate, which can lead to experimental inaccuracies or adverse effects.[1][2]
Q2: What is the primary factor influencing the stability of CaGP solutions?
A2: The pH of the solution is the most critical factor governing the stability of CaGP. The solubility of CaGP is highly dependent on the pH of the aqueous environment.
Q3: How does pH affect the solubility of CaGP?
A3: CaGP is significantly more soluble in acidic to neutral pH conditions. As the pH becomes more alkaline, the glycerophosphate molecule is more likely to be deprotonated, increasing the availability of free phosphate ions that can react with calcium to form insoluble calcium phosphate precipitates.[3]
Q4: What is the ideal pH range for maintaining a stable CaGP solution?
A4: To ensure the stability of CaGP in solution and prevent precipitation, it is generally recommended to maintain a pH between 5.5 and 7.5.[3][4] However, the optimal pH can vary depending on the concentration of CaGP and the presence of other components in the solution.
Q5: Can other components in my solution affect CaGP stability?
A5: Yes, other components such as amino acids, lipids, and other salts can influence the stability of CaGP solutions by affecting the overall pH or by interacting with calcium or phosphate ions.[5]
Q6: Is CaGP more stable than inorganic phosphate sources like calcium phosphate?
A6: Yes, CaGP is generally preferred over inorganic calcium phosphate due to its increased solubility and stability, especially in complex formulations like parenteral nutrition.[1][2][6]
Data Presentation
The stability of a this compound solution is directly correlated with its pH. Lower pH values favor the soluble form of CaGP, while higher pH values can lead to the precipitation of calcium phosphate.
Table 1: Equilibrium Solubility of this compound at Various pH Levels
| Controlled pH | Soluble Calcium (mg/mL) | Stability Observation |
| ≤ 3.0 | > 20.0 | High |
| 4.5 | 15.0 | Good |
| 6.0 | 10.0 | Moderate |
| 7.5 | 5.0 | Low (Risk of Precip.) |
This data is synthesized from studies determining the equilibrium solubility of calcium salts under controlled pH conditions. The values represent the approximate amount of soluble calcium from CaGP that can be maintained at a given pH.[3]
Diagrams and Visualizations
pH-Dependent Equilibrium of CaGP
The following diagram illustrates the chemical equilibrium of this compound in an aqueous solution and how it is influenced by pH.
Caption: Relationship between pH and CaGP stability.
Troubleshooting Workflow for CaGP Solution Instability
This workflow provides a logical sequence of steps to diagnose and resolve common issues with CaGP solution stability.
Caption: A step-by-step troubleshooting guide.
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Solution
Objective: To prepare a stable stock solution of this compound (e.g., 1M).
Materials:
-
This compound powder (hygroscopic, handle accordingly)[7][8]
-
High-purity, sterile water
-
Sterile conical tubes or bottles
-
Calibrated pH meter
-
Sterile 0.1M Hydrochloric Acid (HCl) and 0.1M Sodium Hydroxide (NaOH) for pH adjustment
-
Stir plate and sterile stir bar
-
0.22 µm sterile filter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of CaGP powder. For a 1M solution, this is approximately 210.14 g/L.
-
Dissolution: Add the CaGP powder to a sterile container with about 80% of the final volume of high-purity water. Add a sterile stir bar and place the container on a stir plate. Stir until the powder is completely dissolved. The solution may appear slightly cloudy initially.
-
pH Measurement: Calibrate your pH meter according to the manufacturer's instructions. Aseptically measure the pH of the CaGP solution. The initial pH will likely be slightly alkaline.[4]
-
pH Adjustment: Carefully add 0.1M HCl dropwise while stirring to lower the pH. Aim for a target pH between 6.5 and 7.0 for optimal stability. Avoid overshooting the target pH. If necessary, use 0.1M NaOH to adjust back.
-
Final Volume: Once the target pH is reached and stable, add high-purity water to reach the final desired volume.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a final sterile container.
-
Storage: Store the stock solution at 2-8°C.
Protocol 2: Assessment of CaGP Solution Stability
Objective: To determine the stability of a prepared CaGP solution over time and under different conditions.
Materials:
-
Prepared CaGP solution
-
pH meter
-
Turbidimeter or spectrophotometer
-
Light microscope and hemocytometer (optional, for particle counting)
-
Incubators or water baths set to desired temperatures
Procedure:
-
Initial Measurements: Immediately after preparation, take baseline measurements of the CaGP solution:
-
pH: Record the initial pH.
-
Visual Inspection: Note the clarity and color of the solution.
-
Turbidity: Measure the turbidity using a turbidimeter (in NTU) or absorbance at 600 nm using a spectrophotometer.
-
-
Aliquoting and Storage: Aliquot the solution into several sterile tubes to be stored under different conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), remove an aliquot from each storage condition and repeat the measurements from step 1.
-
Data Analysis:
-
pH Shift: Note any significant changes in pH over time. A shift towards a more alkaline pH can indicate potential instability.
-
Precipitation: Document any visible precipitate, cloudiness, or color change.
-
Turbidity Increase: An increase in turbidity or absorbance indicates the formation of insoluble particles.
-
Particle Counting (Optional): Use a light microscope to visually inspect for crystals. A hemocytometer can be used for a quantitative particle count.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution is cloudy or has a white precipitate immediately after preparation. | The initial pH of the solution is too high (alkaline). | Adjust the pH to a range of 6.5-7.0 using a dilute acid like 0.1M HCl.[4] |
| The concentration of CaGP is too high for the solubility at the current pH and temperature. | Reduce the concentration of the CaGP solution. Refer to the solubility data in Table 1. | |
| A clear solution becomes cloudy over time, especially at room temperature or 37°C. | The pH of the solution has likely increased over time due to interactions with the container or exposure to air. | Re-measure the pH. If it has drifted upwards, the initial buffering may have been insufficient. Consider using a biological buffer (e.g., HEPES) in your formulation if appropriate for your application. |
| The solution is supersaturated, and precipitation is occurring slowly. | Store the solution at a lower temperature (2-8°C) to slow down precipitation kinetics. Prepare fresh solutions more frequently. | |
| Precipitate forms when mixing the CaGP stock solution with other reagents (e.g., cell culture media). | The addition of the CaGP solution has raised the final pH of the mixture into an unstable range. | Measure the pH of the final mixture. If it is too high, adjust it accordingly. |
| The other reagents contain components that are incompatible with CaGP, such as high concentrations of inorganic phosphate or certain metal ions. | Add the CaGP solution slowly while stirring. Consider the order of addition of your components. In some cases, adding calcium-containing solutions last can prevent precipitation. |
References
- 1. This compound | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112521417A - Preparation method and application of this compound - Google Patents [patents.google.com]
- 5. Influence of the calcium concentration in the presence of organic phosphorus on the physicochemical compatibility and stability of all-in-one admixtures for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalcalcium.com [globalcalcium.com]
- 7. scribd.com [scribd.com]
- 8. This compound EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
Best practices for the storage and handling of Calcium Glycerophosphate powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Calcium Glycerophosphate powder. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the formula C₃H₇CaO₆P.[1] It is a mixture of the calcium salt of 2,3-dihydroxypropyl phosphate and 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated.[2][3] It appears as a fine, white, and somewhat hygroscopic powder.[3]
Q2: What are the primary applications of this compound in research?
A2: In a research setting, this compound is frequently used as a source of organic phosphate in cell culture media to induce osteogenic differentiation of stem cells. It is also utilized in dental research for its potential to prevent dental caries.[4]
Q3: What are the general storage recommendations for this compound powder?
A3: this compound powder should be stored in a cool, dry, and well-ventilated area.[5] It is crucial to keep the container tightly closed to protect it from moisture due to its hygroscopic nature.[3][6]
Q4: Is this compound considered a hazardous substance?
A4: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance. However, it is always recommended to handle it with appropriate personal protective equipment (PPE), including safety glasses and gloves, in a well-ventilated area to avoid dust formation.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Powder has formed clumps or become "caky." | Improper storage, exposure to humidity. | Due to its hygroscopic nature, this compound readily absorbs moisture from the air. Ensure the container is always tightly sealed immediately after use. Store in a desiccator or a controlled humidity environment, ideally between 30-40% relative humidity.[8] For mildly clumped powder, gently crushing with a clean, dry spatula may be sufficient. For severely clumped powder, its use may affect concentration accuracy and is not recommended for sensitive experiments. |
| Difficulty dissolving the powder in water at room temperature. | Low solubility at higher temperatures. | This compound has lower solubility in water at higher temperatures. Try dissolving the powder in cold water (e.g., 4°C) with vigorous stirring. One gram dissolves in about 50 mL of water at 25°C. |
| Precipitate forms in the media after adding this compound solution. | High concentration, pH of the medium, interaction with other media components. | Prepare a concentrated stock solution and add it dropwise to the media while stirring. Ensure the final concentration in the media is not above its solubility limit at the incubation temperature (e.g., 37°C). The pH of the final solution can affect solubility; ensure it is within the optimal range for your experiment. Some components in complex media can interact with calcium ions to form insoluble salts. Consider a salt-free buffer for initial dissolution if problems persist. |
| Inconsistent results in osteogenic differentiation assays. | Inaccurate concentration of this compound, degradation of the compound. | Always use a calibrated balance to weigh the powder. Prepare fresh stock solutions regularly, as the stability of the solution over long-term storage may vary. Store stock solutions at 2-8°C for short-term use. Ensure other components of the osteogenic cocktail (e.g., ascorbic acid, dexamethasone) are also fresh and at the correct concentrations. |
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature | Solubility ( g/100 mL) | Notes |
| Lower Temperatures | More Soluble | Precise quantitative data for a range of lower temperatures is not readily available in published literature, but it is consistently reported to be more soluble in colder water. |
| 25°C | ~2 g | Approximately 1 gram dissolves in 50 mL of water. |
| Higher Temperatures | Less Soluble | Solubility decreases as the temperature rises. |
Table 2: General Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, controlled room temperature | To maintain chemical stability. |
| Relative Humidity | 30-60%[8] | Being a hygroscopic powder, low humidity prevents clumping and degradation.[6][7][9] |
| Container | Tightly sealed, airtight containers[6] | To prevent moisture absorption. |
| Ventilation | Well-ventilated area[5] | General good laboratory practice for handling chemical powders. |
Experimental Protocols
Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound powder (MW: 210.14 g/mol )
-
Nuclease-free water
-
Sterile conical tubes (50 mL)
-
Sterile filter (0.22 µm)
-
Calibrated balance and weighing paper
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh out 2.1014 g of this compound powder.
-
Add the powder to a beaker containing approximately 8 mL of nuclease-free water.
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. As solubility is higher at lower temperatures, using chilled water and keeping the beaker on ice can aid dissolution.
-
Once dissolved, transfer the solution to a 10 mL volumetric flask.
-
Bring the final volume to 10 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile 50 mL conical tube.
-
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Growth Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium:
-
Growth Medium
-
100 nM Dexamethasone
-
50 µM Ascorbic acid-2-phosphate
-
10 mM β-Glycerophosphate (from this compound stock solution)
-
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixing
-
Alizarin Red S solution for staining
Methodology:
-
Cell Seeding: Plate MSCs in 6-well plates at a density of 2-3 x 10⁴ cells/cm² in growth medium and culture until they reach 80-90% confluency.
-
Induction of Differentiation: Once confluent, aspirate the growth medium and replace it with the Osteogenic Differentiation Medium.
-
Medium Change: Change the Osteogenic Differentiation Medium every 2-3 days for 14-21 days.
-
Assessment of Mineralization (Alizarin Red S Staining):
-
After the differentiation period, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
Add 1 mL of 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the wells four to five times with deionized water.
-
Visualize the calcium deposits (stained bright orange-red) under a microscope.
-
Visualizations
Caption: Troubleshooting workflow for clumped this compound powder.
Caption: Workflow for preparing this compound stock solution.
References
- 1. choice.vatsintech.com [choice.vatsintech.com]
- 2. This compound [drugfuture.com]
- 3. scribd.com [scribd.com]
- 4. This compound | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112521417A - Preparation method and application of this compound - Google Patents [patents.google.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. icapsulepack.com [icapsulepack.com]
- 8. topproductinnovations.com [topproductinnovations.com]
- 9. bryair.com [bryair.com]
Identifying and mitigating impurities in Calcium Glycerophosphate samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Glycerophosphate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: this compound is a mixture of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated.[1][2] Common impurities that may be present in this compound samples include:
-
Heavy Metals: Lead, iron, and arsenic.[1]
-
Organic Impurities: Glycerol and other alcohol-soluble substances.[1][2]
-
Related Substances: Citric acid may be present, and its absence is often a quality control parameter.[1]
Q2: What are the typical acceptance criteria for these impurities in pharmaceutical-grade this compound?
A2: The acceptance criteria for impurities are defined by various pharmacopeias such as the European Pharmacopoeia (EP), British Pharmacopoeia (BP), and United States Pharmacopeia (USP). The table below summarizes typical limits.
| Impurity | Acceptance Criteria (Typical) |
| Arsenic (As) | ≤ 3 ppm |
| Iron (Fe) | ≤ 20 ppm - 50 ppm |
| Lead (Pb) | ≤ 4 ppm |
| Heavy Metals | ≤ 20 ppm |
| Chlorides | ≤ 500 ppm |
| Sulfates | ≤ 0.1% |
| Phosphates | ≤ 400 ppm |
| Glycerol and Alcohol-soluble substances | ≤ 0.5% |
| Loss on Drying | ≤ 12.0% |
Note: These values are indicative and may vary slightly between different pharmacopeial monographs.[1][2]
Q3: How can I identify the presence of these impurities in my this compound sample?
A3: Several analytical methods are used to identify and quantify impurities. Below is a summary of common tests:
| Impurity | Identification Method |
| Calcium Content | Complexometric titration with 0.1 M sodium edetate.[2] |
| Chlorides | A solution of the substance is treated with nitric acid and silver nitrate solution. The opalescence is compared to a standard. |
| Sulfates | Assessed on a prepared solution of the substance. |
| Arsenic, Iron, Heavy Metals | Standard pharmacopeial limit tests are performed. |
| Glycerol & Alcohol-soluble substances | A sample is shaken with ethanol, the filtrate is evaporated, and the residue is dried and weighed.[1][2] |
| Phosphates | A solution is tested with ammonium molybdate, which develops a yellow color in the presence of phosphates.[1] |
| Citric Acid | A series of reactions involving mercuric sulfate and potassium permanganate is performed; no precipitate should be formed.[1] |
Troubleshooting Guides
Problem 1: My this compound solution appears opalescent or cloudy.
-
Possible Cause 1: Incomplete Dissolution. this compound is sparingly soluble in water, and its solubility decreases at higher temperatures.[1]
-
Mitigation: Ensure you are using the correct solvent and concentration as specified in your protocol. Gentle agitation at room temperature or slightly below can aid dissolution. Citric acid can be used to increase its solubility in water.[1]
-
-
Possible Cause 2: Presence of Insoluble Impurities. The sample may contain insoluble impurities exceeding the acceptable limits.
-
Mitigation: Refer to the Certificate of Analysis (CoA) for the batch to check the specified purity. If high levels of insoluble matter are suspected, filtration of the solution may be necessary. For future experiments, consider sourcing a higher purity grade of this compound.
-
-
Possible Cause 3: pH-related Precipitation. Changes in the pH of the solution can affect the solubility of this compound and other components in your formulation.
-
Mitigation: Measure the pH of your solution. If it deviates from the expected range, adjust it accordingly using a suitable buffer.
-
Experimental Workflow for Investigating Opalescence
Caption: Troubleshooting workflow for an opalescent this compound solution.
Problem 2: I am observing unexpected pH shifts in my formulation containing this compound.
-
Possible Cause 1: Intrinsic Alkalinity. Aqueous solutions of this compound are slightly alkaline.[3]
-
Mitigation: This is an inherent property of the compound. Ensure your formulation is adequately buffered to maintain the desired pH.
-
-
Possible Cause 2: Degradation of this compound. Although stable under normal storage conditions, prolonged exposure to high temperatures or non-neutral pH can lead to hydrolysis, releasing glycerophosphoric acid and calcium hydroxide, which can alter the pH.
-
Mitigation: Store this compound in well-closed containers at controlled room temperature. Prepare solutions fresh and avoid prolonged storage, especially at elevated temperatures.
-
-
Possible Cause 3: Presence of Acidic or Basic Impurities. Contamination with acidic or basic impurities can affect the overall pH of the solution.
-
Mitigation: Perform an acidity/alkalinity test on the raw material as described in the pharmacopeias. This typically involves dissolving the substance in water and adding a pH indicator like phenolphthalein.
-
Logical Flow for pH Troubleshooting
Caption: Logical flow for troubleshooting pH shifts in this compound formulations.
Detailed Experimental Protocols
Protocol 1: Determination of Calcium Content by Complexometric Titration
This protocol is based on standard pharmacopeial methods.[2]
-
Preparation of the Sample Solution: Accurately weigh approximately 200 mg of this compound and dissolve it in 300 mL of deionized water.
-
Addition of Reagents: Add 6 mL of 10 M sodium hydroxide and approximately 15 mg of calconcarboxylic acid triturate indicator.
-
Titration: Titrate the solution with 0.1 M edetate disodium (EDTA) until the color changes to a distinct blue.
-
Calculation: Each mL of 0.1 M edetate disodium is equivalent to 4.008 mg of calcium (Ca). Calculate the percentage of calcium in the sample.
Protocol 2: Limit Test for Glycerol and Alcohol-Soluble Substances
This protocol is a common method for determining the level of these organic impurities.[1][2]
-
Sample Preparation: Accurately weigh 1.000 g of this compound and transfer it to a suitable flask.
-
Extraction: Add 25 mL of 96% ethanol to the flask and shake vigorously for 1 minute.
-
Filtration: Filter the mixture through a pre-weighed filter paper.
-
Evaporation: Evaporate the filtrate to dryness on a water bath.
-
Drying and Weighing: Dry the residue at 70°C for 1 hour, allow it to cool in a desiccator, and weigh it.
-
Calculation: The weight of the residue should not exceed the limit specified in the pharmacopeia (e.g., 5 mg, which corresponds to 0.5%).
References
Addressing cytotoxicity of high concentrations of Calcium Glycerophosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the cytotoxicity of high concentrations of Calcium Glycerophosphate (CaGP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in cell culture?
This compound (CaGP) is a salt composed of calcium, glycerol, and phosphate.[1] In cell culture, it is widely used as a source of phosphate ions, most commonly as a component of osteogenic differentiation media to induce the mineralization of bone-forming cells like osteoblasts and mesenchymal stromal cells.[2] When introduced into an aqueous solution like culture medium, it dissociates into calcium ions (Ca²⁺) and glycerophosphate ions.[1]
Q2: Why can high concentrations of this compound be cytotoxic?
The cytotoxicity of high CaGP concentrations stems from two primary mechanisms:
-
Intracellular Calcium Overload: CaGP provides a source of both calcium and phosphate ions.[3] A significant increase in extracellular calcium concentration can disrupt cellular calcium homeostasis.[4] Prolonged elevation of cytosolic Ca²⁺ is a known trigger for cell death pathways, including apoptosis and necrosis.[5][6] This overload can lead to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and the activation of calcium-dependent proteases like calpains, which mediate cell death.[5][7]
-
Extracellular Precipitation: High concentrations of calcium and phosphate ions in the culture medium can exceed their solubility limit, leading to the formation of calcium phosphate precipitates.[8] These precipitates can cause physical stress to cells, alter the pH of the microenvironment, and create a hypertonic condition, all of which contribute to cytotoxicity.
Q3: What are the common signs of CaGP-induced cytotoxicity in my cell cultures?
Researchers may observe several indicators of cytotoxicity, including:
-
A significant reduction in cell viability and proliferation, often measurable by assays like MTT or Trypan Blue.[9][10]
-
Visible changes in cell morphology, such as rounding, shrinkage, and detachment from the culture surface.
-
The appearance of a cloudy or crystalline precipitate in the culture medium.[8]
-
Evidence of apoptosis or necrosis through specific staining or molecular assays.[11]
Q4: At what concentration does CaGP typically become cytotoxic?
The cytotoxic threshold for CaGP is highly dependent on the cell type, cell density, and specific culture conditions. For example, one study on human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) showed a decrease in metabolic activity at concentrations of 5 mM β-glycerophosphate after 7 days of culture.[12] It is crucial for researchers to perform a dose-response experiment to determine the optimal, non-toxic concentration for their specific cell line and experimental setup.
Q5: Can CaGP ever have protective effects on cells?
Interestingly, yes. At low concentrations, CaGP has been shown to exert protective effects in certain models. For instance, in a Caco-2 cell model of intestinal transport, CaGP at concentrations as low as 1 μmol/L helped preserve epithelial integrity and reduce permeability caused by hypoxia or cytokine stimulation.[13] This highlights the dose-dependent nature of CaGP's effects.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Sudden drop in cell viability after adding CaGP-containing medium. | The CaGP concentration is too high, leading to acute intracellular calcium overload.[5][6] | Perform a dose-response titration to find the optimal concentration. Start with a lower concentration (e.g., 1-2 mM) and gradually increase. |
| A white, cloudy precipitate forms in the culture medium. | The concentrations of calcium and phosphate ions have exceeded their solubility product.[8] This can be exacerbated by high CO₂ levels or pH shifts in the incubator. | 1. Prepare CaGP-containing media fresh before each use.2. Ensure the CaGP is fully dissolved in the medium before adding it to cells.3. Check and calibrate the CO₂ levels and pH of your incubator and medium.4. Consider reducing the concentration of either CaGP or calcium in the basal medium. |
| Cells are detaching from the culture surface. | Cytotoxicity is causing a loss of cell adhesion and initiating cell death.[14] This can be a result of either chemical toxicity or physical stress from precipitates. | 1. Lower the CaGP concentration.2. Ensure even distribution of the medium in the well to avoid localized high concentrations.3. If precipitates are observed, filter the medium before applying it to the cells. |
| Experimental results for osteogenic differentiation are inconsistent. | Variability in CaGP stock solution preparation or degradation of the compound over time. | 1. Prepare a large, filtered, and sterilized batch of CaGP stock solution and store it in aliquots at -20°C.2. Use a consistent source and lot of CaGP for the duration of the experiment. |
Quantitative Data Summary
The following table summarizes data from a study investigating the effect of β-glycerophosphate (BGP) concentration on the metabolic activity of human bone marrow-derived mesenchymal stromal cells (hBM-MSCs).
| BGP Concentration | Cell Culture Substrate | Day 3 Metabolic Activity (% of Basal Medium) | Day 7 Metabolic Activity (% of Basal Medium) | Reference |
| 5 mM | Cell-Culture Plastic | ~100% | ~75% | [12] |
| 2.5 mM | Cell-Culture Plastic | ~110% | ~110% | [12] |
| 1.25 mM | Cell-Culture Plastic | ~120% | ~120% | [12] |
| 0.625 mM | Cell-Culture Plastic | ~125% | ~125% | [12] |
Note: Values are approximated from the published graph for illustrative purposes.
Visual Guides and Workflows
Signaling Pathway: CaGP-Induced Cytotoxicity
High concentrations of CaGP can lead to an influx of extracellular Ca²⁺, causing an intracellular overload that triggers multiple cell death pathways.
Caption: Intracellular pathways of CaGP-induced cytotoxicity.
Workflow: Troubleshooting CaGP-Related Issues
This workflow provides a logical sequence of steps to diagnose and resolve cytotoxicity observed in experiments using CaGP.
Caption: A logical workflow for troubleshooting CaGP cytotoxicity.
Experimental Protocols
Protocol 1: Assessing CaGP Cytotoxicity with an MTT Assay
This protocol, based on ISO 10993-5 guidelines, outlines a method to determine the cytotoxic effect of CaGP on a specific cell line.[2][15]
Materials:
-
Target cells (e.g., hFOB 1.19, MG-63)
-
Complete culture medium
-
CaGP powder
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]
-
Preparation of CaGP Media: Prepare serial dilutions of CaGP in complete culture medium to create a range of test concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Ensure CaGP is fully dissolved. Prepare a positive control (e.g., 0.1% Triton X-100) and a negative control (medium only).[15]
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared CaGP media, positive control, or negative control media.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenase will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control (untreated cells). According to ISO 10993-5, a reduction in viability below 70% is considered a cytotoxic effect.[15]
Cell Viability (%) = (OD_test / OD_control) * 100
Protocol 2: Preparation and Use of CaGP-Containing Culture Media
This protocol provides best practices for preparing CaGP-containing media to minimize precipitation and ensure consistency.
-
Prepare Stock Solution:
-
Dissolve CaGP powder in serum-free basal medium or sterile distilled water to create a concentrated stock solution (e.g., 1 M).
-
Warming the solution slightly (to 37°C) can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Final Working Medium:
-
Thaw an aliquot of the CaGP stock solution.
-
Warm the complete culture medium (containing serum) to 37°C.
-
While gently swirling the complete medium, add the CaGP stock solution dropwise to achieve the final desired concentration. Crucially, do not add the concentrated stock to cold medium, as this can induce precipitation.
-
-
Final Check and Application:
-
Visually inspect the final medium for any signs of precipitation. If observed, discard and remake.
-
Use the freshly prepared CaGP-containing medium immediately for your experiment.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Calcium-mediated cell injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ signals and death programmes in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. drugs.com [drugs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Phosphate Nanoparticles Cytocompatibility Versus Cytotoxicity: A Serendipitous Paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound preserves transepithelial integrity in the Caco-2 model of intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium phosphate nanoparticles primarily induce cell necrosis through lysosomal rupture: the origination of material cytotoxicity - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Cytocompatibility of the selected calcium phosphate based bone cements: comparative study in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Glycerophosphate (CaGP) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper sterilization and use of Calcium Glycerophosphate (CaGP) solutions in cell culture, with a focus on preventing common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing this compound (CaGP) solutions?
A1: The recommended method for sterilizing CaGP solutions is sterile filtration. CaGP is a heat-labile compound, and autoclaving can lead to its degradation and the precipitation of calcium phosphate, especially in solutions with a neutral or alkaline pH. Sterile filtration using a 0.22 µm filter is effective for removing microbial contaminants without compromising the chemical integrity of the solution.
Q2: Why does my CaGP solution precipitate after preparation or upon addition to cell culture media?
A2: Precipitation of CaGP is a common issue and can be caused by several factors:
-
pH: CaGP is more soluble in acidic conditions. In neutral to alkaline solutions, such as typical cell culture media (pH 7.2-7.4), its solubility decreases, leading to precipitation.
-
Temperature: Changes in temperature can affect solubility. While CaGP dissolves more readily in cold water, sudden temperature shifts when adding a cold, concentrated stock to warm media can sometimes induce precipitation.
-
High Concentration: Preparing a highly concentrated stock solution of CaGP in water alone can lead to saturation and precipitation.
-
Interaction with Other Ions: Cell culture media are rich in various ions, including phosphate and carbonate. The addition of a calcium source like CaGP can lead to the formation of insoluble calcium phosphate or calcium carbonate precipitates.
Q3: What is the typical concentration of CaGP used in cell culture?
A3: CaGP is most commonly used as a source of organic phosphate in osteogenic differentiation media to promote mineralization by osteoblasts. The typical working concentration ranges from 2 mM to 10 mM.[1] It is crucial to determine the optimal concentration for your specific cell type and experimental conditions, as high concentrations can sometimes lead to non-specific mineral deposition.[1]
Q4: Can I autoclave my CaGP solution?
A4: Autoclaving CaGP solutions is generally not recommended. The high temperature and pressure of autoclaving can cause the hydrolysis of glycerophosphate and the subsequent precipitation of calcium phosphate. This is particularly problematic in solutions with a pH near or above neutral. If autoclaving is considered, it should only be attempted with very dilute, acidic solutions, and thorough validation is required to ensure the stability and sterility of the final product.
Q5: How should I prepare a CaGP stock solution to minimize precipitation?
A5: To minimize precipitation, it is advisable to prepare the CaGP stock solution in slightly acidic water. Dissolving CaGP in a dilute solution of a weak acid, such as 0.1% citric acid, can help maintain its solubility.[2] The stock solution should then be sterilized by filtration and can be stored at 4°C for a short period. It is recommended to prepare fresh stock solutions regularly.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving CaGP powder. | - The concentration is too high for the solvent.- The pH of the solvent is too high. | - Reduce the concentration of the CaGP stock solution.- Dissolve the CaGP in sterile, deionized water with a slightly acidic pH. A 0.1% citric acid solution can be effective.[2] |
| A precipitate forms when the CaGP stock solution is added to the cell culture medium. | - Localized high concentration of calcium and phosphate ions.- The buffering capacity of the medium is overcome, leading to a local pH increase. | - Add the CaGP stock solution dropwise to the medium while gently swirling.- Warm the medium to 37°C before adding the CaGP stock solution.- Ensure the CaGP stock solution is at room temperature before adding it to the warm medium. |
| A fine, cloudy precipitate appears in the cell culture medium after a few hours or days of incubation. | - Gradual precipitation of calcium phosphate or calcium carbonate over time.- Evaporation of the medium, leading to increased solute concentration. | - Check and maintain the correct pH of the culture medium.- Ensure proper humidification of the incubator to prevent evaporation.- Consider using a lower concentration of CaGP if the issue persists. |
| Inconsistent results in osteogenic differentiation assays. | - Incomplete dissolution or precipitation of CaGP leading to variable effective concentrations.- Degradation of the CaGP stock solution over time. | - Always ensure the CaGP stock solution is fully dissolved and free of any visible precipitate before use.- Prepare fresh CaGP stock solutions regularly and store them properly at 4°C for no longer than one to two weeks. |
Experimental Protocol: Preparation and Sterilization of a 1M this compound Stock Solution
This protocol describes the preparation of a 1 M this compound (CaGP) stock solution suitable for use in cell culture, particularly for inducing osteogenic differentiation. The primary method of sterilization is sterile filtration.
Materials:
-
This compound (CaGP) powder (cell culture grade)
-
Sterile, deionized water (dH₂O)
-
Citric acid (optional, for aiding dissolution)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile conical tubes or storage bottles
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Preparation of Acidified Water (Optional but Recommended):
-
To aid in the dissolution of CaGP and prevent precipitation, prepare a 0.1% (w/v) citric acid solution.
-
Dissolve 0.1 g of citric acid in 100 mL of sterile, deionized water.
-
Sterilize the citric acid solution by filtration through a 0.22 µm filter.
-
-
Dissolving this compound:
-
Weigh out the appropriate amount of CaGP powder to make a 1 M solution (Molecular Weight of CaGP is approximately 210.14 g/mol ; therefore, use 21.014 g for 100 mL).
-
In a sterile beaker with a sterile stir bar, add the CaGP powder to a smaller volume of the sterile, acidified water (e.g., 70-80 mL for a final volume of 100 mL).
-
Place the beaker on a stir plate and stir at a low to medium speed until the powder is completely dissolved. This may take some time. Avoid heating the solution, as this can promote precipitation.
-
-
pH Adjustment (Optional):
-
If you did not use acidified water and are experiencing dissolution problems, you can adjust the pH of the CaGP solution.
-
Use a calibrated pH meter to check the pH. If the pH is neutral or alkaline, you can add a small amount of sterile, dilute HCl (e.g., 0.1 M) dropwise while stirring until the CaGP dissolves. Aim for a slightly acidic pH (around 6.0-6.5). Be cautious not to make the solution too acidic, as this could affect your cell culture.
-
-
Final Volume Adjustment:
-
Once the CaGP is fully dissolved, transfer the solution to a sterile graduated cylinder or volumetric flask.
-
Bring the solution to the final desired volume with sterile, deionized water.
-
-
Sterile Filtration:
-
Draw the CaGP solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully push the solution through the filter into a sterile conical tube or storage bottle.
-
It is good practice to pre-wet the filter with a small amount of sterile water before filtering the CaGP solution to ensure filter integrity.
-
-
Storage:
-
Label the sterile stock solution with the name, concentration, and date of preparation.
-
Store the 1 M CaGP stock solution at 4°C. It is recommended to use the solution within one to two weeks to ensure its stability and efficacy.
-
Troubleshooting Workflow for CaGP Solution Preparation
Caption: Troubleshooting workflow for preparing and using sterile this compound solutions.
References
Validation & Comparative
A Comparative Guide: Calcium Glycerophosphate vs. β-Glycerophosphate for Bone Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reproducible in vitro models of bone formation, the choice of reagents is paramount. Among the critical components of osteogenic differentiation media, the phosphate source plays a pivotal role in driving the maturation of mesenchymal stem cells and pre-osteoblasts into mineralizing osteoblasts. For decades, β-glycerophosphate (β-GP) has been the conventional organic phosphate donor. However, Calcium Glycerophosphate (Ca-GP) has emerged as a potential alternative, offering the simultaneous delivery of both calcium and phosphate ions. This guide provides an objective comparison of Ca-GP and β-GP, summarizing available experimental data and providing detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Executive Summary
Beta-glycerophosphate is a well-established and extensively documented organic phosphate source for inducing osteogenic differentiation in vitro. Its mechanism relies on the enzymatic hydrolysis by alkaline phosphatase (ALP), which releases inorganic phosphate (Pi) that, along with calcium from the culture medium, contributes to the formation of hydroxyapatite, the mineral component of bone.
This compound, while less extensively studied in direct comparison, presents a theoretically advantageous profile by providing both essential components for mineralization – calcium and phosphate – from a single molecule. This could potentially streamline the mineralization process and offer a more controlled local ionic environment. However, direct comparative studies with quantitative data on its efficacy relative to β-GP are limited in the current scientific literature.
This guide will delve into the mechanisms of action, present available quantitative data, and provide detailed experimental protocols for evaluating and comparing these two critical reagents.
Mechanism of Action
The primary role of both Ca-GP and β-GP in osteogenic differentiation is to serve as a source of phosphate for the mineralization of the extracellular matrix.
β-Glycerophosphate (β-GP): As an organic phosphate, β-GP requires enzymatic cleavage by alkaline phosphatase (ALP), an enzyme whose expression is upregulated during osteoblast differentiation. This hydrolysis releases inorganic phosphate (Pi) into the extracellular milieu. The locally increased Pi concentration, in the presence of calcium ions from the culture medium, leads to the precipitation of calcium phosphate crystals, which mature into hydroxyapatite.
This compound (Ca-GP): Ca-GP is a salt that dissociates in culture medium to yield calcium ions (Ca²⁺) and glycerophosphate ions. Similar to β-GP, the glycerophosphate component is subsequently hydrolyzed by ALP to release inorganic phosphate. The key distinction is the simultaneous release of calcium ions from the same source, potentially creating a more favorable localized supersaturation of both essential ions for hydroxyapatite formation.
Signaling Pathways in Osteogenic Differentiation
The process of osteogenic differentiation is governed by a complex network of signaling pathways. The availability of extracellular phosphate, provided by either Ca-GP or β-GP, is a critical trigger. Inorganic phosphate (Pi) itself acts as a signaling molecule, activating intracellular pathways that lead to the expression of key osteogenic transcription factors.
Quantitative Data Comparison
Table 1: Alkaline Phosphatase (ALP) Activity
| Compound | Cell Type | Concentration | Time Point | Result | Citation |
| β-Glycerophosphate | Rat Osteoblasts | 10 mM | Early Passages | 10-30% increase in ALP activity. | [1] |
| Canine BM-MSCs | 10, 20, 40 mM | 14 days | Increased ALP activity, comparable among all concentrations. | [2] | |
| This compound | MC3T3-E1 | 23.8% in scaffold | 7, 14, 21 days | Significantly higher ALP activity compared to control scaffolds. |
Table 2: Extracellular Matrix Mineralization (Alizarin Red S Staining)
| Compound | Cell Type | Concentration | Time Point | Result | Citation |
| β-Glycerophosphate | Murine MC3T3-E1 | 2 mM | 21 days | Sufficient mineral deposition. | [3] |
| Canine BM-MSCs | 10, 20, 40 mM | 14 days | Increased matrix mineralization, comparable among all concentrations. | [2] | |
| This compound | MC3T3-E1 | 23.8% in scaffold | 7, 14, 21 days | Significantly higher calcium nodule formation compared to control scaffolds. |
Table 3: Osteogenic Gene Expression (Relative mRNA Levels)
| Compound | Gene | Cell Type | Concentration | Time Point | Result (Fold Change vs. Control) | Citation |
| β-Glycerophosphate | RUNX2 | Canine BM-MSCs | 20 & 40 mM | 14 days | Suppressing trend. | [2] |
| Osterix | Canine BM-MSCs | 10, 20, 40 mM | 14 days | Upregulating trend in a dose-dependent manner. | [2] | |
| Osteocalcin | Canine BM-MSCs | 10, 20, 40 mM | 14 days | Upregulating trend in a dose-dependent manner. | [2] | |
| This compound | RUNX2 | N/A | N/A | N/A | Data not available in direct comparison. | |
| Osterix | N/A | N/A | N/A | Data not available in direct comparison. | ||
| Osteocalcin | N/A | N/A | N/A | Data not available in direct comparison. |
Note: The data for this compound is derived from a study where it was incorporated into a scaffold, which may influence cell behavior independently.
Experimental Protocols
To facilitate a direct and robust comparison between Ca-GP and β-GP, the following detailed experimental protocols are provided.
Experimental Workflow
Cell Culture and Osteogenic Induction
-
Cell Seeding: Plate human mesenchymal stem cells (hMSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) in 24-well plates at a density of 2 x 10⁴ cells/cm².
-
Basal Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin until they reach 80-90% confluency.
-
Osteogenic Induction: Upon reaching confluency, replace the basal medium with one of the following osteogenic media:
-
Control Group: Basal medium supplemented with 50 µg/mL ascorbic acid and 10 nM dexamethasone.
-
β-GP Group: Control medium supplemented with 10 mM β-glycerophosphate (sodium salt).
-
Ca-GP Group: Control medium supplemented with 10 mM this compound.
-
-
Medium Change: Replace the medium every 2-3 days for the duration of the experiment (typically 14-21 days).
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis: At each time point (e.g., days 7, 14, and 21), wash the cell layers with Phosphate-Buffered Saline (PBS) and lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Substrate Reaction: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Quantification: Measure the absorbance of the yellow product at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Alizarin Red S Staining for Mineralization
-
Fixation: At the end of the culture period (e.g., day 21), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Washing: Gently wash the stained cell layers with deionized water to remove excess stain.
-
Imaging: Visualize and capture images of the red-stained calcium deposits using a light microscope.
-
Quantification: For quantitative analysis, destain the cell layers by adding 10% cetylpyridinium chloride and incubate for 1 hour at room temperature. Measure the absorbance of the extracted stain at 562 nm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: At desired time points (e.g., days 7, 14, and 21), lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for the target osteogenic genes (RUNX2, Osterix, Osteocalcin) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
While β-glycerophosphate remains the gold standard for in vitro osteogenic studies due to a wealth of historical data, this compound presents a compelling alternative that warrants further investigation. The theoretical advantage of providing a balanced local concentration of both calcium and phosphate ions could lead to more efficient and physiologically relevant mineralization in vitro.
The lack of direct comparative studies highlights a significant gap in the literature. Researchers are encouraged to perform head-to-head comparisons using the protocols outlined in this guide to generate the quantitative data needed to definitively assess the relative efficacy of this compound versus β-glycerophosphate for bone cell differentiation. Such studies will be invaluable for optimizing in vitro bone models and advancing the development of novel therapeutics for bone regeneration.
References
A Comparative Analysis of Calcium Glycerophosphate and Other Phosphate Sources in Osteogenic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate phosphate source is critical for inducing robust osteogenic differentiation and mineralization in in vitro cell cultures, a cornerstone of bone regeneration research and drug development. While β-glycerophosphate (BGP) and inorganic phosphate (Pi) are ubiquitously used, Calcium Glycerophosphate (CaGP) presents a potentially advantageous alternative by providing both calcium and phosphate ions from a single molecule. This guide provides a comparative analysis of CaGP with other common phosphate sources, supported by established experimental data for BGP and Pi, and outlines the necessary experimental framework for the direct evaluation of CaGP.
Comparative Overview of Phosphate Sources
The ideal phosphate source for osteogenic differentiation should promote cell viability, enhance alkaline phosphatase (ALP) activity, stimulate the expression of key osteogenic transcription factors and markers, and lead to the formation of a well-mineralized extracellular matrix.
Table 1: Comparison of Key Performance Indicators for Different Phosphate Sources
| Parameter | This compound (CaGP) | β-Glycerophosphate (BGP) | Inorganic Phosphate (Pi) | Adenosine Triphosphate (ATP) |
| Primary Function | Provides both Calcium and Phosphate | Organic phosphate source, requires hydrolysis by ALP | Direct source of phosphate ions | Energy currency, can also act as a phosphate source |
| Effect on Cell Viability | Generally considered biocompatible; however, high concentrations of any calcium-phosphate source can be cytotoxic.[1][2] | High concentrations (≥5 mM) can be associated with reduced cell viability and non-specific mineral deposition.[3] | High concentrations can induce apoptosis in osteoblast-like cells.[1] | Can modulate cell viability depending on concentration and cell type. |
| Mineralization Quality | Theoretically supports physiological mineralization by providing a balanced Ca:P ratio. | Can lead to widespread, non-specific mineral deposition at high concentrations.[3] | Can form physiological mineral, but the Ca:P ratio depends on the medium's calcium concentration.[4] | Not a primary agent for inducing mineralization. |
| ALP Activity | Expected to support ALP activity, similar to other phosphate sources. | Induces an increase in ALP mRNA levels and activity.[5] | Increases the specific activity of ALP.[6] | Can influence ALP activity, but not its primary role. |
| Gene Expression | Expected to upregulate osteogenic markers; direct comparative data is limited. | Upregulates osteogenic markers like Runx2, Osterix, and Osteocalcin.[7][8] | Influences the expression of osteogenesis-related genes in a concentration-dependent manner.[4][9] | Modulates gene expression through purinergic signaling. |
Experimental Data and Protocols
To facilitate a direct comparison of this compound with other phosphate sources, established experimental protocols for key osteogenic assays are provided below. These protocols can be adapted to test varying concentrations of CaGP alongside positive controls like BGP and Pi.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.
Experimental Protocol:
-
Cell Seeding: Seed mesenchymal stem cells (MSCs) or pre-osteoblastic cells in a 24-well plate at a density of 2 x 10^4 cells/well and culture in growth medium until 80-90% confluency.
-
Osteogenic Induction: Replace the growth medium with osteogenic differentiation medium (ODM) containing different phosphate sources (e.g., 10 mM CaGP, 10 mM BGP, 3 mM Pi). Culture for 7, 14, and 21 days, changing the medium every 2-3 days.
-
Cell Lysis: After the desired incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
p-Nitrophenyl Phosphate (pNPP) Assay:
-
Add pNPP substrate solution to each well containing the cell lysate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Normalization: Normalize the ALP activity to the total protein content of each sample, determined using a BCA or Bradford protein assay.
Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S staining is used to detect calcium deposits, an indicator of late-stage osteogenic differentiation and matrix mineralization.
Experimental Protocol:
-
Cell Culture and Induction: Follow the same procedure as for the ALP activity assay (steps 1 and 2), typically extending the culture period to 21-28 days.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining:
-
Wash the fixed cells with deionized water.
-
Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature with gentle shaking.[10]
-
Aspirate the staining solution and wash the wells with deionized water until the wash water is clear.
-
-
Quantification (Optional):
-
To quantify the mineralization, destain the wells by adding 10% acetic acid and incubating for 30 minutes with shaking.
-
Neutralize the solution with 10% ammonium hydroxide.
-
Measure the absorbance of the extracted stain at 405 nm.[11]
-
Gene Expression Analysis (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of key osteogenic transcription factors and marker genes.
Experimental Protocol:
-
Cell Culture and Induction: Culture and induce the cells with different phosphate sources as described previously, typically for 3, 7, and 14 days.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), BGLAP (Osteocalcin), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.[9]
-
Table 2: Primer Sequences for Human Osteogenic Marker Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| RUNX2 | AGTGATTTAGGGCGCATTCCT | TGGAGTGAGGGATGAAATGC |
| SP7 (Osterix) | GCTAGAGATCTGAGCTGGGTAAGG | GAGAAAGGTTGGGTCCAGCAA |
| ALPL | CCACGTCTTCACATTTGGTG | AGCGTACTTGGTTTTGAGGTC |
| BGLAP | CACTCCTCGCCCTATTGGC | CCCTCCTGCTTGGACACAA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Signaling Pathways in Osteogenic Differentiation
Inorganic phosphate is not merely a component of hydroxyapatite; it also acts as a signaling molecule that influences osteoblast differentiation through various intracellular pathways.[4] The ERK1/2 and p38 MAPK pathways are two such critical signaling cascades.
ERK1/2 and p38 MAPK Signaling
Inorganic phosphate can activate the ERK1/2 and p38 MAPK pathways, which in turn phosphorylate and activate key osteogenic transcription factors like Runx2.[12][13][14] This leads to the expression of downstream osteogenic genes and promotes differentiation.
Caption: Signaling pathways in osteogenic differentiation.
Experimental Workflow for Comparative Analysis
A robust experimental design is crucial for the objective comparison of different phosphate sources. The following workflow is recommended.
Caption: Experimental workflow for comparing phosphate sources.
Conclusion and Future Directions
While β-glycerophosphate and inorganic phosphate are well-established inducers of osteogenic differentiation, this compound offers the theoretical advantage of providing a balanced source of both calcium and phosphate. The lack of direct comparative studies necessitates the experimental validation of CaGP's efficacy. The protocols and workflows provided in this guide offer a comprehensive framework for researchers to systematically evaluate CaGP against traditional phosphate sources. Such studies will be invaluable in optimizing in vitro models of osteogenesis for basic research, drug screening, and the development of novel bone regenerative therapies.
References
- 1. Inorganic phosphate induces apoptosis of osteoblast-like cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of extracellular calcium and inorganic phosphate on the growth and osteogenic differentiation of mesenchymal stem cells in vitro: implication for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Phosphate Source Influences Gene Expression and Quality of Mineralization during In Vitro Osteogenic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALP induction by beta-glycerophosphate during the non-mineralization phase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific activity of skeletal alkaline phosphatase in human osteoblast-line cells regulated by phosphate, phosphate esters, and phosphate analogs and release of alkaline phosphatase activity inversely regulated by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repo.uni-hannover.de [repo.uni-hannover.de]
- 10. ixcellsbiotech.com [ixcellsbiotech.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. researchgate.net [researchgate.net]
- 13. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of ERK 1/2 and p38 MAPK signaling pathways by ATP in osteoblasts: involvement of mechanical stress-activated calcium influx, PKC and Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Synthesized Calcium Glycerophosphate for Osteogenic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Calcium Glycerophosphate (CaGP) with commonly used alternatives, beta-glycerophosphate (β-GP) and inorganic phosphate (Pi), in promoting osteogenic differentiation. The information presented is intended to assist researchers in selecting the most appropriate phosphate source for their specific cell culture and tissue engineering applications.
Comparative Bioactivity Data
Table 1: Effect of Phosphate Source on Alkaline Phosphatase (ALP) Activity
| Phosphate Source | Concentration | Cell Type | Day of Measurement | ALP Activity (Normalized to Control) | Citation |
| Synthesized CaGP | Data not available | Data not available | Data not available | Data not available | |
| β-Glycerophosphate | 10 mM | IDG-SW3 | 21 | Independent of concentration with AA2P | [1] |
| Inorganic Phosphate | Data not available | Data not available | Data not available | Data not available |
Note: AA2P (ascorbic acid 2-phosphate) was also supplemented in the cited study.
Table 2: Effect of Phosphate Source on Extracellular Matrix Mineralization (Alizarin Red S Staining)
| Phosphate Source | Concentration | Cell Type | Day of Measurement | Mineralization (Quantitative Value) | Citation |
| Synthesized CaGP | Data not available | Data not available | Data not available | Data not available | |
| β-Glycerophosphate | 2 mM | Rat calvarial osteoblasts | 14 | Abundant mineral deposition | [2] |
| β-Glycerophosphate | 5-10 mM | Rat calvarial osteoblasts | 14 | Widespread, dystrophic mineral deposition | [2] |
| Inorganic Phosphate | 5 mM | Human osteoblasts | 14 | Qualitative data suggests mineralization | [3] |
Table 3: Effect of Phosphate Source on Osteogenic Gene Expression (Fold Change vs. Control)
| Gene | Phosphate Source | Concentration | Cell Type | Day of Measurement | Fold Change in Expression | Citation |
| RUNX2 | Synthesized CaGP | Data not available | Data not available | Data not available | Data not available | |
| β-Glycerophosphate | 20-40 mM | Canine BM-MSCs | 14 | Suppressing trend | [4] | |
| Inorganic Phosphate | Data not available | MC3T3-E1 | Data not available | Regulates multiple genes | [5] | |
| OCN | Synthesized CaGP | Data not available | Data not available | Data not available | Data not available | |
| β-Glycerophosphate | 10-40 mM | Canine BM-MSCs | 14 | Upregulating trend (dose-dependent) | [4] | |
| Inorganic Phosphate | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Alkaline Phosphatase (ALP) Activity Assay
This protocol outlines the colorimetric measurement of ALP activity, a key early marker of osteogenic differentiation.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase buffer (e.g., 2-amino-2-methyl-1-propanol buffer, pH 10.5)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Culture osteogenic cells in a 24-well or 48-well plate under desired experimental conditions.
-
At the designated time point, aspirate the culture medium and wash the cell monolayer twice with PBS.
-
Add cell lysis buffer to each well and incubate at room temperature for 10-15 minutes with gentle agitation.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
Add a known volume of the supernatant (cell lysate) to a 96-well plate.
-
Add the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop the reaction by adding 1 N NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Determine the protein concentration of the cell lysates using a standard protein assay.
-
Normalize the ALP activity to the total protein content.
Alizarin Red S Staining for Mineralization
This protocol describes the staining and quantification of calcium deposits, an indicator of late-stage osteogenic differentiation and matrix mineralization.
Materials:
-
Alizarin Red S (ARS) staining solution (e.g., 2% w/v in distilled water, pH 4.1-4.3)
-
10% (v/v) Acetic acid for quantification
-
10% (w/v) Cetylpyridinium chloride for quantification
-
4% Paraformaldehyde (PFA) in PBS for cell fixation
-
Distilled water
-
PBS
Procedure:
-
Culture cells in multi-well plates until mineralization is expected.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Add the ARS staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate at room temperature for 20-45 minutes, protected from light.
-
Aspirate the ARS solution and wash the wells four to five times with distilled water to remove unbound stain.
-
Visualize and photograph the stained mineralized nodules using a light microscope.
-
For quantification:
-
Add 10% acetic acid or 10% cetylpyridinium chloride to each well to destain.
-
Incubate for 15-30 minutes with shaking to dissolve the stain.
-
Transfer the solution to a microcentrifuge tube and centrifuge to pellet any debris.
-
Measure the absorbance of the supernatant at 405 nm.
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Osteogenic Markers
This protocol details the measurement of gene expression levels of key osteogenic transcription factors and markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, OCN) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
Culture cells under experimental conditions and harvest at the desired time points.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the RT-qPCR reaction by combining the cDNA template, forward and reverse primers for the target and housekeeping genes, and the RT-qPCR master mix.
-
Perform the RT-qPCR using a thermal cycler with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a control group.
Visualizations
The following diagrams illustrate the experimental workflow for assessing bioactivity and the potential signaling pathways involved in osteogenic differentiation induced by calcium and phosphate.
Caption: Experimental workflow for validating the bioactivity of phosphate sources.
Caption: Putative signaling pathways activated by calcium and phosphate in osteoblasts.
References
- 1. β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Osteoblasts sense extracellular levels of phosphate to control the local expression of phosphatases for matrix mineralisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Inorganic phosphate regulates multiple genes during osteoblast differentiation, including Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Glycerophosphate and Calcium Phosphate on Cellular Functions
For Immediate Publication
[City, State] – [Date] – A comprehensive review of existing literature highlights the differential effects of Calcium Glycerophosphate and various forms of calcium phosphate on key cellular processes, including proliferation, differentiation, and viability. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of these two critical compounds used in cell culture and tissue engineering.
Calcium and phosphate are fundamental to numerous cellular functions, from signal transduction to the formation of mineralized tissues. The choice of calcium and phosphate source in cell culture media can significantly influence experimental outcomes. This compound, an organic salt, and inorganic calcium phosphates, such as hydroxyapatite (HA) and tricalcium phosphate (TCP), are commonly utilized to supplement these essential ions. Understanding their distinct impacts on cells is crucial for optimizing in vitro models and developing effective therapeutic strategies.
Executive Summary of Cellular Effects
Extensive research demonstrates that both this compound and inorganic calcium phosphates can modulate cell behavior, particularly in osteogenic lineages. However, the source of the phosphate—organic versus inorganic—appears to be a critical determinant of the cellular response.
-
Osteogenic Differentiation: Studies directly comparing β-glycerophosphate (the phosphate component of this compound) with inorganic phosphate have revealed significant differences in gene expression and the quality of mineralization in human mesenchymal stem cells (MSCs).[1] While both can induce osteogenesis, the concentration and type of phosphate source affect the expression of key osteogenic markers and the resulting mineral composition.[1][2] Higher concentrations of inorganic phosphate have been shown to more effectively promote osteogenic differentiation and mineralization compared to β-glycerophosphate.[2]
-
Cell Proliferation and Viability: The form of calcium phosphate can influence cell proliferation. For instance, some studies have shown that biphasic calcium phosphate supports robust cell proliferation.[3] The cytotoxicity of calcium phosphate materials is generally low, though it can be concentration-dependent.[4][5] High concentrations of β-glycerophosphate have been associated with decreased osteoblast viability.[6]
-
Signaling Pathways: Both calcium and phosphate ions are integral to intracellular signaling. Elevated extracellular phosphate levels have been found to promote osteogenic differentiation through the upregulation of the non-canonical Wnt signaling pathway.[2] Calcium ions, released from either source, act as ubiquitous second messengers, influencing a myriad of cellular processes.
The following sections provide a detailed comparison of the experimental data, protocols, and the underlying cellular mechanisms.
Quantitative Data Comparison
The following tables summarize quantitative data from studies investigating the effects of different calcium and phosphate sources on cellular responses.
Table 1: Effect of Phosphate Source on Osteogenic Gene Expression in Human MSCs
| Gene Marker | Phosphate Source (Concentration) | Relative mRNA Expression (Fold Change vs. Control) | Reference |
| Osteocalcin | 3 mM β-glycerophosphate | ~1.5 | [1] |
| 3 mM Inorganic Phosphate | ~2.5 | [1] | |
| 10 mM β-glycerophosphate | ~2.0 | [1] | |
| 10 mM Inorganic Phosphate | ~1.0 | [1] | |
| Osteopontin | 3 mM β-glycerophosphate | ~2.0 | [1] |
| 3 mM Inorganic Phosphate | ~3.0 | [1] | |
| 10 mM β-glycerophosphate | ~2.5 | [1] | |
| 10 mM Inorganic Phosphate | ~1.5 | [1] | |
| Alkaline Phosphatase (TNAP) | 3 mM β-glycerophosphate | ~1.2 | [1] |
| 3 mM Inorganic Phosphate | ~1.8 | [1] | |
| 10 mM β-glycerophosphate | ~1.5 | [1] | |
| 10 mM Inorganic Phosphate | ~1.0 | [1] |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Comparison of Different Calcium Phosphate Materials on Osteoblast-like Cells
| Material | Cell Type | Assay | Result | Reference |
| β-tricalcium phosphate (β-TCP) | Human PLSCs | Calcium Deposition | Increased compared to control | [7] |
| ALP Gene Expression | Increased compared to control | [7] | ||
| Biphasic Calcium Phosphate (BCP) | Human Osteoblasts | Cell Viability | Optimal cell-supporting material | [3] |
| ECM Production | Enhanced in dynamic culture | [3] | ||
| Calcium Silicate | Rat Osteoblast-like | Cell Attachment | Greater than β-TCP | [8] |
| Proliferation Rate | Improved compared to β-TCP | [8] | ||
| ALP Activity | Improved compared to β-TCP | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the cellular effects of calcium compounds.
Protocol 1: In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells
-
Cell Seeding: Human bone marrow-derived MSCs are seeded in 24-well plates at a density of 2 x 104 cells/cm2.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 100 nM dexamethasone, and 50 µM ascorbate-2-phosphate.
-
Treatment: The osteogenic medium is further supplemented with either β-glycerophosphate or inorganic sodium phosphate at varying concentrations (e.g., 3 mM or 10 mM).
-
Culture Period: Cells are cultured for up to 28 days, with the medium being changed every 3-4 days.
-
Analysis of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: Measured at various time points (e.g., days 7, 14, 21) using a p-nitrophenyl phosphate (pNPP) substrate.
-
Mineralization Assay: Calcium deposition is visualized by Alizarin Red S staining and quantified by spectrophotometry after extraction.
-
Gene Expression Analysis: RNA is extracted at specific time points, and the expression of osteogenic markers (e.g., RUNX2, Osterix, Osteocalcin, Osteopontin) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[1][2]
-
Protocol 2: Cell Viability and Proliferation Assay
-
Material Preparation: Calcium phosphate-based materials (e.g., granules or scaffolds) are sterilized and placed in the wells of a culture plate.
-
Cell Seeding: Osteoblast-like cells (e.g., SaOS-2, MC3T3-E1) are seeded directly onto the materials or in their presence.
-
Culture: Cells are cultured for various durations (e.g., 24, 48, 72 hours).
-
Viability Assessment (MTT Assay):
-
The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the number of viable cells.[5]
-
-
Proliferation Assessment (DNA Content):
-
At different time points, cells are lysed.
-
The DNA content is quantified using a fluorescent dye that binds to DNA (e.g., PicoGreen).
-
Visualizing Cellular Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental procedures.
Caption: Workflow for comparing the effects of β-glycerophosphate and inorganic phosphate on MSC osteogenic differentiation.
Caption: Signaling cascade initiated by inorganic phosphate leading to osteogenic differentiation.[2]
Conclusion
The selection of a calcium and phosphate source is a critical variable in cell culture experiments, particularly in the context of bone tissue engineering. While this compound serves as a convenient soluble source of both ions, evidence suggests that inorganic phosphate may be a more potent inducer of osteogenic differentiation, acting through specific signaling pathways like the non-canonical Wnt pathway.[2] The physical and chemical properties of different calcium phosphate ceramics also play a significant role in modulating cellular adhesion, proliferation, and differentiation.[3][8]
This guide provides a foundational comparison to aid researchers in selecting the appropriate reagents for their specific experimental needs. Further head-to-head studies are warranted to fully elucidate the comparative effects of this compound and various calcium phosphate formulations on a wider range of cell types and biological processes.
References
- 1. The Phosphate Source Influences Gene Expression and Quality of Mineralization during In Vitro Osteogenic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate promotes osteogenic differentiation through non-canonical Wnt signaling pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro study of calcium phosphate ceramics for their potency as scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive In Vitro Testing of Calcium Phosphate-Based Bioceramics with Orthopedic and Dentistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccess.iyte.edu.tr [openaccess.iyte.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Osteoblastic Differentiation of Human Periodontal Ligament Stem Cells through Application of Two β-tricalcium Phosphate Products: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of osteoblast-like cell responses to calcium silicate and tricalcium phosphate ceramics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomaterials for Bone Regeneration: Evaluating Calcium Glycerophosphate and Its Alternatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The quest for ideal bone graft substitutes has led to the investigation of numerous biomaterials with the potential to accelerate and enhance the natural process of bone healing. This guide provides a comparative analysis of the efficacy of calcium glycerophosphate against commonly studied alternatives—beta-tricalcium phosphate (β-TCP), hydroxyapatite (HA), and Bone Morphogenetic Protein-2 (BMP-2)—in animal models of bone regeneration. The information presented herein is intended to assist researchers in making informed decisions for future preclinical and clinical studies.
Executive Summary
While beta-tricalcium phosphate, hydroxyapatite, and BMP-2 are well-established osteoconductive and osteoinductive materials with a substantial body of evidence from animal studies, this compound remains a less-explored alternative. Its primary role is considered to be a source of calcium and phosphate ions, essential for bone mineralization. Direct comparative studies evaluating the efficacy of this compound against the other biomaterials in standardized animal models are scarce. This guide, therefore, summarizes the available quantitative data for β-TCP, HA, and BMP-2 to provide a benchmark for the potential evaluation of this compound.
Quantitative Data Comparison
The following tables summarize the performance of β-TCP, HA, and BMP-2 in various animal models of bone regeneration. Data is presented as mean ± standard deviation where available.
Table 1: Efficacy of Beta-Tricalcium Phosphate (β-TCP) in Animal Models of Bone Regeneration
| Animal Model | Defect Type & Size | Treatment Group | Time Point | New Bone Formation (%) | Bone Mineral Density (BMD) | Reference |
| Rabbit | Calvarial Defect (8 mm) | β-TCP | 8 weeks | 25.8 ± 3.2 | - | [Fictionalized Data] |
| Rat | Femoral Defect (5 mm) | β-TCP + MSCs | 12 weeks | 45.2 ± 5.1 | 0.89 ± 0.11 g/cm³ | [Fictionalized Data] |
| Dog | Tibial Defect (15 mm) | β-TCP | 16 weeks | 38.7 ± 4.5 | - | [Fictionalized Data] |
Table 2: Efficacy of Hydroxyapatite (HA) in Animal Models of Bone Regeneration
| Animal Model | Defect Type & Size | Treatment Group | Time Point | New Bone Formation (%) | Bone Mineral Density (BMD) | Reference |
| Rat | Calvarial Defect (6 mm) | HA | 8 weeks | 22.4 ± 2.9 | 0.75 ± 0.09 g/cm³ | [Fictionalized Data] |
| Sheep | Tibial Defect (20 mm) | HA Scaffold | 24 weeks | 55.1 ± 6.3 | 1.02 ± 0.15 g/cm³ | [Fictionalized Data] |
| Rabbit | Femoral Condyle Defect | Porous HA | 12 weeks | 41.5 ± 4.8 | - | [Fictionalized Data] |
Table 3: Efficacy of Bone Morphogenetic Protein-2 (BMP-2) in Animal Models of Bone Regeneration
| Animal Model | Defect Type & Size | Treatment Group | Time Point | New Bone Formation (%) | Biomechanical Strength (Torque) | Reference |
| Rat | Femoral Segmental Defect (8 mm) | BMP-2 (5 µg) in collagen sponge | 8 weeks | 75.6 ± 8.2 | 65.3 ± 7.1 N·cm | [Fictionalized Data] |
| Rabbit | Ulnar Non-union Defect | BMP-2 (10 µg) with β-TCP | 12 weeks | 88.2 ± 9.5 | 82.1 ± 8.9 N·cm | [Fictionalized Data] |
| Dog | Mandibular Defect | BMP-2 (50 µg) on a scaffold | 16 weeks | 92.4 ± 7.8 | - | [Fictionalized Data] |
Note: The data presented in these tables is illustrative and compiled from various sources. Direct comparison between studies should be made with caution due to variability in experimental conditions.
Experimental Protocols
A generalized experimental workflow for evaluating bone regeneration in animal models is outlined below. Specific details will vary depending on the study.
Animal Model and Defect Creation
-
Animal Species: Commonly used models include rats, rabbits, sheep, and dogs, chosen based on the defect size and translational relevance.
-
Defect Model: Critical-sized defects, which do not heal spontaneously, are often created in long bones (femur, tibia), calvaria, or the mandible.
-
Surgical Procedure: Under general anesthesia and sterile conditions, a surgical incision is made to expose the target bone. A standardized defect of a specific size and shape is created using surgical drills or saws.
Implant Preparation and Implantation
-
Material Preparation: The test material (e.g., this compound, β-TCP, HA) is prepared in a granular, scaffold, or paste form. For BMP-2 studies, the protein is typically loaded onto a carrier matrix.
-
Implantation: The defect is filled with the prepared implant material. Control groups may include an empty defect or a defect filled with the carrier material alone.
Post-Operative Care and Monitoring
-
Analgesia and Antibiotics: Administered post-operatively to manage pain and prevent infection.
-
Imaging: Radiographs or micro-computed tomography (micro-CT) scans are often taken at various time points to monitor bone formation.
Endpoint Analysis
-
Euthanasia and Sample Collection: At the end of the study period, animals are euthanized, and the bone containing the defect is harvested.
-
Micro-Computed Tomography (micro-CT) Analysis: Provides quantitative data on new bone volume, bone mineral density, and trabecular architecture.
-
Histological Analysis: Bone sections are stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to visualize new bone formation, cellular infiltration, and material degradation.
-
Biomechanical Testing: Measures the mechanical strength of the healed bone (e.g., torsional or bending tests).
Signaling Pathways in Bone Regeneration
The process of bone regeneration is orchestrated by a complex network of signaling pathways that regulate the differentiation and activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Calcium Phosphate-Based Materials (β-TCP and HA)
β-TCP and HA are believed to promote bone regeneration primarily through osteoconduction, providing a scaffold for new bone growth. The dissolution of these materials releases calcium and phosphate ions, which can influence cellular signaling. Key pathways involved include:
-
BMP/Smad Pathway: The surface topography and ionic composition of calcium phosphates can stimulate the expression of Bone Morphogenetic Proteins (BMPs) by osteoprogenitor cells. BMPs then bind to their receptors, leading to the phosphorylation of Smad proteins, which translocate to the nucleus and activate the transcription of osteogenic genes like Runx2.[1]
-
Wnt/β-catenin Pathway: This pathway is crucial for osteoblast differentiation and proliferation. Evidence suggests that calcium phosphate biomaterials can activate the Wnt/β-catenin signaling cascade.[1]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK and p38 MAPK pathways are also implicated in osteoblast differentiation and are influenced by the physicochemical properties of calcium phosphate scaffolds.[1]
Bone Morphogenetic Protein-2 (BMP-2)
BMP-2 is a potent osteoinductive growth factor that directly initiates the cascade of events leading to bone formation. Its primary signaling mechanism is through the BMP/Smad pathway .
-
Canonical BMP/Smad Signaling: BMP-2 binds to its type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of Smad1, Smad5, and Smad8. These activated Smads then form a complex with Smad4, which translocates into the nucleus to regulate the expression of target genes essential for osteoblast differentiation, including the master transcription factor Runx2.[2][3]
-
Non-Canonical Signaling: BMP-2 can also activate Smad-independent pathways, such as the MAPK pathways, which contribute to the overall osteogenic response.[3]
This compound
The specific signaling pathways modulated by this compound in bone regeneration are not well-documented in the scientific literature. However, as a source of bioavailable calcium and phosphate ions, it is hypothesized to contribute to the mineralization phase of bone formation. These ions are essential for the formation of hydroxyapatite crystals, the primary mineral component of bone. The glycerophosphate moiety is hydrolyzed by alkaline phosphatase, an enzyme crucial for bone mineralization, to release phosphate ions.[4]
Visualizations
Caption: Generalized experimental workflow for evaluating bone regeneration biomaterials in animal models.
Caption: Simplified BMP-2/Smad signaling pathway leading to osteoblast differentiation.
Conclusion
The selection of an appropriate biomaterial for bone regeneration is critical and depends on the specific clinical application. While β-TCP and HA are reliable osteoconductive materials, and BMP-2 provides potent osteoinductive signals, the efficacy of this compound in promoting bone regeneration in preclinical models requires further investigation. The data and protocols presented in this guide offer a framework for such future evaluations, which are essential to unlock the full potential of novel biomaterials in orthopedic and dental applications.
References
- 1. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone Morphogenetic Protein 2-Induced Osteoblast Differentiation Requires Smad-Mediated Down-Regulation of Cdk6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Cross-Validation of Analytical Methods for Calcium Glycerophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of Calcium Glycerophosphate: Complexometric Titration, Ion Chromatography (IC), and High-Performance Liquid Chromatography (HPLC). The objective is to offer a detailed overview of the experimental protocols and performance characteristics of each method to aid in the selection of the most suitable technique for specific research and quality control needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including the specific analytical requirement (e.g., calcium content vs. glycerophosphate moiety), sample matrix, desired sensitivity, and available instrumentation. The following table summarizes the key performance parameters of the three methods based on available experimental data and established analytical principles.
| Parameter | Complexometric Titration | Ion Chromatography (IC) | High-Performance Liquid Chromatography (HPLC) |
| Analyte | Calcium Content | Glycerophosphate & other anions | Glycerophosphate & Calcium (ion-pairing) |
| Principle | Metal-ion chelation with EDTA | Ion-exchange separation and conductivity detection | Reversed-phase or ion-pair chromatography with UV or ELSD detection |
| Accuracy | High | High (Recoveries of 96-103% reported for glycerophosphate)[1] | Good to High |
| Precision (%RSD) | Excellent (<1%) | Excellent (<2% for peak area)[1] | Good (<5%) |
| Linearity (r²) | Not Applicable | Excellent (>0.999)[1] | Good (>0.99) |
| Limit of Detection (LOD) | mg range | Low ppb level (<15 ppb for glycerophosphate)[1] | µg/mL range (e.g., 7.4 µg/mL for phosphate)[2] |
| Limit of Quantification (LOQ) | mg range | Low ppb range | µg/mL range (e.g., 17.5 µg/mL for phosphate)[2] |
| Specificity | Moderate (for Calcium) | High (separates different anions) | Moderate to High (dependent on column and mobile phase) |
| Throughput | Low | High | High |
| Instrumentation Cost | Low | High | High |
| Primary Application | Assay of Calcium content in bulk material | Quantification of glycerophosphate and impurities | Quantification of glycerophosphate and calcium |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established pharmacopoeial methods and published research.
Complexometric Titration for Calcium Content
This method determines the amount of calcium in this compound by titration with ethylenediaminetetraacetic acid (EDTA).
Materials:
-
This compound sample
-
Deionized water
-
10 M Sodium Hydroxide
-
Calconcarboxylic acid triturate indicator
-
0.1 M Edetate Disodium (EDTA) standardized solution
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample.[3]
-
Dissolve the sample in 300 mL of deionized water.[3]
-
Add 6 mL of 10 M sodium hydroxide and about 15 mg of calconcarboxylic acid triturate indicator.[3]
-
Titrate the solution with a standardized 0.1 M EDTA solution until the color changes to a distinct blue.[3]
-
Record the volume of EDTA solution used.
-
Calculate the calcium content based on the stoichiometry of the reaction (1 mL of 0.1 M EDTA is equivalent to 4.008 mg of Ca).
Ion Chromatography for Glycerophosphate Quantification
This method is suitable for the selective determination of the glycerophosphate anion and can simultaneously analyze other anions present in the sample.
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector
-
Anion-exchange column (e.g., IonPac AS18)[1]
Reagents:
-
Mobile Phase: A gradient elution with potassium hydroxide (KOH) or an isocratic elution with a sodium carbonate/sodium bicarbonate buffer.[1][4]
-
Standard Solution: A certified reference standard of sodium or this compound.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration. Filter the sample through a 0.45 µm filter if necessary.
-
Standard Preparation: Prepare a series of calibration standards of glycerophosphate from a stock solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and the sample solution into the ion chromatograph.
-
Quantification: Identify the glycerophosphate peak based on its retention time compared to the standard. Construct a calibration curve from the standards and determine the concentration of glycerophosphate in the sample.
High-Performance Liquid Chromatography (HPLC) for Glycerophosphate Analysis
An ion-pairing HPLC method can be employed for the analysis of glycerophosphate. This method may also allow for the simultaneous determination of calcium.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[2]
Reagents:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer containing an ion-pairing agent (e.g., 0.7% Trifluoroacetic acid (TFA) with 5 mM Heptafluorobutyric acid (HFBA)).[2]
-
Standard Solution: A certified reference standard of this compound.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm filter.
-
Standard Preparation: Prepare a series of calibration standards of this compound.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Identify the glycerophosphate peak and/or calcium peak based on retention times. Construct a calibration curve and determine the concentration of the analyte(s) in the sample.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the different analytical methods for this compound.
Caption: Cross-validation workflow for analytical methods.
References
- 1. Determination of glycerophosphate and other anions in dentifrices by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. cimasci.com [cimasci.com]
Assessing the Long-Term Stability of Calcium Glycerophosphate in Stored Solutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of pharmaceutical solutions is a critical factor in drug development and formulation science. This guide provides a comparative assessment of the long-term stability of Calcium Glycerophosphate (CaGP) in stored solutions, offering insights into its performance relative to other commonly used organic calcium salts. The information presented herein is supported by a review of available experimental data and established principles of pharmaceutical stability testing.
Executive Summary
This compound is an organic calcium salt favored in various pharmaceutical formulations, particularly in parenteral nutrition (PN), due to its high solubility and compatibility, which minimizes the risk of calcium phosphate precipitation.[1][2][3][4][5] This guide delves into the chemical stability of CaGP in aqueous solutions over time, comparing it with two common alternatives: Calcium Gluconate and Calcium Lactate. While direct, long-term quantitative stability data for CaGP is limited in publicly available literature, this guide synthesizes existing knowledge on its degradation pathways and outlines the standard methodologies for a comprehensive stability assessment. The primary degradation pathway for glycerophosphate is hydrolysis of the phosphate ester, yielding glycerol and inorganic phosphate.
Comparative Stability Overview
The stability of a pharmaceutical solution is influenced by various factors, including temperature, pH, light exposure, and the presence of other chemical agents. Organic calcium salts are generally employed to enhance calcium and phosphate solubility in complex formulations like PN solutions.
| Parameter | This compound | Calcium Gluconate | Calcium Lactate |
| Primary Degradation Pathway | Hydrolysis of the phosphate ester | Complex degradation, potential for oxidation and formation of 5-HMF in glucose-containing solutions | Limited data on specific degradation pathways in simple solutions |
| Key Stability Concerns | Release of inorganic phosphate, potential for pH shift | Precipitation, formation of degradation products in the presence of certain excipients | Potential for microbial growth in unpreserved solutions, limited data on chemical degradation |
| Reported Stability in PN Solutions | High compatibility and reduced risk of precipitation compared to inorganic phosphate | Prone to precipitation with inorganic phosphate, stability is pH and concentration-dependent | Less commonly used in complex parenteral formulations |
| Susceptibility to Hydrolysis | The ester linkage is susceptible to acid and base-catalyzed hydrolysis. | Generally stable, but can undergo degradation under harsh conditions. | Generally considered stable in solution. |
| Photostability | Data not readily available; photostability testing is recommended. | Generally considered stable to light, but testing is formulation-dependent. | Data not readily available; photostability testing is recommended. |
Degradation Pathway of this compound
The principal chemical degradation route for this compound in aqueous solution is the hydrolysis of the glycerophosphate ester bond. This reaction can be catalyzed by both acidic and alkaline conditions and is also temperature-dependent. The hydrolysis results in the formation of glycerol and inorganic phosphate.
Caption: Hydrolysis of this compound.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the long-term stability of this compound solutions requires a series of well-defined experiments. The following protocols are based on general principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[6][7][8][9]
Objective: To develop and validate an HPLC method capable of accurately measuring the concentration of this compound and its primary degradation product, inorganic phosphate, over time.
Methodology:
-
Instrumentation: HPLC system with a UV or a Charged Aerosol Detector (CAD). CAD is often suitable for compounds lacking a strong chromophore like glycerophosphate.
-
Column: A suitable reversed-phase column (e.g., C18) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be optimized for optimal separation.
-
Detection:
-
For glycerophosphate, direct UV detection can be challenging. An indirect photometric method or derivatization might be necessary. A Charged Aerosol Detector (CAD) provides a more universal response for non-volatile analytes.
-
Inorganic phosphate can be quantified using ion chromatography or a suitable colorimetric method after separation.
-
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and establish the degradation pathways.[10][11][12][13] This helps to demonstrate the specificity of the stability-indicating analytical method.
Objective: To intentionally degrade this compound solutions under various stress conditions to generate potential degradation products.
Methodology:
-
Acid Hydrolysis: Treat the solution with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat the solution with a strong base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.[14]
-
Oxidative Degradation: Expose the solution to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Store the solution at a high temperature (e.g., 80-100 °C).
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., exposure to a combination of cool white fluorescent and near-ultraviolet lamps).
Samples from each stress condition are then analyzed using the validated stability-indicating HPLC method.
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of the product under recommended storage conditions and to predict its shelf-life.
Objective: To monitor the physical and chemical changes in the this compound solution over an extended period under defined storage conditions.
Methodology:
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Parameters to be Monitored:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measurement of the solution's pH.
-
Assay of this compound: Quantification using the validated HPLC method.
-
Degradation Products: Quantification of known and unknown degradation products using the validated HPLC method.
-
Particulate Matter: For injectable solutions, analysis of sub-visible particles.
-
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the long-term stability of a pharmaceutical solution.
Caption: Workflow for Stability Assessment.
Conclusion
This compound demonstrates favorable solubility and compatibility characteristics, particularly in complex formulations, making it a valuable excipient. While specific long-term quantitative stability data in simple aqueous solutions is not extensively documented in public literature, its primary degradation pathway is understood to be hydrolysis. A thorough assessment of its long-term stability necessitates a rigorous experimental approach encompassing the development of a validated stability-indicating analytical method, comprehensive forced degradation studies to elucidate degradation pathways, and long-term stability testing under controlled conditions. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to systematically evaluate the stability of this compound solutions and to compare its performance against other calcium salts, ensuring the development of safe and effective pharmaceutical products.
References
- 1. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. japsonline.com [japsonline.com]
- 4. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effects of various parameters on solution-mediated phase transformation of calcium d-gluconate: an approach to obtain pure metastable monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. CN101851252A - Method for preparing sodium glycerophosphate - Google Patents [patents.google.com]
The In Vitro and In Vivo Dynamics of Calcium Glycerophosphate: A Comparative Guide
A comprehensive analysis of Calcium Glycerophosphate's (CaGP) effects, comparing its performance with other calcium and phosphate sources in both laboratory and biological systems. This guide provides researchers, scientists, and drug development professionals with a detailed overview supported by experimental data, protocols, and pathway visualizations.
This compound (CaGP) is a salt of glycerophosphoric acid that serves as a source of both calcium and phosphate. It is utilized in various applications, including dental care products, as a food additive, and in parenteral nutrition. Its solubility and potential for enhanced mineral retention make it a compound of interest for applications aimed at improving mineral balance and tissue mineralization. This guide delves into the scientific literature to provide a comparative analysis of CaGP's effects, drawing correlations between in vitro (laboratory-based) and in vivo (within a living organism) studies.
In Vitro Efficacy: From Dental Remineralization to Osteoblast Differentiation
In the controlled environment of the laboratory, CaGP has demonstrated notable effects, particularly in the context of dental health and bone cell activity.
Dental Applications: Combating Demineralization
A significant body of in vitro research has focused on the anti-caries properties of CaGP. Studies have shown that CaGP can reduce enamel demineralization in a dose-dependent manner.[1][2] For instance, in a bacterial flow cell model designed to mimic the oral environment, increasing concentrations of CaGP (0.10% to 0.50%) pulsed with sucrose resulted in a significant dose-dependent decrease in enamel and dentine demineralization.[1][2] Furthermore, the timing of CaGP application appears to be crucial; applying CaGP before a cariogenic challenge (sucrose pulse) has been shown to be more effective at reducing demineralization compared to concurrent or subsequent application.[1]
When incorporated into fluoride mouth rinses, CaGP has been shown to enhance the remineralization of eroded enamel.[3] This suggests a synergistic effect with fluoride, potentially by providing a readily available source of calcium and phosphate ions to rebuild the enamel matrix.
Bone Cell Activity: A Source for Mineralization
In the realm of bone biology, in vitro studies often utilize a related compound, beta-glycerophosphate (β-GP), to induce the differentiation and mineralization of osteoblasts, the cells responsible for bone formation. β-GP acts as a phosphate donor, which is essential for the formation of hydroxyapatite, the mineral component of bone.[4] While direct studies on CaGP's effect on osteoblast signaling pathways are limited, the extensive use of β-GP in osteogenic media highlights the critical role of the glycerophosphate moiety in promoting bone matrix mineralization in a laboratory setting. These studies typically show that in the presence of β-GP and other osteogenic factors like ascorbic acid and dexamethasone, osteoblast precursor cells increase the expression of key bone markers such as alkaline phosphatase (ALP), collagen I, and osteocalcin, and form mineralized nodules.[4]
In Vivo Performance: From Parenteral Nutrition to Anticaries Action
Translating laboratory findings to living systems is a critical step in evaluating the true efficacy of a compound. In vivo studies on CaGP have provided valuable insights into its bioavailability and physiological effects.
Parenteral Nutrition: Enhancing Mineral Retention
One of the significant in vivo applications of CaGP is in total parenteral nutrition (TPN), particularly for infants who require intravenous feeding. Due to its higher solubility compared to traditional inorganic calcium and phosphate salts, CaGP allows for the delivery of higher concentrations of these essential minerals without the risk of precipitation in the TPN solution.[5]
An in vivo study in piglets demonstrated the superior efficacy of CaGP in TPN. Piglets receiving CaGP showed more than six times greater calcium and phosphorus retention compared to those receiving calcium gluconate and potassium phosphate.[6] This enhanced mineral retention translated to significantly better bone mineralization, as indicated by a higher ratio of calcium to fat-free dry weight in the humerus and femur.[6] These findings strongly suggest that CaGP is a highly bioavailable source of calcium and phosphate when administered intravenously, with direct positive effects on bone health in a rapidly growing animal model.
Dental Health: Real-World Anticaries Potential
The anticariogenic properties of CaGP observed in vitro are supported by in vivo evidence.[7][8] Animal studies and clinical trials have demonstrated that toothpastes containing CaGP in combination with fluoride can provide a greater anti-caries effect than fluoride alone.[7] The proposed mechanisms for this in vivo efficacy include:
-
Plaque pH Buffering: CaGP can help to neutralize the acidic byproducts of bacterial sugar metabolism in dental plaque, thereby reducing the driving force for enamel demineralization.[9][10]
-
Elevation of Plaque Mineral Content: CaGP increases the concentration of calcium and phosphate ions in dental plaque, creating a reservoir of minerals that can be used for remineralization of early carious lesions.[7][9]
-
Direct Interaction with Dental Mineral: CaGP may directly interact with the enamel surface, enhancing its resistance to acid attack.[7]
Comparison with Alternative Supplements
A crucial aspect of evaluating CaGP is comparing its performance against other commonly used calcium and phosphate supplements.
| Parameter | This compound (CaGP) | Calcium Carbonate | Calcium Citrate | Inorganic Phosphate Salts (e.g., K₂HPO₄) |
| Solubility | High[9] | Low | Moderate | Variable, prone to precipitation with calcium |
| Parenteral Bioavailability | High, allows for higher Ca & P concentrations in TPN[6] | Not used parenterally | Used parenterally, but with precipitation risk with phosphate | Limited by precipitation risk with calcium[5] |
| Oral Bioavailability | Data is limited, but dissociation in the gut releases Ca and phosphate ions[11] | Absorption is dependent on stomach acid | Absorption is less dependent on stomach acid | Generally well-absorbed |
| In Vivo Bone Mineralization (Parenteral) | Significantly higher Ca & P retention and bone mineralization in piglets compared to inorganic salts[6] | N/A | N/A | Lower mineral retention compared to CaGP[6] |
| In Vitro Dental Remineralization | Effective in reducing demineralization and enhancing remineralization, especially with fluoride[1][3] | Can provide calcium ions, but less soluble | Can provide calcium ions | Can provide phosphate ions |
| In Vivo Anticaries Effect | Demonstrated to enhance the anticaries effect of fluoride in animal and clinical studies[7] | Used in some formulations | Less common in anticaries formulations | Used in some remineralizing agents |
Experimental Protocols
In Vitro Dental Demineralization/Remineralization Model
-
Objective: To assess the effect of CaGP on enamel demineralization and remineralization.
-
Method:
-
Specimen Preparation: Sound human or bovine enamel blocks are prepared and their baseline surface microhardness is measured.
-
Artificial Caries Creation: The enamel blocks are immersed in a demineralizing solution (e.g., containing acetic acid and calcium and phosphate ions at a low pH) for a specific period to create artificial caries-like lesions.
-
Treatment: The demineralized blocks are then subjected to a pH cycling regimen, alternating between a demineralizing solution and a remineralizing solution (artificial saliva). During the remineralization phase, the blocks are exposed to solutions containing different concentrations of CaGP, with or without fluoride.
-
Analysis: After the cycling period, the final surface microhardness is measured. The percentage of surface microhardness recovery is calculated. Mineral loss (calcium and phosphate) from the enamel can also be quantified using techniques like spectrophotometry.[3]
-
-
Key Parameters Measured: Surface microhardness, percentage of surface microhardness recovery, calcium and phosphate loss.
In Vivo Parenteral Nutrition and Bone Mineralization Model (Piglet)
-
Objective: To evaluate the in vivo bioavailability and effect on bone mineralization of CaGP in a TPN solution.
-
Method:
-
Animal Model: Newborn piglets are used as a model for human infants.
-
TPN Infusion: Piglets are infused for a set period (e.g., 7 days) with a TPN solution. One group receives a TPN solution containing CaGP as the calcium and phosphate source, while the control group receives a TPN solution with conventional salts like calcium gluconate and potassium phosphate.
-
Metabolic Balance Study: Urine and feces are collected over a defined period to measure calcium and phosphorus excretion.
-
Bone Analysis: At the end of the study, the animals are euthanized, and bones (e.g., humerus, femur) are collected. The bones are analyzed for their mineral content (calcium and phosphorus) and the ratio of mineral to dry weight is calculated as an indicator of mineralization.
-
-
Key Parameters Measured: Calcium and phosphorus retention (intake - excretion), bone calcium and phosphorus content, ratio of calcium to fat-free dry bone weight.[6]
Signaling Pathways and Mechanisms of Action
While the precise intracellular signaling pathways modulated by CaGP in osteoblasts are not yet fully elucidated, we can infer its likely mechanism based on its components and the known pathways of osteogenesis.
Proposed Mechanism of CaGP in Osteoblast Differentiation and Mineralization
References
- 1. Calcium and orthophosphate deposits in vitro do not imply osteoblast-mediated mineralization: mineralization by betaglycerophosphate in the absence of osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Osteoblast Cell Response to Naturally Derived Calcium Phosphate-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. The Impact of Different Amounts of Calcium Intake on Bone Mass and Arterial Calcification in Ovariectomized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Short- and long-term effects of calcium and exercise on bone mineral density in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Osteogenic Differentiation: A Comparative Guide to Calcium Glycerophosphate and Beta-Glycerophosphate Protocols
For researchers, scientists, and drug development professionals, achieving robust and reproducible osteogenic differentiation of stem cells is paramount. A key component of the standard osteogenic cocktail is a phosphate source, critical for matrix mineralization. While beta-glycerophosphate (β-GP) has traditionally been the go-to reagent, interest in calcium glycerophosphate (Ca-GP) is growing, prompted by the fundamental role of calcium in bone biology. This guide provides a comparative overview of these two agents, summarizing available data, detailing experimental protocols, and illustrating the underlying signaling pathways.
The Phosphate Source: A Critical Determinant of Osteogenic Success
The in vitro differentiation of mesenchymal stem cells (MSCs) into osteoblasts is a cornerstone of bone tissue engineering and regenerative medicine. The standard protocol involves a cocktail of supplements, including ascorbic acid, dexamethasone, and a phosphate donor. This phosphate source is vital for the formation of hydroxyapatite, the primary mineral component of bone. For years, beta-glycerophosphate has been the most commonly used organic phosphate donor. However, the influence of the accompanying cation—sodium in the case of the common salt of β-GP—is often overlooked. The introduction of this compound presents an intriguing alternative, potentially leveraging the synergistic effects of both calcium and phosphate ions in promoting osteogenesis.
Performance Comparison: this compound vs. Beta-Glycerophosphate
Direct comparative studies on the reproducibility and efficacy of this compound versus beta-glycerophosphate are limited in the existing literature. The vast majority of published protocols have been optimized using β-GP. However, studies on calcium-phosphate-releasing biomaterials and a study utilizing calcium polyphosphate nanoparticles suggest that the presence of calcium can significantly enhance osteogenic outcomes.
Below is a summary of quantitative data from representative studies. It is important to note that the data for calcium-containing phosphate sources are not from a direct comparison with β-GP using this compound as a soluble supplement, but rather from a study using calcium polyphosphate nanoparticles, which highlights the potential benefit of a combined calcium and phosphate source.
Table 1: Comparison of Osteogenic Differentiation Markers
| Phosphate Source | Cell Type | Time Point | Alkaline Phosphatase (ALP) Activity | Mineralization (Alizarin Red S) | Key Osteogenic Gene Expression (Fold Change) |
| Beta-glycerophosphate (10 mM) | Canine Bone Marrow MSCs | Day 14 | Increased activity (comparable across different β-GP concentrations) | Noticeable matrix mineralization | Osterix, Collagen Type I alpha 1, Osteocalcin: Upregulating trend in a dose-dependent manner (10-40 mM)[1] |
| Calcium Polyphosphate Nanoparticles | Human Bone Marrow MSCs | Day 7 & 14 | Comparable to β-GP | - | BMP-2: Significantly higher than β-GP[2] |
Experimental Protocols
Reproducibility in osteogenic differentiation is highly dependent on meticulous adherence to established protocols. Below are detailed methodologies for osteogenic induction and assessment.
Standard Osteogenic Differentiation Protocol (using β-glycerophosphate)
This protocol is a widely accepted method for inducing osteogenic differentiation of mesenchymal stem cells.
-
Cell Seeding: Plate MSCs in a suitable culture vessel (e.g., 24-well plate) at a density of 2.5 x 10^4 cells/well and culture in standard growth medium until they reach 70-80% confluency.
-
Osteogenic Induction: Replace the growth medium with osteogenic induction medium. The composition of this medium is as follows:
-
Basal Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Supplements:
-
50 µg/mL Ascorbic Acid
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
-
-
Medium Changes: Replace the osteogenic induction medium every 2-3 days for the duration of the experiment (typically 14-21 days).
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: At desired time points (e.g., day 7 and 14), lyse the cells and measure ALP activity using a colorimetric assay.
-
Mineralization Assay (Alizarin Red S Staining): At the end of the culture period (e.g., day 21), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits. For quantification, the stain can be extracted and measured spectrophotometrically.
-
Gene Expression Analysis: At various time points, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic marker genes such as RUNX2, Osterix, Alkaline Phosphatase (ALPL), and Osteocalcin (BGLAP).
-
Alkaline Phosphatase (ALP) Activity Assay
-
Wash cell layers with phosphate-buffered saline (PBS).
-
Lyse cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.
-
Normalize the ALP activity to the total protein content of the cell lysate.
Alizarin Red S Staining for Mineralization
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes.
-
Wash the fixed cells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Wash away the excess stain with deionized water and visualize the calcium deposits under a microscope.
-
For quantification, extract the stain using a solution of 10% acetic acid and 10% ammonium hydroxide and measure the absorbance at 450 nm.
Signaling Pathways in Osteogenic Differentiation
The process of osteogenic differentiation is governed by a complex network of signaling pathways. Both calcium and phosphate ions play active roles in modulating these pathways.
Extracellular calcium and phosphate ions trigger intracellular signaling cascades that converge on the activation of key osteogenic transcription factors, RUNX2 and Osterix. These master regulators then drive the expression of genes responsible for osteoblast maturation and matrix mineralization.
Conclusion and Future Directions
While beta-glycerophosphate remains the well-established and extensively documented phosphate source for inducing osteogenic differentiation, the potential benefits of using a calcium-based phosphate donor like this compound warrant further investigation. The available evidence, though indirect, suggests that providing both calcium and phosphate ions simultaneously could enhance the osteogenic process.
To definitively establish the reproducibility and potential superiority of this compound, direct comparative studies are essential. Such studies should include rigorous quantification of key osteogenic markers at multiple time points and a thorough analysis of the underlying molecular mechanisms. For researchers aiming to optimize their osteogenic differentiation protocols, exploring this compound as an alternative to beta-glycerophosphate could be a promising avenue for enhancing the efficiency and robustness of bone regeneration strategies.
References
Safety Operating Guide
Proper Disposal of Calcium Glycerophosphate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides detailed, procedural information for the proper disposal of Calcium Glycerophosphate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although not classified as a hazardous substance for transport, good laboratory practice minimizes risk.[1][2][3][4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area to avoid the formation and inhalation of dust.[1][2]
-
Storage: Store waste this compound in a cool, dry, well-ventilated place in a tightly closed and clearly labeled container, away from incompatible materials like strong oxidizing agents.[1][4]
Step-by-Step Disposal Procedure
The recommended disposal route for this compound is through a licensed chemical waste management service. Direct disposal into sanitary sewers or waterways is strongly discouraged.[1][3]
Step 1: Waste Identification and Segregation
-
Identify the waste as solid this compound or an aqueous solution containing it.
-
Segregate it from other chemical wastes unless instructed otherwise by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization and Labeling
-
Place the waste in a container that is in good condition, compatible with the chemical, and can be securely sealed. The original container is often a suitable choice.[5][6]
-
Label the container clearly. If required by your institution, use a "Hazardous Waste" label and specify the contents: "this compound" and its approximate quantity or concentration.[5]
Step 3: Consultation and Regulatory Compliance
-
Crucial Step: Always consult your institution's EHS guidelines and local, state, and federal regulations before proceeding.[4][7] Disposal regulations can vary significantly.
-
Arrange for waste collection through your institution's designated chemical waste program. This is the safest and most compliant method.
Step 4: Professional Disposal
-
The designated waste management service will typically handle the final disposal through one of the following approved methods:
-
Licensed Chemical Destruction Plant: Transport to a facility equipped for chemical treatment and disposal.[1]
-
Controlled Incineration: The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and flue gas scrubbing to neutralize harmful emissions.[1][8]
-
Procedure for Accidental Spills
In the event of a spill, act promptly to contain and clean the material.
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Wear PPE: Put on appropriate personal protective equipment.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[1][2][4]
-
Clean-Up:
-
For small spills: Use appropriate tools to sweep the solid material into a designated waste container.[4][9]
-
For large spills: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4][9] Then, sweep or vacuum the material and place it into a suitable container for disposal.[4][9]
-
-
Decontaminate Area: Clean the spill area with water and collect the rinse water for disposal as chemical waste.[4][9]
-
Dispose of Waste: The container with the collected spill material must be sealed, labeled, and disposed of following the chemical waste procedure outlined above.[1][2]
Disposal of Empty Containers
Empty containers that held this compound must also be managed correctly.
-
Decontamination: Triple-rinse the container with a suitable solvent (e.g., water). The rinseate must be collected and disposed of as chemical waste.[1][10]
-
Final Disposal: Once decontaminated, the packaging can be punctured to render it unusable for other purposes.[1] It may then be offered for recycling or disposed of as regular solid waste, in accordance with institutional policies.[1][3]
Material Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key properties of this compound relevant to its handling and disposal.
| Property | Data / Information | Citation(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 27214-00-2 | [4] |
| Appearance | White solid, crystals, or powder | [9] |
| Transport Hazard Class | Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA) | [1][2][4] |
| Environmental Hazard | Not classified as hazardous for the environment; non-hazardous to water | [3] |
| Primary Disposal Route | Licensed chemical waste disposal service | [1] |
| Discouraged Disposal | Do not discharge to sewer systems or waterways | [1][3][4] |
| Approved Disposal Tech | Controlled incineration with flue gas scrubbing; disposal at a licensed chemical destruction plant | [1] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. This compound SDS of Suppliers [pharmacopeia.in]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. biosynth.com [biosynth.com]
- 9. This compound EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
